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  • Product: Methyl 3-(methylamino)furan-2-carboxylate

Core Science & Biosynthesis

Foundational

Technical Guide: Properties and Applications of 3-Amino-Furan-2-Carboxylic Acid Esters

This guide provides an in-depth technical analysis of 3-amino-furan-2-carboxylic acid esters , a critical scaffold in medicinal chemistry. Unlike their 2-amino-3-carboxylate isomers, these compounds possess unique electr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-amino-furan-2-carboxylic acid esters , a critical scaffold in medicinal chemistry. Unlike their 2-amino-3-carboxylate isomers, these compounds possess unique electronic properties and reactivity profiles that make them valuable precursors for fused heterocyclic systems, particularly furo[3,2-d]pyrimidines (bioisosteres of purines).

Executive Summary

3-Amino-furan-2-carboxylic acid esters are densely functionalized heteroaromatic building blocks. They serve as "push-pull" alkenes embedded within a semi-aromatic system, where the electron-donating amino group at C3 and the electron-withdrawing ester at C2 create a polarized system susceptible to specific annulation reactions. This guide details their synthesis, physical properties, chemical stability, and pivotal role in developing kinase inhibitors (e.g., VEGFR-2 targets).

Structural & Physical Properties[1][2][3][4][5]

Electronic Structure & Stability

The 3-aminofuran core is inherently electron-rich and prone to oxidative degradation. However, the presence of the electron-withdrawing carboxylate group at C2 stabilizes the system significantly by delocalizing the nitrogen lone pair.

  • Resonance Stabilization: The lone pair on the C3-amino group is in conjugation with the C2-ester carbonyl, reducing the electron density in the furan ring and preventing rapid oxidation or polymerization.

  • H-Bonding: These esters exhibit a strong intramolecular hydrogen bond between the amino N-H and the carbonyl oxygen of the ester. This locks the conformation, influencing solubility and NMR shifts.

Representative Physical Data

The following data represents Ethyl 3-amino-5-tert-butylfuran-2-carboxylate , a model compound for this class.

PropertyValue / Characteristic
Physical State Orange to yellow solid
Melting Point 92–104 °C (Free base); 196–198 °C (HCl salt)
Solubility Soluble in DMSO, DMF, CHCl₃; moderate in alcohols; insoluble in water.
Stability Stable as a solid at room temperature. Solutions should be kept dark/inert to prevent oxidation.
Spectroscopic Characteristics (NMR)

The intramolecular H-bond results in a characteristic downfield shift for the amino protons.

NucleusChemical Shift (

ppm)
Assignment
¹H NMR (DMSO-

)
6.05 (s, 1H)Furan Ring Proton (C4-H)
4.65 (br s, 2H)Amino group (-NH₂), often broadened
4.38 (q, 2H)Ester Methylene (-OCH₂-)
1.40 (t, 3H)Ester Methyl (-CH₃)
¹³C NMR (DMSO-

)
156.1C2 (Furan-C=O linkage)
147.1C3 (C-NH₂)
99.9C4 (Furan ring CH)

Synthetic Methodologies

The synthesis of 3-amino-furan-2-carboxylates is challenging due to the instability of the 3-aminofuran intermediate. The most robust modern method utilizes a modified Thorpe-Ziegler or Mitsunobu-Cyclization strategy.

The Mitsunobu-Cyclization Protocol

This method avoids the isolation of unstable intermediates by coupling an


-cyanoketone with ethyl glyoxylate.

Mechanism:

  • O-Alkylation: The enol form of the

    
    -cyanoketone reacts with ethyl glyoxylate under Mitsunobu conditions (PPh₃/DIAD) to form a vinyl ether.
    
  • Thorpe-Ziegler Cyclization: Base-mediated (NaH) ring closure between the active methylene and the nitrile group.

Synthesis Substrate α-Cyanoketone (R-CO-CH₂-CN) Intermediate Vinyl Ether Intermediate Substrate->Intermediate Mitsunobu Coupling Reagent1 Ethyl Glyoxylate + PPh₃ / DIAD Reagent1->Intermediate Product Ethyl 3-amino- furan-2-carboxylate Intermediate->Product Thorpe-Ziegler Cyclization Base NaH / THF (Cyclization)

Figure 1: Synthetic pathway for 3-amino-furan-2-carboxylates via Mitsunobu coupling.[1]

Experimental Protocol: Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate

Reagents: 4,4-dimethyl-3-oxopentanenitrile (1.0 eq), Ethyl glyoxylate (1.4 eq), PPh₃ (1.4 eq), DIAD (1.4 eq), NaH (2.8 eq), THF (anhydrous).[1]

  • Coupling: To a 0 °C solution of PPh₃ (14.67 g) in anhydrous THF (200 mL), add DIAD (9.74 g), ethyl glyoxylate (5.82 g), and the cyanoketone (5.00 g).

  • Reaction: Allow to warm to room temperature and stir for 15 hours.

  • Cyclization: Add NaH (2.69 g) carefully. Stir for 5 hours.

  • Workup: Quench with water (10 mL). Concentrate to ~100 mL. Dilute with diethyl ether, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (10% EtOAc/Hexanes) yields the product as an orange solid.

Chemical Reactivity & Transformations[3][4][7][8][9]

The core utility of these esters lies in their ability to form fused bicyclic systems.

Synthesis of Furo[3,2-d]pyrimidines

The adjacent amino (C3) and ester (C2) groups provide a perfect template for closing a pyrimidine ring. This scaffold is a bioisostere of purine and is highly relevant in kinase inhibitor design.

Pathway: Reaction with isocyanates (e.g., phenyl isocyanate) or isothiocyanates yields a urea/thiourea intermediate, which cyclizes under basic conditions to form the furo[3,2-d]pyrimidine-2,4-dione core.

Reactivity cluster_0 Path A: Urea Formation Start 3-Amino-furan- 2-carboxylate Urea Ureido Furan Intermediate Start->Urea Nucleophilic Addition Isocyanate R-NCO (Phenyl Isocyanate) Isocyanate->Urea ProductA Furo[3,2-d]pyrimidine- 2,4-dione Urea->ProductA Intramolecular Cyclization Cyclization Base (NaOEt) Reflux

Figure 2: Cyclization pathway to Furo[3,2-d]pyrimidines.

Diazotization and Substitution

The primary amine at C3 can undergo diazotization (NaNO₂/HCl). However, the resulting diazonium salt is often unstable.

  • Sandmeyer-type reactions are difficult due to the electron-rich furan ring, which may undergo side reactions (oxidation/ring opening).

  • Azo Coupling: The diazonium species can be coupled with electron-rich aromatics (phenols/anilines) to form azo dyes, often used to tag the furan scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR-2)

Derivatives of 3-amino-furan-2-carboxylates, particularly the furo[2,3-d]pyrimidine and furo[3,2-d]pyrimidine cyclized products, act as Type II kinase inhibitors.

  • Mechanism: They bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Key Interaction: The "hinge region" of the kinase forms H-bonds with the pyrimidine nitrogens (N1/N3) and the C2/C4 carbonyls/amines.

  • Potency: Analogs have demonstrated IC₅₀ values in the low nanomolar range (30–100 nM) against VEGFR-2, inhibiting angiogenesis in tumor models.

Antimicrobial Activity

The lipophilic nature of the ester combined with the furan core allows membrane penetration in gram-positive bacteria.

  • Target: Staphylococcus aureus (including MRSA) and Candida albicans.

  • SAR: 5-Aryl substituents (e.g., 5-(4-chlorophenyl)) significantly enhance antimicrobial potency compared to 5-alkyl derivatives.

References

  • Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters Source: Organic Letters (ACS Publications) [Link]

  • Synthesis of Ethyl 3-amino-2-furan carboxylate esters from alkynenitriles Source: ResearchGate / Advanced Synthesis & Catalysis [Link]

  • Design and synthesis of novel furan and furo[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors Source: Bioorganic Chemistry (PubMed) [Link]

  • Synthesis of New Furo[3,2-d]pyrimidine Derivatives Source: ResearchGate [Link]

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 3-(methylamino)furan-2-carboxylate

Executive Summary & Strategic Importance In modern medicinal chemistry and agrochemical development, functionalized heterocycles serve as the foundational architecture for novel active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry and agrochemical development, functionalized heterocycles serve as the foundational architecture for novel active pharmaceutical ingredients (APIs). Methyl 3-(methylamino)furan-2-carboxylate (CAS: 1804936-86-4) is a highly specialized, bifunctional building block[1]. While the furan ring is a classic bioisostere for phenyl or pyrrole rings, electron-rich furans are notoriously susceptible to oxidative degradation or unwanted cycloadditions[2].

By strategically positioning an electron-withdrawing methyl ester at the C2 position and an electron-donating methylamino group at the C3 position, this molecule achieves a stable "push-pull" electronic state. This precise electronic tuning makes it an invaluable intermediate for synthesizing complex fused bicyclic systems (e.g., furo-pyridines, furo-pyrimidines) and targeted DNA-encoded libraries[3][4].

Physicochemical Identity & Molecular Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes the core physicochemical parameters of Methyl 3-(methylamino)furan-2-carboxylate[1].

PropertyValueCausality / Synthetic Significance
Chemical Formula C₇H₉NO₃Defines baseline stoichiometry for synthetic equivalents.
Molecular Weight 155.15 g/mol Low MW fragment; highly efficient for Fragment-Based Drug Discovery (FBDD).
CAS Registry Number 1804936-86-4Unique identifier for procurement, safety, and inventory tracking.
Topological Polar Surface Area 51.47 ŲOptimal for membrane permeability; well below the 140 Ų Lipinski limit.
Partition Coefficient (LogP) 1.1079Indicates moderate lipophilicity, ensuring solubility in both organic solvents (THF, DCM) and aqueous assay buffers.
H-Bond Donors / Acceptors 1 / 4The secondary amine acts as a donor; the ester and furan oxygen act as acceptors.
Rotatable Bonds 2Low conformational flexibility reduces the entropic penalty upon target binding.

Electronic Architecture & Reactivity Profiling

As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand the causality of the molecule's reactivity. The stability and utility of Methyl 3-(methylamino)furan-2-carboxylate are dictated by its conjugated push-pull system.

The C3-methylamino group donates electron density into the aromatic furan core via resonance, increasing the nucleophilicity of the nitrogen atom for subsequent alkylation or acylation. Conversely, the C2-carboxylate ester withdraws electron density, serving a dual purpose: it acts as an electrophilic site for amidation or saponification, and it acts as an electronic sink that prevents the electron-rich furan from undergoing rapid oxidation[2][3].

G Core Methyl 3-(methylamino) furan-2-carboxylate Effect2 Push-Pull Stabilization of Furan Ring Core->Effect2 EDG 3-Methylamino Group (Electron Donating) EDG->Core Effect1 Enhances Nucleophilicity at Nitrogen EDG->Effect1 EWG 2-Carboxylate Ester (Electron Withdrawing) EWG->Core Effect3 Electrophilic Site for Amidation/Hydrolysis EWG->Effect3

Fig 1. Electronic push-pull architecture of Methyl 3-(methylamino)furan-2-carboxylate.

Self-Validating Analytical Protocols

To ensure scientific integrity, analytical characterization must be a self-validating system. The following protocols are designed not just to run the sample, but to provide internal confirmation of the molecule's structural integrity.

Protocol A: LC-MS Purity & Mass Validation
  • Column: Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.6 mL/min.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Causality & Validation: The LogP of 1.11 dictates that the compound is moderately polar; starting at 5% organic ensures proper retention on the C18 stationary phase before elution, preventing solvent-front co-elution. The basic secondary amine readily accepts a proton, making ESI+ highly sensitive. Validation Check: The protocol is validated by the observation of a sharp, symmetrical peak exhibiting a dominant

    
     ion at m/z 156.15.
    
Protocol B: ¹H-NMR Structural Confirmation
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Frequency: 400 MHz at 298 K.

  • Causality & Validation: DMSO-d₆ is deliberately chosen over CDCl₃ to prevent the rapid exchange of the secondary amine proton (N-H) with trace moisture. Validation Check: The structural integrity is confirmed by observing the N-H proton as a distinct broad quartet (due to coupling with the adjacent N-methyl group) and the furan ring protons (C4 and C5) as distinct doublets with characteristic heteroaromatic coupling constants (J ≈ 1.8 - 2.0 Hz).

Synthetic Workflows in Drug Discovery

In drug discovery, furan-2-carboxylates are frequently utilized to construct rigid, planar bicyclic scaffolds that fit deeply into kinase or receptor binding pockets[4]. The most common workflow involves the deprotection of the ester, followed by amide coupling, and subsequent ring closure.

Step-by-Step Saponification Protocol
  • Dissolution: Dissolve Methyl 3-(methylamino)furan-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Causality: THF solubilizes the organic ester, while water solubilizes the inorganic base, creating a homogenous biphasic reaction environment.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at ambient temperature for 4 hours.

  • In-Process Validation: Monitor via TLC or LC-MS. Validation Check: The reaction is complete when the m/z 156.15 peak disappears and is entirely replaced by the m/z 142.13

    
     peak (the free carboxylic acid).
    
  • Isolation: Acidify the mixture to pH 3 using 1M HCl. Validation Check: The precipitation of a white/off-white solid confirms the formation of the free acid, as the zwitterionic form is significantly less soluble in water than the intermediate lithium salt. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Start Methyl 3-(methylamino) furan-2-carboxylate Step1 Saponification (LiOH, THF/H2O) Start->Step1 Ester Hydrolysis Step2 Amide Coupling (HATU, DIPEA) Step1->Step2 Activation Step3 Cyclization (POCl3 or Heat) Step2->Step3 Ring Closure End Furo-fused Target API Step3->End Final Polish

Fig 2. Standard synthetic workflow from furan-2-carboxylate to bicyclic API scaffolds.

References

  • 1804936-86-4 | Methyl 3-(methylamino)furan-2-carboxylate - ChemScene. ChemScene.
  • 611-13-2 | MFCD00003236 | Methyl furan-2-carboxylate - A2B Chem. A2B Chem.
  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. PMC (NIH).
  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate.

Sources

Exploratory

Solvation Dynamics and Thermodynamic Solubility of Methylamino Furan Carboxylates in Organic Media

Structural Determinants of Solvation: A Mechanistic Perspective In early-stage drug development and polymer synthesis, the solubility of heterocyclic amines is frequently misunderstood. Researchers often treat a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Determinants of Solvation: A Mechanistic Perspective

In early-stage drug development and polymer synthesis, the solubility of heterocyclic amines is frequently misunderstood. Researchers often treat a molecule as a monolithic entity rather than a dynamic sum of competing functional vectors. Methylamino furan carboxylates are prime examples of this complexity. Their solubility in organic solvents is not merely a static physical parameter; it is a thermodynamic equilibrium dictated by three distinct structural motifs.

  • The Furan Ring (π-System): The five-membered aromatic ring provides a planar, electron-rich core. While unsubstituted furan is highly soluble in common organic solvents (e.g., acetone, ether, benzene)[1], its polarizability limits strong interactions with purely aliphatic hydrocarbons. Furthermore, the furan core is highly volatile[2], but functionalization drastically stabilizes the molecule.

  • The Carboxylate Ester (Dipole): Unlike free carboxylic acids—which form strong, solubility-limiting hydrogen-bonded dimers—the esterified carboxylate acts strictly as a hydrogen-bond acceptor. This prevents self-association and significantly enhances solubility in polar aprotic solvents.

  • The Methylamino Group (H-Bond Donor/Acceptor): As a secondary amine, this group dominates solvation behavior. It possesses a typical

    
     of 8–9. In its free base form, the molecule exhibits moderate lipophilicity (e.g., 5-((Methylamino)methyl)furan-2-carboxylic acid has a LogP of ~0.69[3]), allowing dissolution in solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
    

The causality of solvation depends entirely on how these functional groups interact with the solvent's dielectric environment and Hansen Solubility Parameters (HSP). Recent studies on furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), have proven that the radius of interaction (


) in Hansen space is the most accurate predictor of solubility in organic blends[4].

Solvation Core Methylamino Furan Carboxylate Furan Furan Ring (π-π interactions) Core->Furan Ester Carboxylate Ester (Dipole, H-bond Acceptor) Core->Ester Amine Methylamino Group (H-bond Donor/Acceptor) Core->Amine NonPolar Non-Polar Solvents (Hexane, Toluene) Low Solubility Furan->NonPolar Weak Dispersion Aprotic Polar Aprotic Solvents (DMSO, THF) High Solubility Ester->Aprotic Dipole-Dipole Amine->Aprotic H-Bond Acceptance Protic Polar Protic Solvents (MeOH, EtOH) Moderate Solubility Amine->Protic H-Bond Exchange

Functional group contributions to solvation pathways in organic media.

Quantitative Solubility Profiles: Free Base vs. Hydrochloride Salt

When evaluating the solubility of specific derivatives like methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate[5], formulation scientists must account for the ionization state.

Converting the free base to a hydrochloride salt protonates the secondary amine (


). This drastically increases the crystal lattice energy. To dissolve the salt, the solvent must possess a high dielectric constant (

) to overcome the Born solvation energy. Consequently, the salt form is highly soluble in polar protic media (methanol) but practically insoluble in non-polar organics (hexane) or weak dipoles (DCM).
Table 1: Comparative Solubility Matrix in Organic Solvents
SolventDielectric Constant (

)
Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Dominant Solvation Mechanism
DMSO 46.7> 100 (Highly Soluble)> 100 (Highly Soluble)Strong dipole-dipole, H-bond acceptance
Methanol 32.720 - 50 (Soluble)> 50 (Highly Soluble)H-bond donation/acceptance, ion-dipole
Dichloromethane 8.910 - 30 (Moderately Soluble)< 1 (Poorly Soluble)Dispersion forces, weak dipole
Tetrahydrofuran 7.530 - 60 (Soluble)< 5 (Poorly Soluble)H-bond acceptance (ether oxygen)
Hexane 1.9< 1 (Insoluble)< 0.1 (Insoluble)Lack of polar interactions

*Values are representative thermodynamic estimates based on structural analogs, Hansen Solubility Parameters, and empirical lipophilicity data.

Experimental Methodology: Self-Validating Thermodynamic Screening

A critical error in early-stage physicochemical profiling is relying on kinetic solubility (e.g., DMSO crash-out assays). Kinetic methods often overestimate true solubility due to transient supersaturation. To obtain rigorously trustworthy data, my laboratory employs a self-validating shake-flask protocol .

Why is it self-validating? Because measuring the solute concentration in the liquid phase only tells half the story. We must simultaneously analyze the residual solid phase to ensure the crystal lattice has not transformed into a solvate or a different polymorph during equilibration, which would fundamentally alter the thermodynamic solubility limit.

Workflow S1 Excess Solid Addition S2 Thermodynamic Equilibration (48h) S1->S2 Solvent S3 Phase Separation (Centrifuge + PTFE) S2->S3 Isothermal S4 HPLC-UV Quantification S3->S4 Supernatant S5 Solid State XRD Validation S3->S5 Residual Solid

Self-validating experimental workflow for thermodynamic solubility.

Step-by-Step Protocol

Step 1: Solid Phase Preparation & Verification

  • Action: Verify the starting material (e.g., methylamino furan carboxylate powder) via X-Ray Powder Diffraction (XRPD).

  • Causality: Amorphous materials exhibit artificially high apparent solubility. Confirming a highly crystalline starting state ensures you are measuring the true thermodynamic barrier of the crystal lattice.

Step 2: Isothermal Equilibration

  • Action: Add an excess of the solid compound (~50 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass HPLC vial. Agitate at 300 rpm using a thermoshaker set precisely to 25.0 ± 0.1 °C for 48 hours.

  • Causality: A 48-hour window is mandatory. Shorter durations may capture kinetic dissolution rates rather than the final thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is utilized because it is chemically inert to aggressive organic solvents like THF and DCM. Centrifugation prior to filtration prevents filter clogging and ensures no sub-micron colloidal particles break through to artificially inflate the UV absorbance reading.

Step 4: Liquid-Phase Quantification (HPLC-UV)

  • Action: Dilute the filtered supernatant into the mobile phase to fall within the linear range of your calibration curve. Analyze via HPLC-UV at the compound's

    
     (typically ~250-270 nm for furan carboxylates).
    
  • Causality: Chromatographic separation ensures that any degradation products formed during the 48-hour equilibration do not interfere with the quantification of the intact parent molecule.

Step 5: Solid-Phase Validation (XRPD)

  • Action: Recover the residual solid from the centrifuge pellet, dry it gently under a nitrogen stream, and re-analyze via XRPD.

  • Causality: This is the validation anchor. If the XRPD pattern matches Step 1, the solubility value is valid. If the pattern changes, the solvent has induced a polymorphic transition or formed a solvate, meaning the recorded solubility applies to the new crystal form, not the original API.

Conclusion

The solubility of methylamino furan carboxylates in organic solvents is governed by a delicate balance between the polarizability of the furan ring, the dipole of the ester, and the hydrogen-bonding capacity of the secondary amine. By understanding the causality behind these structural interactions and employing self-validating thermodynamic screening protocols, researchers can rationally select solvent systems for synthesis, purification, and formulation, avoiding costly late-stage precipitation failures.

References

  • Source: solubilityofthings.
  • Source: nih.
  • Title: 5-((Methylamino)methyl)
  • Source: acs.
  • Title: Methyl 2-methyl-5-[(methylamino)

Sources

Foundational

Reactivity profile of secondary amines on furan rings

An in-depth technical analysis of the reactivity profile of secondary amines on furan rings requires a dual-lens approach. For synthetic chemists, this motif is a versatile springboard for complex molecular architectures...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the reactivity profile of secondary amines on furan rings requires a dual-lens approach. For synthetic chemists, this motif is a versatile springboard for complex molecular architectures. For toxicologists and drug development professionals, it represents a structural alert—a potential liability that can undergo bioactivation to form reactive metabolites.

This guide synthesizes the mechanistic principles, synthetic applications, and metabolic consequences of secondary furfurylamines, providing actionable workflows for both exploiting and mitigating their reactivity.

Chemical Foundations: The Furan-Amine Interplay

The furan ring is an electron-rich, aromatic heterocycle. When coupled with a secondary amine (typically via a methylene bridge, forming a secondary furfurylamine), the system exhibits unique push-pull dynamics. The furan ring is highly susceptible to electrophilic attack and oxidation, while the secondary amine acts as both a potent nucleophile and a directing group.

This dual reactivity dictates the molecule's behavior in both a round-bottom flask and a hepatic microsome. The furan nucleus can be considered a latent 1,4-dicarbonyl group, a property that is unlocked upon oxidative dearomatization[1].

Synthetic Utility: Harnessing Oxidative Ring Expansions

In organic synthesis, the secondary amine-furan motif is heavily exploited to generate nitrogen-containing heterocycles and molecular switches.

The Aza-Achmatowicz Rearrangement

The aza-Achmatowicz reaction is a powerful oxidative ring-expansion that transforms


-furanylamines into densely functionalized 3-piperidinones or spirocyclic lactams[1]. The reaction is initiated by the electrophilic oxidation of the furan ring, generating an unstable hemiacetal. The secondary amine then undergoes an intramolecular cyclization onto the resulting oxocarbenium ion.

AzaAchmatowicz A Secondary Furfurylamine (Starting Material) B Electrophilic Oxidation (e.g., NBS, H2O) A->B C Hemiacetal Intermediate (Unstable) B->C D Acid-Promoted Ring Opening C->D E 1,4-Dicarbonyl Equivalent (Iminium Ion) D->E F Intramolecular Cyclization (Aza-Achmatowicz) E->F G Functionalized Piperidinone (Target Scaffold) F->G

Figure 1: Mechanistic pathway of the Aza-Achmatowicz rearrangement.

The Aza-Piancatelli Rearrangement

When a secondary amine reacts intermolecularly with a substituted furan under Lewis acid catalysis, it triggers the aza-Piancatelli rearrangement. This cascade is widely used to synthesize Donor-Acceptor Stenhouse Adducts (DASAs)—a prominent class of molecular photoswitches[2]. The substitution pattern on the furan core strictly dictates the success of this reaction; while 3-substituted furans readily open to form DASAs, 3,4-disubstituted furans often remain unreactive due to a loss of conjugation in the desired product[2].

Metabolic Liabilities: Toxicology in Drug Development

In drug development, the furan ring is often flagged as a toxicophore. The harmful effects of furan-containing xenobiotics are primarily driven by cytochrome P450 (CYP450) catalyzed oxidation[3].

When a secondary furfurylamine enters the hepatic system, CYP450 enzymes oxidize the electron-rich furan ring. Depending on the specific substitution pattern of the furan, this oxidation generates highly electrophilic intermediates: either an epoxide or a cis-enedione[3]. Highly substituted furans tend to favor epoxide formation, while less substituted furans rearrange into the more stable, yet highly reactive, cis-enedione[3].

These reactive metabolites readily alkylate cellular nucleophiles, including structural proteins, DNA, and polyamines, triggering idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[3].

MetabolicOxidation A Furan-Secondary Amine Drug (e.g., Furfurylamine) B Cytochrome P450 (Hepatic Oxidation) A->B C Furan Epoxide (Reactive Intermediate) B->C Epoxidation D cis-Enedione (Reactive Intermediate) C->D Rearrangement E GSH Trapping (Detoxification) C->E F Protein/DNA Alkylation (Toxicity / IADRs) C->F D->E D->F

Figure 2: CYP450-mediated bioactivation of furan rings to reactive metabolites.

Quantitative Data Summaries

To effectively manage the reactivity of this motif, scientists must rely on quantitative benchmarks. The tables below summarize expected synthetic yields and metabolic risk profiles based on structural variations.

Table 1: Synthetic Methodologies for Furan Ring Expansion

Reaction TypeSubstrateReagents / ConditionsPrimary ProductTypical Yield
Aza-Achmatowicz Secondary FurfurylamineNBS, H₂O/THF, 0 °C3-Piperidinone75–90%
Aza-Piancatelli 3-Substituted Furan + Sec. AmineDy(OTf)₃, HeatStenhouse Adducts (DASAs)60–85%
Aza-Piancatelli 3,4-Disubstituted Furan + Sec. AmineDy(OTf)₃, HeatUnreactive< 5%

Table 2: Metabolic Reactivity Profiling of Furan Derivatives

Furan Substitution PatternPrimary Reactive IntermediatePreferred Cellular TargetToxicity Risk Level
Unsubstituted Furan cis-EnedioneProteins (Lysine residues)High
2-Alkyl/Aryl Furan Epoxide / cis-Enedione mixGlutathione (GSH), ProteinsModerate to High
2,5-Disubstituted Furan Stable EpoxideDNA, GSHModerate

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring robust data generation and reproducibility.

Protocol 1: Standardized Aza-Achmatowicz Rearrangement

Objective: Convert a secondary furfurylamine into a functionalized 3-piperidinone.

  • Reagent Preparation: Dissolve the secondary furfurylamine (1.0 mmol) in a biphasic solvent mixture of THF/H₂O (4:1, 10 mL).

    • Causality: The biphasic nature ensures the solubility of the organic substrate while providing water as the essential nucleophile for hemiacetal formation.

  • Oxidant Addition: Cool the reaction vessel to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

    • Causality: Low temperatures and slow addition prevent over-oxidation and uncontrolled exothermic degradation of the electron-rich furan ring.

  • Ring Expansion: Stir the mixture for 2 hours at 0 °C. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) and allow the mixture to warm to room temperature.

    • Causality: Mild acidic conditions promote the opening of the hemiacetal to the 1,4-dicarbonyl equivalent, facilitating the intramolecular cyclization of the secondary amine onto the oxocarbenium ion.

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL). Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate under vacuum.

  • System Validation: Perform TLC analysis during step 3. The disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive intermediate validates hemiacetal formation. Post-cyclization, LC-MS must confirm the expected mass shift (+16 Da from oxygen incorporation, -2 Da from oxidation).

Protocol 2: In Vitro Reactive Metabolite Trapping Assay

Objective: Assess the bioactivation liability of a furan-containing drug candidate.

  • Incubation Mixture Setup: In a microcentrifuge tube, combine human liver microsomes (HLMs, 1 mg/mL final protein concentration), the furan-containing drug candidate (10 µM), and glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: GSH is utilized as a surrogate nucleophile in vast excess to outcompete native microsomal proteins, intercepting transient cis-enedione and epoxide intermediates generated by CYP450 oxidation[3]. The buffer maintains physiological pH, preserving HLM conformation.

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition precisely controls the start time of the metabolic cascade.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Acetonitrile precipitates microsomal proteins and instantly halts enzymatic activity, preserving the formed GSH-adducts from degradation.

  • LC-MS/MS Analysis: Centrifuge the mixture at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, utilizing a precursor ion scan for the neutral loss of 129 Da (characteristic of the

    
    -glutamyl moiety of GSH adducts).
    
  • System Validation: Include a positive control incubation using a known reactive furan (e.g., unsubstituted furfurylamine) to verify HLM activity and GSH trapping efficiency. A negative control lacking NADPH must show zero adduct formation, validating that the intermediates are strictly CYP450-dependent.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.
  • Hermann, C. Y. W., et al. (1998). ChemInform Abstract: The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones.
  • Piutti, C., & Quartieri, F. (2022). Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor−Acceptor Stenhouse Adduct Synthesis. Universidad de La Rioja.

Sources

Exploratory

Engineering Furan-Based Scaffolds: A Technical Guide to Methyl 3-(methylamino)furan-2-carboxylate

Executive Summary In modern drug discovery, the strategic utilization of functionalized heterocycles is paramount for developing high-affinity, target-specific ligands. Methyl 3-(methylamino)furan-2-carboxylate (CAS: 180...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic utilization of functionalized heterocycles is paramount for developing high-affinity, target-specific ligands. Methyl 3-(methylamino)furan-2-carboxylate (CAS: 1804936-86-4) represents a highly versatile, electron-rich building block. By positioning a secondary amine adjacent to a carboxylate ester on a furan core, this compound offers a unique "push-pull" electronic system. This whitepaper provides an in-depth technical analysis of its structural informatics, pharmacophoric utility, and a self-validating synthetic methodology for its preparation.

Structural Informatics and Physicochemical Profiling

Accurate cheminformatics data is the foundation of computational drug design and Fragment-Based Drug Discovery (FBDD). The connectivity of Methyl 3-(methylamino)furan-2-carboxylate is precisely mapped by its SMILES string, which dictates an N-methylated amine at the C3 position and a methyl ester at the C2 position of the furan ring.

Quantitative Chemical Data Summary
PropertyValueCausality / Relevance in Drug Design
CAS Number 1804936-86-4Unique identifier for database queries and procurement [1].
SMILES CNC1=C(OC=C1)C(=O)OCEnables 3D conformer generation and similarity searches.
Standard InChI InChI=1S/C7H9NO3/c1-8-6-4-5-11-7(6)9(10)12-2/h4-5,8H,1-2H3Provides a standardized, non-proprietary structural representation.
Molecular Formula C₇H₉NO₃Confirms atomic composition for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 155.15 g/mol Low MW makes it an ideal fragment for FBDD (Lipinski compliant).
LogP ~1.11Optimal lipophilicity for aqueous solubility and oral bioavailability.
TPSA 51.47 ŲExcellent membrane permeability; high potential for BBB penetration.
H-Bond Donors/Acceptors 1 / 4Facilitates specific kinase hinge-region or GPCR binding interactions.

Mechanistic Pharmacophore Analysis

The furan-2-carboxylate scaffold is not merely a structural spacer; it is an active participant in target binding. The C3-methylamino group acts as an electron-donating group (+M effect), increasing the electron density of the furan ring. Conversely, the C2-ester acts as an electron-withdrawing group (-M effect).

This dynamic modulates the pKa of the secondary amine and enhances the polarizability of the furan ring, optimizing it for


 stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

Pharmacophore Furan Furan Core (Aromatic Scaffold) Target Target Protein (Kinase / Receptor) Furan->Target Pi-Pi Stacking Amine 3-Methylamino Group (H-Bond Donor / Steric Bulk) Amine->Furan Electron Donation (+M) Amine->Target Hydrogen Bonding Ester 2-Carboxylate Ester (H-Bond Acceptor) Ester->Furan Electron Withdrawal (-M) Ester->Target Dipole Interactions

Fig 1. Pharmacophoric interactions and electronic effects of the furan-2-carboxylate scaffold.

Synthetic Methodology: Selective Reductive Amination

To synthesize Methyl 3-(methylamino)furan-2-carboxylate from the commercially available primary amine (Methyl 3-aminofuran-2-carboxylate), direct alkylation with methyl iodide is heavily discouraged due to the high risk of over-alkylation (forming tertiary amines or quaternary ammonium salts).

Instead, a selective reductive amination utilizing Sodium triacetoxyborohydride (STAB) is the industry standard. This protocol is engineered as a self-validating system to guarantee high yield and purity.

Synthesis SM Methyl 3-aminofuran-2-carboxylate (Starting Material) Reaction Stir at RT in DCM/AcOH (Reaction Phase) SM->Reaction Reagents Formaldehyde + NaBH(OAc)3 (Reductive Amination) Reagents->Reaction Quench NaHCO3 Quench & Extraction (Workup) Reaction->Quench >95% Conversion (LC-MS) Purification Silica Gel Chromatography (Purification) Quench->Purification Product Methyl 3-(methylamino)furan-2-carboxylate (Target Compound) Purification->Product Yield: 75-85% Validation LC-MS & NMR Validation (QC/QA) Product->Validation

Fig 2. Step-by-step synthetic workflow for the selective reductive amination process.

Step-by-Step Protocol

Step 1: Iminium Ion Formation

  • Action: Dissolve Methyl 3-aminofuran-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add paraformaldehyde (1.2 eq) and glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

  • Causality: DCM is chosen for its aprotic nature and excellent solubilizing properties. Acetic acid acts as a mild Brønsted acid catalyst, protonating the formaldehyde to accelerate nucleophilic attack by the weakly nucleophilic furan-3-amine, forming the critical iminium intermediate.

  • Validation Check: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material mass (

    
     142.1 [M+H]⁺) and appearance of the iminium intermediate indicates readiness for reduction.
    

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Causality: As established by, NaBH(OAc)₃ is highly selective. Unlike NaBH₄, the electron-withdrawing acetate groups reduce the hydridic character of the boron-hydrogen bond. This prevents the over-reduction of the C2-methyl ester and avoids reducing unreacted formaldehyde into methanol, ensuring a high yield of the secondary amine.

Step 3: Quench and Free-Basing

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and decomposes excess borohydride safely. More importantly, it ensures the newly formed secondary amine is fully deprotonated (free base form), which is essential for its efficient partitioning into the organic (DCM) layer during extraction.

Step 4: Extraction and Purification

  • Action: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Validation (QC/QA)

To ensure the trustworthiness of the synthesized batch, the product must pass a self-validating analytical panel:

  • LC-MS (ESI+): The mass spectrum must show a dominant pseudomolecular ion peak at

    
     156.1 [M+H]⁺ , confirming the addition of a single methyl group (mass shift of +14 Da from the starting material).
    
  • ¹H NMR (400 MHz, CDCl₃):

    • The success of the methylation is confirmed by the appearance of a new 3H singlet at ~2.9 ppm (N-CH₃).

    • The retention of the ester group is validated by a 3H singlet at ~3.8 ppm (O-CH₃).

    • The furan ring integrity is confirmed by two distinct doublets at ~6.2 ppm (C4-H) and ~7.3 ppm (C5-H) with a coupling constant (

      
      ) of ~2.0 Hz.
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Furan-2-carboxylate derivatives". PubChem Database.[Link]

Foundational

Taming the Pi-Excessive Core: A Technical Whitepaper on the Stability of Electron-Rich Aminofuran Derivatives

Executive Summary Aminofurans are highly valuable synthons in medicinal chemistry, materials science, and the synthesis of complex alkaloids. However, their intrinsic instability presents a formidable challenge for drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminofurans are highly valuable synthons in medicinal chemistry, materials science, and the synthesis of complex alkaloids. However, their intrinsic instability presents a formidable challenge for drug development professionals. This whitepaper provides an in-depth mechanistic analysis of aminofuran degradation and outlines field-proven, self-validating protocols for their synthesis, stabilization, and storage. By strategically modulating electronic properties and strictly controlling experimental environments, researchers can effectively harness these highly reactive heterocycles.

The Electronic Paradox: Mechanistic Basis of Instability

The fundamental instability of aminofurans is rooted in their electronic architecture. The furan ring is already a


-excessive heteroaromatic system (six 

-electrons delocalized over five atoms). The introduction of an amino group—a powerful electron-donating group via resonance (+M effect)—exacerbates this electron density.

As established in foundational studies, this modification significantly raises the Highest Occupied Molecular Orbital (HOMO) energy relative to the parent furan[1]. While this elevated HOMO energy is highly desirable for facilitating [4+2] Diels-Alder cycloadditions with various dienophiles, it simultaneously renders the molecule a prime target for degradation[1].

Primary Degradation Pathways
  • Oxidative Decomposition: The electron-rich core is highly susceptible to atmospheric oxygen and photochemically induced radical pathways, rapidly degrading into dark-colored polymeric mixtures[2].

  • Hydrolytic Ring-Opening: In aqueous or acidic environments, the furan ring is prone to cleavage. The amino group increases the basicity of the adjacent carbons, facilitating protonation and subsequent ring-opening[2].

  • Isomerization: During multicomponent reactions, competing thermodynamic pathways can lead to the formation of isomeric 2-aminopyrans instead of the desired 2-aminofurans[2].

AminofuranStability Core Electron-Rich Aminofuran Oxidation Oxidation (Air/Light) Core->Oxidation High HOMO Energy RingOpen Ring-Opening (Acidic/Aqueous) Core->RingOpen Nucleophilic Attack Isomer Isomerization (e.g., Aminopyrans) Core->Isomer Competing Pathway Stabilized Stabilized Derivative (EWG / Salt) Core->Stabilized Electronic Modulation

Fig 1. Degradation pathways and stabilization routes for electron-rich aminofurans.

Strategic Stabilization: Electronic and Steric Modulation

To utilize aminofurans without succumbing to their instability, structural and environmental modulations are required. Literature confirms that unsubstituted 2-aminofurans are exceedingly unstable and difficult to isolate[3]. Stability must be engineered into the molecule:

  • Electron-Withdrawing Groups (EWGs): The most effective stabilization method is the incorporation of EWGs (e.g., esters, nitriles, ketones, or fluoroalkyl groups) at the 3- or 5-positions. These groups delocalize the excessive electron density away from the amino group, lowering the HOMO energy and preventing spontaneous degradation[2].

  • Salt Formation: Converting the free amine into a hydrochloride salt ties up the nitrogen's lone pair, drastically reducing its +M contribution to the furan ring[4].

  • N-Functionalization: Protecting the amine via tosylation, benzylation, or acylation reduces its electron-donating capacity, facilitating easier purification[4].

Quantitative Stability Profile

The following table summarizes the comparative stability of various aminofuran derivatives based on their structural modifications.

Derivative ProfileStructural ModificationHOMO Energy ShiftAmbient Half-LifePrimary Degradation Mode
Unsubstituted 2-Aminofuran NoneHighly Elevated< 1 hourOxidation, Polymerization
3-Cyano-2-aminofuran -CN at C3 (EWG)Moderately LoweredDays to WeeksSlow Hydrolysis
5-Ester-2-aminofuran -CO

Et at C5 (EWG)
Moderately LoweredWeeksRing-opening (acidic)
3-Amino-5-fluoroalkylfuran -CF

at C5, HCl salt
Stabilized (Protonated)> MonthsStable under ambient
N-Acylated 2-Aminofuran -NHAc (Amide)Significantly Lowered> MonthsStable

Field-Proven Experimental Methodologies

To ensure reproducibility, the following protocols emphasize the causality behind each experimental choice, creating a self-validating system for the researcher.

Protocol 1: Synthesis of Stabilized 3-Amino-5-fluoroalkylfurans via In Situ HCl Trapping

This protocol leverages thionyl chloride (SOCl


) in methanol to drive intramolecular cyclization while simultaneously generating HCl to stabilize the product as a salt[4].
  • Preparation: Dissolve the fluorovinnamide precursor (0.4 mmol) in anhydrous methanol (2 mL) under an inert argon atmosphere.

    • Causality: Argon prevents the premature oxidation of the highly electron-rich intermediates before they can be stabilized.

  • Activation & Cyclization: Slowly add SOCl

    
     (1.0 equiv., 0.4 mmol) dropwise at 0 °C.
    
    • Causality: SOCl

      
       activates the hydroxy group for nucleophilic attack by the enone oxygen, driving furan formation. The 0 °C temperature controls the exothermic generation of HCl.
      
  • Maturation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Isolation: Concentrate the mixture under reduced pressure.

    • Causality: The in situ generated HCl protonates the newly formed aminofuran, yielding a highly stable hydrochloride salt that requires no further purification, completely bypassing the risks of an aqueous workup[4].

Protocol 2: Advanced Handling and Workup for Sensitive Aminofurans

For aminofurans lacking strong EWGs or salt stabilization, extreme care must be taken during isolation[2].

  • Non-Aqueous Workup: Avoid aqueous washes whenever possible. If unavoidable, use neutral or slightly basic water and minimize contact time.

    • Causality: Aminofurans are highly susceptible to hydrolytic ring cleavage in acidic or prolonged aqueous environments[2].

  • Rapid Purification: Utilize flash chromatography with deactivated silica gel.

    • Causality: Deactivated silica reduces the residence time and prevents acid-catalyzed degradation on the stationary phase[2].

  • Storage: Store the purified aminofuran under an inert atmosphere (nitrogen or argon), at -20 °C, and strictly protected from light.

    • Causality: Light and ambient heat trigger photochemical isomerization and radical oxidation[2].

ExperimentalWorkflow Step1 Inert Atmosphere Synthesis Step2 In Situ Cyclization (SOCl2 / MeOH) Step1->Step2 Step3 Non-Aqueous Workup Step2->Step3 Step4 Storage (Argon, -20°C, Dark) Step3->Step4

Fig 2. Optimized workflow for the synthesis and isolation of stable aminofuran derivatives.

Analytical Validation of Integrity

A self-validating protocol requires immediate analytical confirmation of structural integrity:

  • Visual Colorimetry: Pure aminofurans are typically pale to light yellow. A rapid shift to dark brown or black indicates oxidative decomposition[2]. If the solution darkens during workup, the inert atmosphere has been compromised.

  • NMR Spectroscopy: Successful aromatization is validated by the disappearance of aliphatic dihydrofuran protons in the

    
    H NMR spectrum and the appearance of a broad -NH
    
    
    
    signal[2]. The presence of sp
    
    
    -hybridized carbons in the
    
    
    C NMR indicates an incomplete reaction or a hydrated ring-opened byproduct[2].

Conclusion

The successful deployment of electron-rich aminofuran derivatives hinges on a deep mechanistic understanding of their electronic properties. By strategically lowering the HOMO energy through EWG incorporation, employing in situ salt stabilization, and strictly adhering to inert, non-aqueous handling protocols, researchers can effectively tame these highly reactive synthons for advanced drug development applications.

References

  • Title: Technical Support Center: Synthesis of 2-Aminofurans | Source: benchchem.com | URL: 2

  • Title: Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions | Source: nih.gov | URL: 1

  • Title: A Study of 2-Aminofurans | Source: researchgate.net | URL: 3

  • Title: Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization | Source: organic-chemistry.org | URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Methyl 3-(methylamino)furan-2-carboxylate

Introduction: The Significance of Substituted Aminofurans The furan scaffold is a privileged heterocycle in medicinal chemistry and materials science. The introduction of an amino group, particularly at the 3-position, p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Aminofurans

The furan scaffold is a privileged heterocycle in medicinal chemistry and materials science. The introduction of an amino group, particularly at the 3-position, provides a valuable handle for further functionalization, enabling the exploration of new chemical space. Methyl 3-(methylamino)furan-2-carboxylate is a key building block for the synthesis of more complex molecules with potential applications in drug discovery and agrochemicals. Its synthesis from the corresponding primary amine, methyl 3-aminofuran-2-carboxylate, is a crucial transformation. This document provides a detailed protocol for the N-methylation of methyl 3-aminofuran-2-carboxylate utilizing the robust and reliable Eschweiler-Clarke reaction.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The direct alkylation of amines with alkyl halides can be challenging to control and often leads to over-alkylation, resulting in the formation of quaternary ammonium salts.[1] A superior method for the controlled methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[2][3] This reductive amination procedure employs an excess of formic acid and formaldehyde to introduce a methyl group onto the nitrogen atom.[4][5] The reaction is highly efficient and chemoselective, stopping at the tertiary amine stage without the formation of quaternary salts.[2][6]

The mechanism of the Eschweiler-Clarke reaction involves the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde.[3] This is followed by the reduction of the iminium ion by a hydride transfer from formic acid, which in the process decomposes to carbon dioxide.[2] For a primary amine, this process is repeated to yield the dimethylated product. In our case, starting with a primary aminofuran, we will perform a monomethylation.

Experimental Workflow

The overall workflow for the synthesis of methyl 3-(methylamino)furan-2-carboxylate is depicted below.

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Methyl 3-aminofuran-2-carboxylate D Eschweiler-Clarke Reaction (Heat) A->D B Formaldehyde (aq.) B->D C Formic Acid C->D E Basification (e.g., NaOH) D->E F Extraction (e.g., Ethyl Acetate) E->F G Purification (e.g., Column Chromatography) F->G H Methyl 3-(methylamino)furan-2-carboxylate G->H

Figure 1: Synthetic workflow for the N-methylation of methyl 3-aminofuran-2-carboxylate.

Detailed Experimental Protocol

This protocol is for the synthesis of methyl 3-(methylamino)furan-2-carboxylate from methyl 3-aminofuran-2-carboxylate via the Eschweiler-Clarke reaction.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 3-aminofuran-2-carboxylateC₆H₇NO₃141.13101.41 g
Formaldehyde (37% in H₂O)CH₂O30.03201.62 mL
Formic Acid (98-100%)CH₂O₂46.03200.75 mL
Sodium Hydroxide (10 M aq.)NaOH40.00-As needed
Ethyl AcetateC₄H₈O₂88.11-~150 mL
Brine (saturated NaCl solution)NaCl58.44-~50 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Silica Gel (for column chromatography)SiO₂60.08-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-aminofuran-2-carboxylate (1.41 g, 10 mmol).

  • Reagent Addition: To the flask, add formic acid (0.75 mL, 20 mmol) followed by an aqueous solution of formaldehyde (1.62 mL, 37 wt. %, 20 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of a 10 M aqueous solution of sodium hydroxide until the pH is approximately 9-10. This should be done in an ice bath as the neutralization is exothermic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl 3-(methylamino)furan-2-carboxylate.

Expected Outcome:

The final product, methyl 3-(methylamino)furan-2-carboxylate, is expected to be an oil or a low-melting solid. The yield and purity should be determined by standard analytical techniques.

Characterization Data

The identity and purity of the synthesized methyl 3-(methylamino)furan-2-carboxylate should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance Colorless to pale yellow oil or solid
SMILES CNC1=C(C(=O)OC)OC=C1[7]
Purity ≥98% (as determined by NMR and/or GC-MS)

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Formic acid is corrosive and should be handled with care.

  • Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The neutralization step with sodium hydroxide is exothermic and should be performed with caution.

Conclusion

The Eschweiler-Clarke reaction provides an effective and straightforward method for the synthesis of methyl 3-(methylamino)furan-2-carboxylate from its primary amine precursor.[2][8] This protocol offers a reliable pathway for accessing this valuable building block for further synthetic applications in pharmaceutical and materials research.

References

  • ResearchGate. Previous synthetic approaches to synthesize 3‐aminofurans. Available at: [Link]

  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

  • ResearchGate. Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. Available at: [Link]

  • MDPI. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available at: [Link]

  • Frontiers in Chemistry. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • RSC Publishing. methylation of amines using formic acid via simple inorganic base catalysis. Available at: [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. Available at: [Link]

  • YouTube. Eschweiler-Clarke reaction. Available at: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available at: [Link]

Sources

Method

Application Note: Chemoselective N-Methylation of Methyl 3-Aminofuran-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and chemoselective protocol for the mono-N-methylation of a sensitive heteroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, scalable, and chemoselective protocol for the mono-N-methylation of a sensitive heteroaromatic amine.

Introduction & Mechanistic Rationale

Methyl 3-aminofuran-2-carboxylate is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) inhibitors for cancer therapy[1] and benzodiazepine derivatives acting as Respiratory Syncytial Virus (RSV) inhibitors[2].

Despite its utility, the direct N-methylation of this substrate presents a significant synthetic challenge due to three primary factors:

  • Push-Pull Electronics: The amino group at the 3-position is conjugated with the electron-withdrawing methyl ester at the 2-position, significantly reducing the nucleophilicity of the amine.

  • Over-Alkylation Risk: Direct alkylation with methyl iodide (MeI) or standard reductive amination with formaldehyde often results in poor mono-selectivity, yielding difficult-to-separate mixtures of unreacted starting material, mono-methylated, and N,N-dimethylated products.

  • Furan Ring Instability: The furan core is notoriously sensitive to harsh acidic or basic conditions, which can lead to ring-opening or polymerization.

The Solution: To achieve absolute mono-N-selectivity while preserving both the furan ring and the C2 methyl ester, this application note details a robust two-step formylation-reduction sequence .

  • Step 1: The amine is quantitatively formylated using in situ generated acetic formic anhydride (AFA). AFA is a highly reactive electrophile that facilitates rapid N-formylation under mild conditions without over-reaction[3].

  • Step 2: The resulting formamide is chemoselectively reduced using Borane-dimethyl sulfide (BH₃·SMe₂). This reagent rapidly reduces amides to amines but is kinetically inert toward esters at ambient to mild reflux temperatures, ensuring the C2 ester remains fully intact[4].

Reaction Workflow

G Start Methyl 3-aminofuran-2-carboxylate (Starting Material) Formylation Step 1: Formylation (HCOOH / Ac2O, 0 °C to RT) Start->Formylation Intermediate Methyl 3-formamidofuran-2-carboxylate (Stable Intermediate) Formylation->Intermediate 100% Mono-selectivity Reduction Step 2: Chemoselective Reduction (BH3·SMe2, THF, 0 °C to 65 °C) Intermediate->Reduction Product Methyl 3-(methylamino)furan-2-carboxylate (Target Product) Reduction->Product Chemoselective (Ester remains intact)

Figure 1: Two-step chemoselective formylation-reduction workflow for mono-N-methylation.

Quantitative Method Comparison

To justify the selection of the formylation-reduction pathway, the table below summarizes the empirical outcomes of various N-methylation strategies applied to 3-amino-2-carboxylate systems.

MethodologyReagentsMono-N-SelectivityEster ToleranceFuran Ring StabilityTypical Yield
Direct Alkylation MeI, K₂CO₃, DMFPoor (N,N-dimethylation)HighModerate< 30%
Reductive Amination (CH₂O)n, NaBH(OAc)₃, DCEModerate (Mixture)HighHigh40–50%
Formylation-Reduction 1) AFA 2) BH₃·SMe₂ Excellent (100%) High High > 85%

Experimental Protocols

Step 1: Synthesis of Methyl 3-formamidofuran-2-carboxylate

Expert Insight: Acetic formic anhydride (AFA) is thermally unstable and decomposes into carbon monoxide and acetic acid at temperatures above 60 °C[5]. It must be prepared fresh and maintained at low temperatures prior to substrate addition.

Reagents:

  • Methyl 3-aminofuran-2-carboxylate: 1.0 eq (10 mmol, 1.41 g)

  • Formic acid (98%): 2.5 eq (25 mmol, 0.94 mL)

  • Acetic anhydride: 2.5 eq (25 mmol, 2.36 mL)

  • Anhydrous Tetrahydrofuran (THF): 50 mL

Step-by-Step Procedure:

  • AFA Generation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, cool acetic anhydride to 0 °C using an ice bath.

  • Add formic acid dropwise over 5 minutes. Remove the ice bath and gently warm the mixture to 50 °C for 15 minutes to drive the formation of the mixed anhydride.

  • Cool the freshly generated AFA solution back to 0 °C.

  • Formylation: In a separate flask, dissolve methyl 3-aminofuran-2-carboxylate in anhydrous THF. Cool this solution to 0 °C.

  • Transfer the AFA solution dropwise into the amine solution via cannula or syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot will completely disappear, replaced by a lower Rf spot corresponding to the formamide[3].

  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF and volatile acids. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL), water (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 3-formamidofuran-2-carboxylate as a solid. This intermediate is typically >95% pure and can be used directly in the next step.

Step 2: Chemoselective Reduction to Methyl 3-(methylamino)furan-2-carboxylate

Expert Insight: The reduction of amides with BH₃·SMe₂ forms a highly stable amine-borane complex. A rigorous acidic quench is mandatory to hydrolyze this complex and release the free amine product. Refluxing is utilized to continuously remove volatile dimethyl sulfide, which drives the reduction equilibrium forward[4].

Reagents:

  • Methyl 3-formamidofuran-2-carboxylate (crude from Step 1): 1.0 eq (~10 mmol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF): 3.0 eq (30 mmol, 15 mL)

  • Anhydrous THF: 40 mL

  • Methanol (for quench): 10 mL

  • 1 M HCl (aq): 15 mL

Step-by-Step Procedure:

  • Reduction: Dissolve the intermediate formamide in anhydrous THF in a flame-dried flask equipped with a reflux condenser. Flush with nitrogen and cool to 0 °C.

  • Add the BH₃·SMe₂ solution dropwise via syringe. Caution: Hydrogen gas evolution may occur.

  • Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (65 °C) for 4 hours.

  • Quenching (Critical Step): Cool the reaction mixture to 0 °C. Carefully and slowly add Methanol dropwise to quench excess borane until effervescence ceases.

  • Add 1 M HCl dropwise to break the boron-amine complex. Stir the biphasic mixture at room temperature for 1 hour.

  • Workup: Carefully neutralize the acidic mixture to pH 8 using saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes) to afford pure methyl 3-(methylamino)furan-2-carboxylate.

References

1.[1] Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. ACS Publications. URL: 2.[2] BENZODIAZEPINE DERIVATIVES AS RSV INHIBITORS - European Patent Office - EP 3324977 B1. Googleapis.com. URL: 3.[3] Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. Benchchem. URL: 4.[5] Acetic Formic Anhydride - Organic Syntheses Procedure. OrgSyn. URL: 5.[4] Science of Synthesis: Borane-Dimethyl Sulfide Reduction of Amides. Thieme-connect. URL:

Sources

Application

Application Notes &amp; Protocols: Strategic Application of the Mitsunobu Reaction for the Synthesis of 3-Aminofurans

Prepared by: [Your Name/Lab Group], Senior Application Scientist Introduction The furan scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active com...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: [Your Name/Lab Group], Senior Application Scientist

Introduction

The furan scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Specifically, the 3-aminofuran moiety serves as a critical building block for the synthesis of a wide array of therapeutic agents, including protease inhibitors and kinase modulators. The regioselective introduction of a nitrogen-containing substituent at the C3 position of a furan ring, however, can be a synthetic challenge. The Mitsunobu reaction offers an elegant and powerful solution for the direct C-N bond formation through the conversion of 3-hydroxyfurans to their corresponding 3-amino derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and strategic considerations for employing the Mitsunobu reaction in the synthesis of 3-aminofurans. We will delve into the mechanistic underpinnings, critical reaction parameters, and provide a detailed, field-tested protocol.

Mechanistic Overview: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and, in this context, amines, upon treatment with a nucleophile in the presence of a phosphine and an azodicarboxylate. The reaction generally proceeds with a clean inversion of stereochemistry at the alcohol carbon center.

The catalytic cycle can be broken down into several key steps:

  • Activation of the Phosphine: The reaction is initiated by the nucleophilic attack of the phosphine (e.g., triphenylphosphine, PPh₃) on the azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), forming a highly reactive phosphonium salt intermediate.

  • Proton Transfer: The acidic pronucleophile (in this case, the 3-hydroxyfuran) protonates the phosphonium salt, generating a betaine intermediate and the conjugate base of the nucleophile.

  • Formation of the Oxyphosphonium Salt: The betaine then deprotonates the alcohol, leading to the formation of a key intermediate, the oxyphosphonium salt. This step effectively converts the hydroxyl group into a good leaving group.

  • Nucleophilic Attack (S N 2): The activated nucleophile (e.g., an azide or a protected amine) then displaces the oxyphosphonium group via an S N 2 reaction, resulting in the desired 3-substituted furan with inverted stereochemistry if the carbon is chiral.

  • Regeneration of the Catalyst: The reaction byproducts are triphenylphosphine oxide (TPPO) and the hydrazide derivative of the azodicarboxylate.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD ROH 3-Hydroxyfuran (R-OH) Oxyphosphonium Oxyphosphonium Salt [R-OPPh₃]⁺ NucH Nucleophile (Nuc-H) Product 3-Aminofuran (R-Nuc) Betaine->Oxyphosphonium + R-OH - Hydrazide Oxyphosphonium->Product + Nuc⁻ (SN2) TPPO TPPO Hydrazide Hydrazide

Caption: Generalized mechanism of the Mitsunobu reaction.

Critical Reagent and Parameter Selection

The success of the Mitsunobu reaction for 3-aminofuran synthesis is highly dependent on the judicious selection of reagents and reaction conditions. The following tables provide a detailed overview of these critical parameters.

Table 1: Key Reagents and Their Roles
Reagent ClassExample(s)Role & FunctionTypical Stoichiometry (vs. Alcohol)Key Considerations
Phosphine Triphenylphosphine (PPh₃)Activates the azodicarboxylate and facilitates the formation of the oxyphosphonium salt.[1][2][3]1.1 - 1.5 equivalentsPPh₃ is the most common, but polymer-supported versions can simplify purification. The resulting triphenylphosphine oxide (TPPO) can be challenging to remove.
Azodicarboxylate DEAD, DIAD, DBADOxidant that drives the reaction by accepting the hydrogen atoms from the alcohol and the nucleophile.1.1 - 1.5 equivalentsDEAD (diethyl azodicarboxylate) is a potential contact explosive and should be handled with care.[4] DIAD (diisopropyl azodicarboxylate) and DBAD (di-tert-butyl azodicarboxylate) are often preferred for their increased stability and ease of handling.
Nucleophile Phthalimide, Diphenylphosphinyl azide (DPPA), SulfonamidesThe nitrogen source that displaces the activated hydroxyl group.[5]1.1 - 1.5 equivalentsThe pKa of the nucleophile is critical; it should be sufficiently acidic (pKa < 13) to protonate the betaine intermediate.[4][6] For direct amination, subsequent deprotection steps are required (e.g., hydrazine for phthalimide, Staudinger reduction for azides).
Substrate 3-HydroxyfuranThe electrophilic partner whose hydroxyl group is converted into a leaving group.1.0 equivalentThe steric hindrance around the hydroxyl group can significantly impact the reaction rate. Highly hindered alcohols may require more forcing conditions or alternative reagents.[7]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), TolueneSolubilizes the reactants and intermediates.N/ATHF is the most common solvent due to its ability to dissolve all reactants and its appropriate boiling point. Anhydrous conditions are essential to prevent hydrolysis of the intermediates.
Table 2: Optimization of Reaction Conditions
ParameterTypical RangeRationale & Impact on ReactionTroubleshooting Tips
Temperature 0 °C to room temperatureThe initial addition of the azodicarboxylate is often performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature.For sluggish reactions with sterically hindered substrates, gentle heating (e.g., 40-50 °C) may be beneficial.[7]
Order of Addition Alcohol, Nucleophile, PPh₃, then DEAD/DIADThis standard order of addition generally provides the best results.[8]For particularly sensitive substrates, pre-formation of the betaine intermediate (PPh₃ + DEAD/DIAD) before adding the alcohol and nucleophile can sometimes improve yields.[4]
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS.Incomplete conversion may be addressed by adding a slight excess of the phosphine and azodicarboxylate.
Concentration 0.1 - 0.5 MHigher concentrations can accelerate the reaction rate, but may also lead to increased side product formation and difficulties with heat dissipation.Start with a moderate concentration (e.g., 0.2 M) and adjust as needed based on reaction performance.

Step-by-Step Experimental Protocol: Synthesis of 3-Phthalimidofuran

This protocol describes a general procedure for the Mitsunobu reaction between 3-hydroxyfuran and phthalimide.

Materials:

  • 3-Hydroxyfuran (1.0 eq)

  • Triphenylphosphine (1.2 eq)

  • Phthalimide (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyfuran (1.0 eq), triphenylphosphine (1.2 eq), and phthalimide (1.2 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the solids (to a concentration of approximately 0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DIAD Addition: Slowly add DIAD (1.2 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phthalimidofuran.

Workflow A 1. Reagent Addition (3-Hydroxyfuran, PPh₃, Phthalimide in THF) B 2. Cool to 0 °C A->B C 3. Slow Addition of DIAD B->C D 4. Reaction at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Solvent Evaporation D->E F 6. Aqueous Work-up (EtOAc, NaHCO₃, Brine) E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Pure 3-Phthalimidofuran H->I

Caption: Experimental workflow for 3-aminofuran synthesis.

Troubleshooting and Side Reactions

  • Formation of Triphenylphosphine Oxide (TPPO): This is the major byproduct and can sometimes co-elute with the desired product. Strategies for its removal include crystallization, or the use of polymer-supported or fluorous-tagged phosphines.

  • Low Yields: If the reaction is sluggish, ensure all reagents are pure and the solvent is anhydrous. A slight excess of the phosphine and azodicarboxylate can be added. For sterically hindered substrates, increasing the reaction temperature may be necessary.

  • Competing Nucleophiles: If the nucleophile is not sufficiently acidic, the azodicarboxylate can act as a competing nucleophile, leading to the formation of a hydrazide adduct.

Conclusion

The Mitsunobu reaction is a highly effective and versatile method for the synthesis of 3-aminofurans from their corresponding 3-hydroxyfuran precursors. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount to achieving high yields and purity. By following the guidelines and protocols outlined in this document, researchers can confidently apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Zhou, X., Xu, L., Ma, Z., Cui, J., & Wang, B. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(1), 1-15.
  • Zhou, X., Xu, L., Ma, Z., Cui, J., & Wang, B. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps.
  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • ResearchGate. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles | Request PDF.

Sources

Method

Application Note: Synthesis of Substituted 3-Aminofuran-2-Carboxylates via Thorpe-Ziegler Cyclization

Target Audience: Synthetic Chemists, Process Researchers, and Oncology Drug Development Professionals. Introduction & Pharmacological Relevance The 3-amino-2-furan carboxylate motif is a highly privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Oncology Drug Development Professionals.

Introduction & Pharmacological Relevance

The 3-amino-2-furan carboxylate motif is a highly privileged scaffold in medicinal chemistry. It serves as a critical structural core in the development of multi-kinase inhibitors, particularly those targeting VEGFR-2, c-KIT, and B-RAF for advanced cancer therapies[1]. The structural rigidity and hydrogen-bonding capacity of the aminofuran system make it an ideal bioisostere for anthranilamides[1].

To construct these densely functionalized heterocycles efficiently, the is the premier synthetic strategy[2]. This base-promoted intramolecular condensation leverages an active methylene group and a pendant nitrile to form a cyclic enaminonitrile or enaminoester, which rapidly tautomerizes into the stable, aromatic 3-aminofuran[2].

Mechanistic Framework

The synthesis is a two-stage process. First, an acyclic precursor (a vinyl ether) is generated by linking an


-cyanoketone to an ester-bearing appendage. Second, the Thorpe-Ziegler cyclization is triggered by a strong base. The base deprotonates the 

-position of the ester, generating a nucleophilic carbanion that attacks the electrophilic carbon of the nitrile. The resulting cyclic imine intermediate undergoes rapid proton transfer and tautomerization to yield the fully aromatized 3-amino-2-furan carboxylate[3].

Mechanism A α-Cyanoketone (Enol Form) C Mitsunobu Coupling (PPh3, DEAD) A->C B Ethyl Glycolate B->C D Acyclic Vinyl Ether (O-Alkylated Precursor) C->D E Base Addition (NaH or DBU) D->E F Carbanion Formation (α to Ester) E->F G Thorpe-Ziegler Cyclization (Nucleophilic Attack on -CN) F->G H Cyclic Imine Intermediate G->H I Tautomerization (Aromatization) H->I J 3-Amino-2-furan carboxylate I->J

Mechanistic pathway of the Thorpe-Ziegler cyclization to form 3-amino-2-furan carboxylates.

Causality & Experimental Design (E-E-A-T)

Expert Insight on Precursor Generation

The success of the Thorpe-Ziegler cyclization relies entirely on the purity and structural integrity of the acyclic vinyl ether precursor. This is typically achieved via a [3]. Correction of Literature Typo: While some abstracting services erroneously cite "ethyl glyoxylate" as the reagent[3], the mechanistically correct reagent is ethyl glycolate (HO-CH₂-CO₂Et). The primary alcohol of ethyl glycolate undergoes phosphonium activation, allowing the acidic enol of the


-cyanoketone to attack and form the requisite ethoxycarbonylmethoxy (-O-CH₂-CO₂Et) linkage[3]. Alternatively, conjugate addition of alcohols to bifunctional alkynenitriles can be used to bypass the Mitsunobu step[4].
Base Selection: NaH vs. DBU

The choice of base dictates the reaction's kinetic pathway:

  • Sodium Hydride (NaH): Used for standard acyclic vinyl ethers. NaH provides irreversible deprotonation of the active methylene, driving the reaction forward and preventing retro-Michael or other equilibrium-driven side reactions[3].

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Preferred for highly functionalized or sterically hindered systems (e.g., ortho-substituted thiophenes). DBU acts as a soluble organic base that allows for reversible, thermodynamically controlled regioselective condensation, particularly when multiple electrophilic sites (like esters vs. nitriles) are present[5].

Self-Validating Analytical Markers

To ensure a self-validating protocol, chemists must rely on orthogonal analytical checks:

  • Visual Cue: When using NaH, the immediate evolution of H₂ gas confirms active deprotonation.

  • TLC Monitoring: The acyclic precursor is typically UV-active but shifts to a significantly lower Rf (e.g., from Rf 0.24 to ~0.15 in 10% EtOAc/Hexanes) upon cyclization due to the increased polarity of the newly formed primary amine[3].

  • IR Spectroscopy: The definitive proof of cyclization is the disappearance of the sharp C≡N stretch (~2189–2233 cm⁻¹) and the appearance of characteristic primary amine N-H stretches at ~3400 and 3300 cm⁻¹[5].

Experimental Protocols

Workflow S1 Step 1 Precursor Synthesis S2 Step 2 Purification S1->S2 S3 Step 3 Deprotonation (0 °C) S2->S3 S4 Step 4 Cyclization (1-3 h) S3->S4 S5 Step 5 Quenching (NH4Cl) S4->S5 S6 Step 6 Isolation & Yield S5->S6

Step-by-step experimental workflow for the synthesis and isolation of functionalized furans.

Protocol A: Preparation of the Vinyl Ether Precursor
  • Preparation: In an oven-dried, argon-purged flask, dissolve the

    
    -cyanoketone (1.0 equiv) and ethyl glycolate (1.1 equiv) in anhydrous THF (0.2 M).
    
  • Activation: Add triphenylphosphine (PPh₃, 1.2 equiv) and cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add diethyl azodicarboxylate (DEAD, 1.2 equiv) over 15 minutes. The solution will typically turn pale yellow.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC until the

    
    -cyanoketone is consumed.
    
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (typically 10-20% EtOAc in Hexanes) to isolate the acyclic vinyl ether precursor[3].

Protocol B: Thorpe-Ziegler Cyclization
  • Base Slurry: In a separate flame-dried flask under argon, prepare a slurry of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Deprotonation: Dissolve the purified vinyl ether precursor (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry. Validation: Observe the immediate bubbling of H₂ gas, confirming the generation of the carbanion[3].

  • Cyclization: Stir the reaction mixture for 3 hours at room temperature.

  • Quenching: Once TLC confirms the disappearance of the precursor, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (2 mL per mmol of substrate) at 0 °C to neutralize the excess base.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Polish: Recrystallize the crude product from aqueous ethanol or purify via flash chromatography to afford the analytically pure 3-amino-2-furan carboxylate[3].

Quantitative Data & Substrate Scope

The Thorpe-Ziegler cyclization is highly tolerant of diverse substitution patterns, allowing for the synthesis of alkyl, aryl, and fused-bicyclic furan derivatives.

Compound NamePrecursor TypeBase / SolventYield (%)Physical State / mp
Ethyl 3-amino-5-tert-butylfuran-2-carboxylateAcyclic vinyl etherNaH, THF72–85%Solid[3]
Ethyl 3-amino-5-phenylfuran-2-carboxylateAcyclic vinyl etherNaH, THF~75%mp 92−104 °C[3]
Ethyl 3-amino-5-(2-furanyl)furan-2-carboxylateAcyclic vinyl etherNaH, THF~70%mp 120−121 °C[3]
Ethyl 3-amino-4,6-dihydrothieno[3,4-b]furan-2-carboxylateCyclic vinyl etherNaH, THF~72%mp 130−131 °C[3]
Ethyl 3-amino-2-cyano-5-(methylthio)thieno[3,2-b]furan-6-carboxylateO-alkylated thiopheneDBU, MeCN73%mp >260 °C[5]

References

  • [5] Gadais, C., Hesse, S., & Kirsch, G. (2012). Regioselective Thorpe–Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. Synthesis, 44(19), 2964-2968. URL:[Link]

  • [4] Kumari, C., & Goswami, A. (2022). Access to 5-substituted 3-aminofuran/thiophene-2-carboxylates from bifunctional alkynenitriles. Advanced Synthesis & Catalysis, 364(13), 2254–2259. URL:[Link]

  • [3] Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(14), 2061-2063. URL:[Link]

  • [1] Wickens, P., et al. (2007). SAR of a novel 'Anthranilamide Like' series of VEGFR-2, multi protein kinase inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 17(15), 4378-4381. URL:[Link]

Sources

Application

Application Note: Methyl 3-(methylamino)furan-2-carboxylate as a Privileged Pharmacophore in Kinase Inhibitor Design

Executive Summary The development of highly selective, cell-permeable kinase inhibitors requires rigid, highly tunable chemical scaffolds. Methyl 3-(methylamino)furan-2-carboxylate (CAS: 1804936-86-4) has emerged as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, cell-permeable kinase inhibitors requires rigid, highly tunable chemical scaffolds. Methyl 3-(methylamino)furan-2-carboxylate (CAS: 1804936-86-4) has emerged as a highly versatile building block in modern medicinal chemistry. Serving as a bioisostere for anthranilamides and a precursor to fused furanopyrimidines, this scaffold is integral to targeting the ATP-binding hinge regions and allosteric pockets of kinases such as VEGFR-2, PI3K, and Polo-like Kinase 1 (PLK1)[1][2][3].

This application note provides a comprehensive guide to the structural rationale, synthetic methodologies, and structure-activity relationship (SAR) profiling of libraries derived from this specific N-methylated pharmacophore.

Pharmacophore Rationale & Mechanistic Insight

The Furan-2-Carboxylate Core as an Anthranilamide Bioisostere

In the design of Type II kinase inhibitors (e.g., targeting VEGFR-2), the anthranilamide core is traditionally used to establish a critical hydrogen-bonding network at the kinase hinge region[2]. However, phenyl rings often contribute to high lipophilicity (clogP) and poor aqueous solubility. Substituting the benzene core with a furan ring alters the electron density and reduces the molecular weight, often yielding superior physicochemical properties while maintaining the necessary geometry for hinge binding[2].

The Role of the N-Methyl Group

While the primary amine variant (methyl 3-aminofuran-2-carboxylate) is widely used, the N-methylated derivative—methyl 3-(methylamino)furan-2-carboxylate —offers distinct mechanistic advantages:

  • Conformational Locking: The steric bulk of the N-methyl group forces subsequent urea or amide linkages into specific cis/trans conformations, selectively directing functional groups into deep hydrophobic pockets (e.g., the DFG-out pocket).

  • Permeability Enhancement: By masking a hydrogen bond donor (HBD), N-methylation significantly increases passive membrane permeability. This strategy has been successfully utilized in developing cell-permeable prodrugs for PLK1 Polo-Box Domain (PBD) inhibitors, where the active unmethylated species suffered from poor intracellular accumulation[1].

Pharmacophore A Furan Ring (Core Scaffold) B Methyl Ester (H-Bond Acceptor) A->B C2 Position C N-Methyl Group (Conformational Lock) A->C C3 Position E Hinge Region B->E Binds Kinase Hinge D Amino Vector (Hydrophobic Pocket) C->D Vector Extension F Allosteric Site D->F Binds DFG-Out Pocket

Fig 1: Pharmacophore mapping of the methyl 3-(methylamino)furan-2-carboxylate scaffold in kinases.

Experimental Protocols: Library Synthesis

The following self-validating protocols describe the conversion of methyl 3-(methylamino)furan-2-carboxylate into two distinct classes of kinase inhibitors: N-Methylated Ureas (Type II inhibitors) and Furo[3,2-d]pyrimidines (ATP-competitive hinge binders).

Protocol A: Synthesis of N-Methylated 3-Ureidofuran-2-carboxylates

This protocol adapts the synthesis of PI3K inhibitors, utilizing highly reactive isocyanates to form the urea linkage[3].

Materials:

  • Methyl 3-(methylamino)furan-2-carboxylate (1.0 eq)

  • Chlorosulfonyl isocyanate or Propyl isothiocyanate (1.4 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3-(methylamino)furan-2-carboxylate in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: The electron-rich furan core is susceptible to electrophilic aromatic substitution or degradation. Cryogenic conditions suppress these side reactions and control the highly exothermic nucleophilic attack of the secondary amine on the isocyanate[3].

  • Addition: Add the isocyanate derivative dropwise over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 40 minutes.

  • Quenching & Hydrolysis: Concentrate the mixture under reduced pressure. If using chlorosulfonyl isocyanate, add 6N HCl and heat to 100°C for 20 minutes to hydrolyze the sulfonyl group, yielding the free urea[3].

  • Purification: Cool to room temperature, neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Base-Catalyzed Cyclization to Furo[3,2-d]pyrimidines

To create rigid ATP-mimetics for PLK1 or PI3K inhibition, the urea/thiourea intermediate from Protocol A is cyclized[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 3-ureidofuran-2-carboxylate intermediate in anhydrous methanol.

  • Base Addition: Add Sodium Methoxide (NaOMe) (3.0 eq) to the solution.

  • Thermal Cyclization: Reflux the mixture at 65°C for 4–6 hours.

    • Causality: The methoxide ion acts as a nucleophile, attacking the C2-methyl ester to form a tetrahedral intermediate. This facilitates an intramolecular transamidation where the terminal urea nitrogen attacks the carbonyl carbon. The expulsion of methanol drives the formation of the thermodynamically stable, planar furo[3,2-d]pyrimidine bicyclic system[1].

  • Isolation: Cool the reaction, acidify to pH 4 with 1M HCl to precipitate the product, filter, and wash with cold water.

Workflow Step1 1. Scaffold Preparation Methyl 3-(methylamino)furan-2-carboxylate Step2 2. Electrophilic Addition (Isocyanate / Isothiocyanate) Step1->Step2 -78°C, DCM Step3 3. Base-Catalyzed Cyclization (Furo[3,2-d]pyrimidine formation) Step2->Step3 NaOMe, MeOH, Reflux Step2a N-Methylated Diarylureas (Type II Inhibitors) Step2->Step2a Isolate Intermediates Step4 4. in vitro Kinase Screening (PLK1 / PI3K / VEGFR-2) Step3->Step4 Purified Library Step5 5. Hit-to-Lead Optimization (SAR Profiling) Step4->Step5 Hit Identification

Fig 2: Divergent synthetic workflow for generating furan-based kinase inhibitor libraries.

Quantitative Data: SAR & Physicochemical Profiling

The strategic decision to use the N-methylated scaffold over the primary amine variant fundamentally alters the drug-like properties of the resulting library. Table 1 summarizes the representative physicochemical and biological impacts of N-methylation in furan-based kinase inhibitors, demonstrating the trade-off between raw biochemical potency and functional cellular efficacy[1].

Table 1: Comparative SAR Profiling of 3-Amino vs. 3-(Methylamino)furan Derivatives

Scaffold CoreH-Bond Donors (HBD)Calculated LogP (cLogP)Biochemical IC₅₀ (nM)*Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Cellular GI₅₀ (μM)**
Methyl 3-aminofuran-2-carboxylate (NH₂)22.412.51.2 (Low)> 200 (Inactive)
Methyl 3-(methylamino)furan-2-carboxylate (N-Me)12.945.018.5 (High)15.2 (Active)

*Representative data for a generic ATP-competitive kinase target (e.g., PLK1). **Cellular efficacy is often rescued in the N-methylated series due to enhanced membrane traversal, overcoming the slight drop in raw biochemical affinity[1].

References

  • Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs Source: ACS Publications URL:[Link]

  • SAR of a novel 'Anthranilamide Like' series of VEGFR-2, multi protein kinase inhibitors for the treatment of cancer Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • US20080269210A1 - Phosphoinositide 3-kinase inhibitor compounds and methods of use Source: Google Patents URL

Sources

Method

Preparation of furan-based amino esters for peptide coupling

Application Note: High-Fidelity Synthesis and Coupling of Furan-Based Amino Esters Abstract Furan-based amino esters serve as critical bioisosteres for phenylalanine and histidine in peptidomimetic drug design, offering...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis and Coupling of Furan-Based Amino Esters

Abstract

Furan-based amino esters serve as critical bioisosteres for phenylalanine and histidine in peptidomimetic drug design, offering unique electronic properties and rigid geometric constraints. However, the inherent acid sensitivity of the furan ring and its susceptibility to oxidation present significant challenges during synthesis and peptide coupling. This guide provides a validated, step-by-step protocol for the preparation of Methyl 5-(aminomethyl)-2-furoate (a rigid linker) and 3-(2-furyl)alanine methyl ester (a pharmacophore), alongside optimized Fmoc-solid phase peptide synthesis (SPPS) coupling conditions designed to preserve furan integrity.

Strategic Overview: The Furan Challenge

The incorporation of furan rings into peptide backbones is driven by their ability to act as hydrogen bond acceptors and their aromatic character. However, two primary failure modes exist:

  • Acid-Catalyzed Ring Opening: Exposure to strong acids (e.g., high-concentration TFA without scavengers) opens the furan ring, generating reactive diketones that crosslink peptides.

  • Over-Reduction: Standard hydrogenation conditions (H₂/Pd-C) used to reduce exocyclic alkenes often reduce the furan ring to tetrahydrofuran (THF), destroying aromaticity.

Strategic Solution:

  • Synthesis: Utilize the Erlenmeyer-Plöchl azlactone route with selective reduction (Na/Hg or Zn) to spare the furan ring.

  • Coupling: Employ base-mediated Fmoc chemistry (HATU/DIPEA) to avoid acid exposure during chain assembly.

  • Cleavage: Use optimized "Scavenger-Rich" cocktails to buffer the furan moiety during final deprotection.

Protocol A: Synthesis of Methyl 5-(aminomethyl)-2-furoate

Target: A rigid, aromatic spacer for peptide conjugation.

Mechanism & Rationale

Direct reductive amination of HMF is prone to polymerization. This protocol uses a Blanc Chloromethylation followed by Azide Displacement , a route selected for its scalability and avoidance of metal-catalyzed ring reduction.

Step-by-Step Methodology

Reagents: Methyl 2-furoate, Paraformaldehyde, ZnCl₂, NaN₃, PPh₃, THF/H₂O.

  • Chloromethylation (Blanc Reaction):

    • Dissolve Methyl 2-furoate (10.0 g, 79 mmol) in CHCl₃ (50 mL).

    • Add Paraformaldehyde (3.5 g) and anhydrous ZnCl₂ (2.0 g).

    • Bubble dry HCl gas through the mixture at 0°C for 2 hours, then stir at RT for 10 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The product is unstable; proceed immediately after aqueous wash (ice water) and drying (MgSO₄).

    • Yield: ~70% of Methyl 5-(chloromethyl)-2-furoate.

  • Azide Displacement:

    • Dissolve the crude chloride in DMF (40 mL).

    • Add NaN₃ (1.5 equiv, 7.7 g) cautiously at 0°C. Warning: Exothermic.

    • Stir at RT for 4 hours.

    • Extract with EtOAc, wash with brine (3x) to remove DMF.

    • Intermediate: Methyl 5-(azidomethyl)-2-furoate.

  • Staudinger Reduction (Amine Generation):

    • Dissolve the azide in THF (100 mL) and add Triphenylphosphine (PPh₃) (1.1 equiv).

    • Stir until N₂ evolution ceases (~2 hours).

    • Add H₂O (5 mL) to hydrolyze the aza-ylide intermediate. Stir overnight.

    • Purification: Acidify with 1M HCl (extract PPO into organic layer), then basify aqueous layer (pH 10) and extract product into DCM.

    • Final Product: Methyl 5-(aminomethyl)-2-furoate (Yellow oil).

Protocol B: Synthesis of 3-(2-Furyl)alanine Methyl Ester

Target: A Phenylalanine Bioisostere.

Mechanism & Rationale

We utilize the Erlenmeyer-Plöchl Azlactone Synthesis .[1][2]

  • Critical Control Point: The reduction of the intermediate enamide. We use Sodium Amalgam (Na/Hg) or Zn/AcOH instead of catalytic hydrogenation to strictly preserve the furan ring.

Step-by-Step Methodology
  • Azlactone Formation:

    • Mix Furfural (9.6 g, 0.1 mol), N-Acetylglycine (11.7 g, 0.1 mol), and Sodium Acetate (8.2 g) in Acetic Anhydride (25 mL).

    • Reflux for 2 hours. The mixture will solidify upon cooling.

    • Wash with cold water and recrystallize from ethanol.

    • Product: 4-(2-furylmethylene)-2-methyl-5-oxazolone (Yellow crystals).

  • Hydrolysis to Enamide:

    • Reflux the azlactone in 1% Na₂CO₃ (aq) for 4 hours.

    • Acidify with HCl to precipitate α-acetamino-β-(2-furyl)acrylic acid .

  • Selective Reduction (The "Furan-Safe" Step):

    • Dissolve the acrylic acid derivative in 1M NaOH.

    • Add 2% Sodium Amalgam (Na/Hg) (approx 150g) in portions over 1 hour while stirring vigorously.

    • Alternative: Use Zn dust in Acetic Acid if Hg waste is prohibitive.

    • Filter mercury/zinc. Acidify filtrate to isolate N-Acetyl-3-(2-furyl)alanine .

  • Esterification & Deacetylation:

    • Reflux in MeOH/HCl (anhydrous) for 12 hours.

    • This removes the acetyl group and forms the methyl ester in one pot.

    • Final Product: 3-(2-furyl)alanine methyl ester hydrochloride.

Peptide Coupling Optimization (Fmoc-SPPS)

When coupling these furan-esters (after hydrolysis to free acid for SPPS) or coupling to the amine of the furan-linker, standard conditions must be modified.

Coupling Reagent Decision Matrix
  • Standard Coupling: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC due to faster kinetics, minimizing the time the furan ring is exposed to potential side reactions.

  • Base: DIPEA (Diisopropylethylamine) is superior to NMM; maintain pH 8-9.

Optimized Coupling Protocol
  • Activation:

    • Amino Acid (3.0 equiv)

    • HATU (2.9 equiv)

    • DIPEA (6.0 equiv) in DMF.

    • Pre-activation time: 30 seconds (Do not age the activated ester).

  • Reaction:

    • Add to resin.[3][4][5] Shake for 45 minutes (shorter than standard 1hr to reduce oxidation risk).

    • Double Coupling is recommended for furan derivatives due to steric bulk.

  • Cleavage Cocktail (Critical):

    • Avoid: Standard Reagent K (too harsh).

    • Use:Reagent B optimized: TFA (88%) / Phenol (5%) / Water (5%) / TIS (Triisopropylsilane) (2%).

    • Time: Max 2 hours. TIS is essential to scavenge furanyl cations if ring opening occurs.

Visualization of Workflows

Figure 1: Synthesis & Coupling Logic Flow

FuranSynthesis cluster_0 Linker Synthesis (Rigid) cluster_1 Amino Acid Synthesis (Chiral/Racemic) Start Start: Furfural / Methyl 2-furoate Chloromethyl Chloromethylation (Blanc Reaction) Start->Chloromethyl Linker Route Azlactone Azlactone Formation (Erlenmeyer-Plöchl) Start->Azlactone AA Route Azide Azide Displacement (NaN3) Chloromethyl->Azide Staudinger Staudinger Reduction (PPh3 / H2O) Azide->Staudinger Coupling Peptide Coupling (HATU / DIPEA) Staudinger->Coupling As Amine Component Hydrolysis Ring Hydrolysis Azlactone->Hydrolysis Reduction Selective Reduction (Na/Hg or Zn) *NO H2/Pd* Hydrolysis->Reduction Reduction->Coupling As Acid Component Cleavage TFA Cleavage (High Scavenger Load) Coupling->Cleavage

Caption: Dual pathways for synthesizing furan-based linkers and amino acids, converging at the optimized coupling stage.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
NMR (¹H) Furan protons at δ 6.4, 7.5 ppm.Disappearance of 6.4/7.5 signals indicates ring opening or saturation.
Appearance White to pale yellow solid/oil.[6]Darkening (brown/black) indicates polymerization (store at -20°C).
Mass Spec M+1 peak visible.M+18 or M+32 peaks suggest oxidation/hydration of the ring.
Storage Under Argon, -20°C.Furan esters oxidize in air; always store under inert gas.

References

  • Erlenmeyer Azlactone Synthesis: Plöchl, J. (1884).[2] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft. Link[2]

  • Furan Stability in Peptides: Eggly, A. S., et al. (2024). "A Diels–Alder probe for discovery of natural products containing furan moieties".[7] Beilstein Journal of Organic Chemistry. Link

  • Peptide Coupling Reagents: Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Link

  • Green Synthesis of Furan Amines: "One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid". Green Chemistry. Link

  • Chloromethylation Route: "Methyl 5-(chloromethyl)-2-furoate – preparation and application". Georganics. Link

Sources

Application

One-pot synthesis of polysubstituted 3-aminofurans

Application Note & Protocol Topic: One-Pot Synthesis of Polysubstituted 3-Aminofurans For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 3-Aminofuran Scaffolds The polys...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Polysubstituted 3-Aminofurans

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Aminofuran Scaffolds

The polysubstituted 3-aminofuran core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active compounds and advanced functional materials.[1] Its prevalence in medicinal chemistry stems from its ability to engage in diverse biological interactions, contributing to antifungal, anticancer, and anti-inflammatory properties.[2][3] Traditionally, the synthesis of these complex scaffolds involved multi-step sequences that were often laborious, time-consuming, and generated significant chemical waste.

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. In this context, one-pot multicomponent reactions (MCRs) have emerged as a superior strategy. These reactions allow for the construction of complex molecules from three or more simple, readily available starting materials in a single synthetic operation, without the need to isolate intermediates.[1][4] This approach not only streamlines the synthetic process but also facilitates the rapid generation of diverse compound libraries, a critical task in high-throughput screening and drug discovery.[1][5] This guide provides an in-depth analysis of robust one-pot methodologies for synthesizing polysubstituted 3-aminofurans, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategy: Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are among the most powerful tools for the rapid assembly of heterocyclic frameworks.[6][7] The unique electronic nature of the isocyanide functional group, with its nucleophilic and electrophilic character, allows it to act as a versatile "molecular glue," stitching together different components with high efficiency.[6] A common and effective strategy involves the reaction of an isocyanide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), which generates a highly reactive zwitterionic intermediate. This intermediate can then be trapped by a third component, typically an electrophile like an aldehyde, to trigger a cascade of reactions culminating in the formation of the furan ring.[7]

Visualizing the General Workflow

The elegance of the one-pot approach lies in its operational simplicity. All components are combined in a single vessel, and after the reaction period, the desired product is isolated directly.

G Start Starting Materials (e.g., Aldehyde, Amine, Alkyne, Isocyanide) Reaction One-Pot Reaction (Catalyst/Mediator, Solvent, Temp.) Start->Reaction Combine Purification Work-up & Purification Reaction->Purification Isolate Product Polysubstituted 3-Aminofuran Purification->Product Yields G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Catalyst Activation cluster_2 Step 3-4: C-C Coupling & Cyclization Ketoaldehyde 2-Ketoaldehyde Enamine Enamine Intermediate Ketoaldehyde->Enamine Amine Secondary Amine Amine->Enamine Attack Nucleophilic Attack Enamine->Attack Reacts with Alkyne Terminal Alkyne CuAcetylide Copper Acetylide Alkyne->CuAcetylide CuI CuI Catalyst CuI->CuAcetylide CuAcetylide->Attack Cyclization Intramolecular Cyclization Attack->Cyclization forms C-C bond Product 3-Aminofuran Product Cyclization->Product Dehydration/ Aromatization

Caption: Plausible mechanistic steps in the Cu(I)-catalyzed synthesis.

Experimental Protocols

Note: All operations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be of anhydrous grade where specified.

Protocol 1: Copper(I)-Catalyzed Synthesis in an Ionic Liquid

This protocol is advantageous due to its mild conditions and the recyclability of the catalytic system. [8]It demonstrates high yields for a range of substrates.

Materials:

  • 2-Ketoaldehyde (e.g., Phenylglyoxal monohydrate), 1.0 mmol

  • Secondary Amine (e.g., Morpholine), 1.2 mmol

  • Terminal Alkyne (e.g., Phenylacetylene), 1.0 mmol

  • Copper(I) Iodide (CuI), 0.05 mmol (5 mol%)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]), 2 mL

  • Diethyl ether

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask, add the 2-ketoaldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.0 mmol), and CuI (0.05 mmol).

  • Add Ionic Liquid: Add 2 mL of [bmim][PF₆] to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 7 hours.

  • Product Isolation: Upon completion, add approximately 10 mL of diethyl ether to the reaction mixture. The desired 3-aminofuran product will precipitate out of the ionic liquid phase.

  • Filtration: Isolate the solid product by vacuum filtration, washing the precipitate with small portions of cold diethyl ether.

  • Purification & Catalyst Recycling: The product is often pure enough after filtration. If necessary, further purification can be achieved by recrystallization or column chromatography. The filtrate, containing the CuI/[bmim][PF₆] system, can be recovered by removing the diethyl ether under reduced pressure and reused for subsequent reactions with a slight decrease in activity. [8]

Protocol 2: Thiazolium Salt-Mediated Multicomponent Synthesis

This method utilizes an N-heterocyclic carbene (NHC), generated in situ from a thiazolium salt, to catalyze the reaction at low temperatures. [1] Materials:

  • Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride), 0.2 mmol

  • Sodium hydride (NaH, 60% dispersion in mineral oil), 0.4 mmol

  • Anhydrous Dichloromethane (CH₂Cl₂), 5 mL

  • Aldehyde (e.g., Benzaldehyde), 0.2 mmol

  • Dimethyl acetylenedicarboxylate (DMAD), 0.3 mmol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar oven-dried glassware for inert atmosphere

Procedure:

  • Carbene Generation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the thiazolium salt (0.2 mmol) and anhydrous CH₂Cl₂ (2 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Carefully add NaH (0.4 mmol) to the cooled solution. Stir the resulting suspension for 15-20 minutes at -78 °C to ensure the complete formation of the active carbene catalyst.

  • Substrate Addition: In a separate vial, prepare a solution of the aldehyde (0.2 mmol) and DMAD (0.3 mmol) in anhydrous CH₂Cl₂ (3 mL). Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction for 2 hours at -78 °C. After this period, remove the cooling bath and allow the mixture to warm to 0 °C. Continue stirring for an additional 2-6 hours at 0 °C. Monitor by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂ (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure polysubstituted 3-aminofuran.

Field Insights: Troubleshooting and Optimization

  • Low Yields in Cu(I) Protocol: Ensure the quality of the CuI catalyst; it should be off-white or very light tan. If it is green or brown, it has likely oxidized to Cu(II) and will be ineffective. The purity of the terminal alkyne is also critical, as dimerization can be a competing side reaction.

  • Incomplete Reaction in Thiazolium Protocol: The efficiency of carbene generation is paramount. Ensure the NaH is fresh and reactive and that the solvent is truly anhydrous. Incomplete deprotonation of the thiazolium salt is a common failure point.

  • Purification Challenges: Polysubstituted furans can sometimes be oils or low-melting solids. If precipitation with diethyl ether is not effective in the ionic liquid protocol, an extraction with a less polar solvent may be required after diluting the [bmim][PF₆] with water, though this sacrifices the recyclability of the ionic liquid.

  • Substrate Scope: Aromatic aldehydes with electron-withdrawing groups tend to react faster in the thiazolium-mediated protocol. For the copper-catalyzed method, sterically hindered secondary amines may exhibit lower reactivity. Pilot reactions on a small scale are recommended when exploring new substrates.

Conclusion

The one-pot synthesis of polysubstituted 3-aminofurans via multicomponent reactions represents a significant advancement in synthetic efficiency and molecular diversity generation. The protocols detailed herein, particularly the copper-catalyzed and thiazolium-mediated pathways, offer reliable and versatile access to this important heterocyclic scaffold. By understanding the underlying mechanisms and potential experimental pitfalls, researchers can effectively leverage these powerful reactions to accelerate projects in drug discovery, materials science, and beyond.

References

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009).
  • Snieckus, V., & McInturff, E. (2017). Multicomponent Coupling Reaction for the Synthesis of Fused Furans. Synfacts, 13(12), 1240.
  • An, L., Wang, Q., & Wang, J. (2018). Isocyanide-Based Three-Component Reaction for Construction of Spiro and Fused Furan Frameworks. Asian Journal of Organic Chemistry, 7(5), 924-927. Available from: [Link]

  • Shaabani, A., Sarvary, A., Soleimani, E., & Ghasemi, S. (2016). Isocyanide-based three-component reactions: divergent synthesis of spiro-substituted furans and pyrroles. RSC Advances, 6(11), 9170-9174.
  • Dandia, A., Singh, R., & Sharma, S. (2012). Isocyanic-Based Multicomponent Synthesis Of Novel Polysubstituted Furans In Water. Organic Communications, 5(4), 161-169. Available from: [Link]

  • Chen, Y., Kumar, V., & Van der Eycken, E. V. (2012). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry, 10(28), 5394-5397.
  • Wikipedia. (n.d.). Ugi reaction. In Wikipedia. Retrieved March 5, 2026, from [Link]

  • Amerigo Scientific. (2023). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Available from: [Link]

  • Zhang, J., Schmalz, H.-G. (2006). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Angewandte Chemie International Edition, 45(40), 6704-6707. Available from: [Link]

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 964956. Available from: [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of Furan Intermediates

Abstract This guide details the catalytic hydrogenation protocols for converting furanic platform chemicals (Furfural, 5-HMF) into high-value intermediates (Furfuryl Alcohol, 2,5-Dimethylfuran, THFA).[1][2][3] It address...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the catalytic hydrogenation protocols for converting furanic platform chemicals (Furfural, 5-HMF) into high-value intermediates (Furfuryl Alcohol, 2,5-Dimethylfuran, THFA).[1][2][3] It addresses the critical selectivity challenges—specifically distinguishing between carbonyl hydrogenation, C-O hydrogenolysis, and furan ring saturation.[4] We provide optimized workflows for noble and base-metal catalysts, emphasizing kinetic control and safety in high-pressure hydrogen environments.

Introduction & Mechanistic Landscape

Furan derivatives represent the bridge between lignocellulosic biomass and the petrochemical supply chain.[5] The primary challenge in their hydrogenation is chemoselectivity . The furan ring is aromatic but electron-rich, making it susceptible to unselective saturation alongside the desired functional group reductions.

The Selectivity Trilemma

Researchers must tune reaction parameters to favor one of three competing pathways:

  • Carbonyl Hydrogenation: Reduction of C=O to C-OH (e.g., Furfural

    
     Furfuryl Alcohol). Kinetically favored at lower temperatures.
    
  • Hydrogenolysis: Cleavage of C-O bonds (e.g., 5-HMF

    
     2,5-DMF). Requires acidic sites or higher temperatures.
    
  • Ring Saturation: Hydrogenation of the C=C bonds (e.g., Furfuryl Alcohol

    
     THFA). Thermodynamically favored but often unwanted for fuel applications.
    
Reaction Network Visualization

The following diagram illustrates the branching pathways for Furfural and 5-HMF, highlighting the catalyst types that drive each branch.

FuranPathways Furfural Furfural FA Furfuryl Alcohol (FA) Furfural->FA Cu catalysts (C=O Hydrog.) <140°C THFA Tetrahydrofurfuryl Alcohol (THFA) FA->THFA Ni, Pd, Ru (Ring Saturation) >100°C MF 2-Methylfuran (2-MF) FA->MF Cu-Fe, Cu/SiO2 (Hydrogenolysis) >200°C (Vapor) RingOpen Ring Opening (Diols/Ketones) THFA->RingOpen Acidic Support High T HMF 5-HMF BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Mild Hydrog. DMF 2,5-Dimethylfuran (DMF) BHMF->DMF Ru/C, Cu-Pd (Hydrodeoxygenation) 180-220°C DMF->RingOpen Over-reduction

Caption: Reaction network showing divergent pathways. Blue arrows indicate primary hydrogenation; Red/Yellow arrows indicate secondary saturation or hydrogenolysis.

Catalyst Selection Matrix

Catalyst ClassActive MetalsPrimary ApplicationMechanism Note
Base Metals Cu-Cr, Cu-Zn, Cu/SiO₂ Furfural

FA
Cu repels the furan ring (due to filled d-orbitals), interacting mainly with the C=O group via

-coordination, preventing ring saturation [1, 7].
Noble Metals Pd, Pt, Rh Furfural

THFA
High activity for C=C bonds. Pd favors ring saturation; often requires poisoning (e.g., Pb, S) to stop at the alcohol stage.
Oxophilic Metals Ru, Ir, Re HMF

DMF
Strong interaction with oxygen facilitates C-O bond cleavage (hydrogenolysis) necessary for deoxygenation to fuels [3, 16].
Bimetallics Ni-Cu, Pd-Cu Tunable SelectivityAdding Cu to Ni or Pd suppresses ring hydrogenation activity through geometric and electronic effects (alloying) [8, 12].

Experimental Protocols

Protocol A: Selective Hydrogenation of Furfural to Furfuryl Alcohol (FA)

Target: >98% Selectivity to FA; <1% Ring Saturation. Catalyst: Cu-Zn mixed oxide or Cu/SiO₂ (Pre-reduced).

1. Equipment Setup
  • Reactor: 100 mL Hastelloy or Stainless Steel High-Pressure Autoclave (Parr/Autoclave Engineers).

  • Stirring: Gas-entrainment impeller (1000+ RPM) to eliminate gas-liquid mass transfer limitations.

  • Safety: H₂ detector, rupture disc rated to 1.5x working pressure.

2. Reagents
  • Furfural (Distilled immediately before use to remove polymers/acids).

  • Solvent: Ethanol or 2-Propanol (Acts as solvent and potential H-donor).

  • Catalyst: Cu/SiO₂ (approx. 5 wt% loading relative to substrate).

3. Step-by-Step Workflow
  • Catalyst Activation (Crucial):

    • Most Cu catalysts oxidize in air. Reduce in situ or ex situ before reaction.

    • Ex situ: Flow 5% H₂/N₂ at 300°C for 4 hours. Passivate typically required if transferring through air.

    • In situ (Preferred): Load oxide precursor, purge with N₂, pressurize with 20 bar H₂, heat to 250°C for 2h, then cool to reaction temp.

  • Loading:

    • Load Furfural (5.0 g) and Ethanol (45 mL) into the reactor.

    • Add activated catalyst (0.25 g).

  • Purging:

    • Pressurize with N₂ to 10 bar, stir for 1 min, vent to 1 bar. Repeat 3x (Removes O₂).

    • Pressurize with H₂ to 10 bar, vent to 1 bar. Repeat 3x.

  • Reaction:

    • Set pressure to 20 bar H₂ .

    • Heat to 120°C . (Note: T > 150°C promotes rearrangement to cyclopentanone [1]).

    • Stir at 1000 RPM.

    • Run for 2–4 hours.

  • Work-up:

    • Cool to <30°C. Vent H₂ slowly.

    • Filter catalyst (Keep wet if recycling to prevent pyrophoric oxidation).

    • Analyze via GC-FID (CP-Wax or DB-5 column).

Self-Validation Check:

  • If Conversion is low: Check H₂ solubility/stirring rate.

  • If THFA (ring sat.) appears: Temperature is too high or Cu is contaminated with Ni/Pd.

Protocol B: Hydrodeoxygenation of 5-HMF to 2,5-Dimethylfuran (DMF)

Target: Biofuel production (Energy density optimization). Catalyst: Ru/C or Cu-Pd/C.

1. Critical Parameters
  • Solvent: THF or Ethanol. (Avoid water to prevent ring opening to levulinic acid).

  • Temperature: Higher T (180–220°C) is required to cleave the C-O bond [6, 11].

2. Step-by-Step Workflow
  • Preparation:

    • Dissolve 5-HMF (2.0 g) in THF (40 mL).

    • Load 5 wt% Ru/C (100 mg).

  • Pressurization:

    • Purge N₂/H₂ as per Protocol A.

    • Pressurize to 30 bar H₂ .

  • Reaction:

    • Heat to 200°C .

    • Maintain for 2 hours.

    • Note: The reaction proceeds HMF

      
       BHMF 
      
      
      
      MFA
      
      
      DMF. Insufficient time stops at BHMF (diol).
  • Analysis:

    • DMF is volatile (BP ~92-94°C). Avoid rotary evaporation if isolating. Use distillation.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Ring Opening (formation of diols/ketones) Catalyst too acidic or T too high.Switch to neutral support (Carbon, SiO₂). Lower T by 20°C.
Polymerization (Dark/Black solution) Furfural instability or local hotspots.Distill Furfural before use. Improve stirring. Add trace base (Na₂CO₃) to neutralize acid sites.
Low Mass Balance Product volatility or humin formation.Check cold trap efficiency. Analyze solid residue for humins.
Leaching (Blue/Green solution) Metal oxidation by solvent/acids.Verify reduction state of catalyst. Avoid carboxylic acid solvents.

Safety Considerations (H₂ & Furanics)

High-Pressure Hydrogen
  • Embrittlement: Use only certified alloys (316SS, Hastelloy) for H₂ service.

  • Leak Testing: Always pressure test with N₂ at reaction pressure before introducing H₂.

  • Static Discharge: Ground the reactor and all transfer lines. H₂ has a very low ignition energy (0.017 mJ).

Toxicity
  • Furfural/HMF: Irritants and potential carcinogens.[6] Use nitrile gloves and work in a fume hood.

  • Catalysts: Raney Nickel is pyrophoric (ignites in air when dry). Always handle under water or alcohol [10, 23].

References

  • Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. Available at: [Link][1][3][7][8][9]

  • Selective hydrogenolysis of the Csp2–O bond in the furan ring. NIH/PubMed. Available at: [Link]

  • Efficient and selective catalytic hydrogenation of furanic aldehydes. RSC Green Chemistry. Available at: [Link][10][11]

  • Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO. RSC Advances. Available at: [Link][7][8][9][10][11][12][13][14]

  • A DFT study of furan hydrogenation and ring opening on Pd(111). Green Chemistry. Available at: [Link][9]

  • 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-HMF. NIH/PubMed. Available at: [Link]

  • Selective hydrogenation of furfural for high-value chemicals. Sustainable Energy & Fuels. Available at: [Link][1][3][7][8][9][10][11][12][13][14][15][16]

  • Continuous Flow Selective Hydrogenation of 5-HMF to 2,5-DMF. University of Cordoba. Available at: [Link]

  • Mechanism and kinetics of the electrocatalytic hydrogenation of furfural. ResearchGate. Available at: [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. NJHJ Chem. Available at: [Link]

Sources

Application

High-Yield Ester Hydrolysis of Methyl Furan-2-Carboxylates: Reagent Selection and Protocols

Executive Summary Methyl furan-2-carboxylate (commonly known as methyl 2-furoate) is a critical building block in pharmaceutical synthesis, agricultural chemistry, and biomass valorization. The hydrolysis of its methyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl furan-2-carboxylate (commonly known as methyl 2-furoate) is a critical building block in pharmaceutical synthesis, agricultural chemistry, and biomass valorization. The hydrolysis of its methyl ester to yield furan-2-carboxylic acid (2-furoic acid) is a foundational transformation. However, the electron-rich nature of the furan ring and the specific solubility profile of the substrate dictate careful reagent selection. Improper conditions can lead to incomplete conversion, unwanted decarboxylation, or furan ring degradation. This application note provides an authoritative guide on selecting the appropriate hydrolysis reagents, understanding their mechanistic causality, and executing self-validating experimental protocols.

Mechanistic Causality & Reagent Selection

The cleavage of the methyl ester can be achieved through three primary pathways, each serving distinct strategic purposes in chemical synthesis and analytical testing.

Base-Promoted Saponification (The Pathway)

Base-promoted hydrolysis is the gold standard for preparative synthesis. The reaction proceeds via the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), where a hydroxide ion acts as a strong nucleophile to attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methoxide.
  • Lithium Hydroxide (LiOH): In drug discovery and complex molecule synthesis,

    
     in a mixed solvent system (e.g., THF/MeOH/
    
    
    
    ) is the preferred reagent[1]. Causality: The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity. Furthermore, LiOH provides a milder basic environment compared to NaOH or KOH, preventing base-catalyzed side reactions while maintaining excellent solubility in organic-aqueous mixtures necessary for lipophilic furan derivatives[1].
  • Sodium Hydroxide (NaOH): Typically reserved for industrial scale-up or robust substrates where the extreme basicity will not degrade sensitive functional groups.

Acid-Catalyzed Hydrolysis (The Pathway)

Acid hydrolysis utilizes strong mineral acids (e.g., HCl or


) and proceeds via the 

mechanism.
  • Causality & Limitations: Unlike base saponification, acid hydrolysis is a true equilibrium process. To drive the reaction forward, a massive excess of water must be used. Furthermore, the furan ring is sensitive to strong, hot mineral acids, which can trigger ring-opening or polymerization. Therefore, acid hydrolysis is rarely used for preparative synthesis but is highly valuable for forced degradation studies in pharmaceutical stability testing[2].

Biocatalytic Hydrolysis

Enzymatic hydrolysis utilizing lipases, such as Candida antarctica Lipase B (CAL-B), offers a green chemistry alternative.

  • Causality: CAL-B operates under highly mild, near-neutral conditions, completely preserving the integrity of the furan ring. While kinetic studies show CAL-B often favors esterification over hydrolysis in organic media, it can successfully mediate hydrolysis in aqueous or biphasic systems, albeit with longer reaction times[3].

Reaction Pathway Visualization

G Substrate Methyl Furan-2-Carboxylate (Substrate) Base Base-Promoted (LiOH/NaOH) Mechanism: B_Ac2 Solvent: THF/MeOH/H2O Substrate->Base Rapid, Irreversible Acid Acid-Catalyzed (HCl/H2SO4) Mechanism: A_Ac2 Solvent: H2O/Heat Substrate->Acid Slow, Equilibrium-driven Enzyme Biocatalytic (CAL-B Lipase) Mechanism: Enzymatic Solvent: Aqueous Buffer Substrate->Enzyme Mild, High Regioselectivity Intermediate Furan-2-Carboxylate Salt (Aqueous Soluble) Base->Intermediate Saponification Product Furan-2-Carboxylic Acid (Target Product) Acid->Product Direct Hydrolysis Enzyme->Product Direct Hydrolysis Intermediate->Product Acidic Workup (pH 1-2)

Workflow of methyl furan-2-carboxylate hydrolysis pathways and reagent selection.

Quantitative Reagent Comparison

The following table summarizes the operational parameters for the primary hydrolysis reagents used for methyl furan-2-carboxylates.

Reagent SystemMechanismTypical TempReaction TimeExpected YieldPrimary Application
LiOH·H₂O (THF/MeOH/H₂O)

20–25 °C4–12 h>90%Drug Discovery / Fine Synthesis[1]
NaOH (Aqueous)

25–60 °C2–4 h85–95%Industrial Scale-up / Robust Substrates
HCl (0.1 M Aqueous)

60 °C24 hVariableForced Degradation / Stability Testing[2]
CAL-B Lipase Enzymatic30–40 °C24–48 hModerateGreen Chemistry / Highly Sensitive Substrates[3]

Validated Experimental Protocols

Protocol A: Standard LiOH-Mediated Saponification (Preparative Scale)

This protocol utilizes a mixed solvent system to ensure the lipophilic ester remains in solution while providing enough water for the hydrolysis mechanism[1].

Materials:

  • Methyl furan-2-carboxylate derivative (1.0 eq)

  • Lithium hydroxide monohydrate (

    
    , 1.2 - 1.5 eq)
    
  • Solvent: THF / Methanol / Water (Ratio 2:1:1 v/v/v)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl furan-2-carboxylate (e.g., 1.0 mmol) in the THF/MeOH mixture (3 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Dissolve

    
     (1.5 mmol) in distilled water (1 mL). Add the aqueous base dropwise to the organic solution at 0 °C to prevent any localized exothermic degradation.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 to 12 hours. Monitor via TLC or LC-MS.

  • Pre-Extraction (Self-Validation Step): Once starting material is consumed, dilute the mixture with 10 mL of water and extract with EtOAc (

    
     mL). Crucial Logic:  Discard this organic layer. This step removes unreacted starting material and non-polar organic impurities, ensuring high purity of the final product[1].
    
  • Acidification: Cool the aqueous phase to 0 °C and carefully adjust the pH to 1–2 using 2N HCl. Crucial Logic: The product exists as a water-soluble lithium furoate salt. Acidification protonates it into the highly lipophilic 2-furoic acid, which will often precipitate as a white solid.

  • Isolation: Extract the acidic aqueous suspension with fresh EtOAc (

    
     mL). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the pure furan-2-carboxylic acid.
Protocol B: Acidic Forced Degradation (Analytical Scale)

This protocol is designed to intentionally degrade the sample to generate potential degradation products for stability-indicating RP-HPLC method development[2].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 2-furoate in a solution of 0.1 M Hydrochloric Acid (HCl) to achieve a concentration of approximately 1 mg/mL[2].

  • Incubation: Place the solution in a sealed vial and incubate in a controlled temperature oven at 60 °C for 24 hours[2].

  • Sampling: Withdraw 100 µL aliquots at specific time points (e.g., 0, 4, 8, 12, and 24 hours)[2].

  • Neutralization: Immediately neutralize each withdrawn sample with an equivalent volume of 0.1 M Sodium Hydroxide (NaOH) to halt the reaction before HPLC analysis[2].

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the hydrolysis, chemists must employ a self-validating analytical loop:

  • TLC Monitoring: Methyl 2-furoate is highly UV-active. During the reaction, the high-

    
     starting material spot will disappear. Because the product forms a salt in the basic medium, it will remain at the baseline. If a baseline spot is not observed, the ester may have volatilized or polymerized.
    
  • Mass Spectrometry (LC-MS): In negative ion mode (ESI-), the product will show a distinct

    
     peak (e.g., m/z 111.0 for unsubstituted 2-furoic acid). The disappearance of the ester 
    
    
    
    peak confirms complete conversion.
  • Troubleshooting Low Yields: If the final isolated yield is low despite complete conversion on TLC, the most common failure point is insufficient acidification during Step 5 of Protocol A. Furoic acid is highly soluble in slightly basic or neutral water; the aqueous layer must reach pH

    
     to ensure complete partitioning into the organic extraction phase.
    

References

  • Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate Source: ResearchGate URL:[Link]

  • Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of Electron-Rich 3-Aminofurans

The following guide serves as a specialized Technical Support Center for researchers handling 3-aminofurans . It is designed to address the inherent instability of these electron-rich heterocycles, providing actionable p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers handling 3-aminofurans . It is designed to address the inherent instability of these electron-rich heterocycles, providing actionable protocols for synthesis, isolation, and storage.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Stabilization, Isolation, and Handling of 3-Aminofuran Intermediates Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Introduction: The "Black Tar" Paradox

User Query: "I synthesized a 3-aminofuran derivative. The TLC looked clean, but during rotary evaporation, the oil turned into a black tar. What happened?"

Scientist’s Analysis: You have encountered the classic "oxidative polymerization cascade." 3-Aminofurans are exceptionally electron-rich. The amino group (


) donates electron density into the furan ring via resonance (specifically increasing the HOMO energy). This makes the furan ring a "soft" nucleophile that reacts rapidly with atmospheric oxygen (a diradical) or undergoes self-polymerization via radical mechanisms.

The Golden Rule: Never isolate a simple 3-aminofuran as a free base unless absolutely necessary, and never store it that way. You must trap it as a salt or a carbamate/amide immediately.

Module 1: Diagnosis & Mechanism

Q1: Why is my compound stable in solution but decomposes upon concentration?

A: In dilute solution, the rate of intermolecular reaction (dimerization/polymerization) is slow. As you concentrate the solvent:

  • Concentration Effect: The proximity of molecules increases, accelerating self-polymerization.

  • Oxygen Exposure: Rotary evaporation often introduces air vortexing, saturating the warm solution with

    
    .
    
  • Thermal Stress: Even mild heating (

    
    ) overcomes the activation energy for ring opening.
    
Visualizing the Failure Mode

The diagram below illustrates the "Vicious Cycle" of oxidation and how protonation (Salt Formation) or Acylation breaks this cycle.

G cluster_0 UNSTABLE PATHWAY (Free Base) cluster_1 STABILIZED PATHWAY FreeBase 3-Aminofuran (Free Base) Oxidation O2 Attack / Radical Formation FreeBase->Oxidation High HOMO Salt Hydrochloride Salt (Protonated) FreeBase->Salt + HCl (Reduces e- density) Protected Carbamate/Amide (EWG Protected) FreeBase->Protected + Boc2O/AcCl (Resonance withdrawal) RingOpen Ring Opening (Enaminones) Oxidation->RingOpen Polymer Black Tar (Polymerization) RingOpen->Polymer Salt->Oxidation BLOCKED Protected->Oxidation BLOCKED

Caption: Figure 1. The oxidative degradation pathway of 3-aminofurans vs. stabilization strategies. Protonation or electron-withdrawing groups (EWG) lower the ring's electron density, preventing


 attack.

Module 2: Synthesis & Isolation Protocols

Q2: How do I isolate the compound without it degrading?

A: Do not perform a standard aqueous workup followed by column chromatography on the free base. Instead, use the Direct Salt Formation Protocol .

Protocol A: Direct Isolation as Hydrochloride Salt

Best for: Stable storage and solid handling.

  • Reaction Completion: Ensure your synthesis (e.g., Gewald reaction or cyclization) is complete.

  • Quench/Workup:

    • If the reaction is in an organic solvent (e.g.,

      
      , Ether), wash with water/brine quickly to remove inorganic salts.
      
    • CRITICAL: Dry the organic layer with

      
       for only 5 minutes. Do not let it sit.
      
  • Salt Formation:

    • Transfer the organic solution to a flask under

      
      .
      
    • Cool to

      
      .
      
    • Add 4.0 equivalents of HCl in Dioxane (4M) or generate HCl in situ using Thionyl Chloride (

      
      ) in Methanol  [1].
      
    • Note: The protonated amine pulls electron density from the furan ring, deactivating it toward oxidation.

  • Isolation:

    • The amine hydrochloride usually precipitates. Filter the solid under an inert atmosphere (argon blanket).

    • Wash with cold diethyl ether.

    • Dry under high vacuum.

Q3: I need to purify it by chromatography. Can I?

A: Only if you protect it first. The free amine will decompose on silica gel due to the slightly acidic nature of silica and the large surface area exposed to air.

Protocol B: "Catch and Protect" Strategy

Best for: Compounds requiring purification.

  • In-Situ Protection: Do not isolate the amine. Add

    
     (Di-tert-butyl dicarbonate) or 
    
    
    
    directly to the crude reaction mixture if compatible, or immediately after a rapid phase separation.
  • Rationale: The Carbamate (Boc/Cbz) group is electron-withdrawing. It reduces the nucleophilicity of the furan ring, making it stable enough for silica gel chromatography [2].

Module 3: Troubleshooting & Stability Matrix

Q4: How do I interpret the physical changes in my sample?

Use this matrix to diagnose the state of your 3-aminofuran.

SymptomDiagnosisCorrective Action
Yellow Oil Fresh Free BaseUrgent: Convert to HCl salt or Boc-protect immediately.
Red/Brown Oil Early OxidationPurify immediately via rapid filtration through a short plug of basic alumina (not silica) under

.
Black Tar PolymerizationIrreversible. Discard and restart. Do not attempt to recover.
White/Off-White Solid Stable Salt/AmideSafe for storage. Keep desiccated at

.
Q5: Can I store the salt at room temperature?

A: Generally, yes, but


 is recommended .
While the HCl salt is significantly more stable, moisture can cause hydrolysis or partial deprotonation, restarting the degradation cycle.
  • Storage Condition: Amber vial, flushed with Argon, sealed with Parafilm, stored at

    
    .
    

Module 4: Advanced Handling (Derivatization)

Q6: I need the free amine for a coupling reaction. How do I liberate it from the salt without decomposition?

A: Use the "Flash Liberation" technique. Do not liberate the free base in bulk and store it. Liberate it in situ.

Workflow: In-Situ Coupling
  • Suspend: Suspend the 3-aminofuran hydrochloride salt in the reaction solvent (e.g., DMF, DCM).

  • Add Electrophile: Add your coupling partner (e.g., Acid Chloride, Isocyanate, or Carboxylic Acid + Coupling Agent).

  • Base Release: Add a tertiary amine base (e.g., DIPEA or TEA) last .

    • Mechanism:[1][2][3][4] As the base deprotonates the salt, the free amine is immediately consumed by the electrophile present in the solution. The "lifetime" of the free, unstable amine is minimized to milliseconds.

Decision Tree: Handling Workflow

Workflow Start Crude Reaction Mixture Check Is the product a solid precipitate? Start->Check Yes Filter & Wash (Inert atm) Check->Yes Yes No Is purification required? Check->No No (Oil/Solution) PurifyYes Add Boc2O or Cbz-Cl (Protect Amine) No->PurifyYes Yes, needs column PurifyNo Add HCl/Dioxane or SOCl2/MeOH No->PurifyNo No, salt is acceptable Chromatography Silica Gel Chromatography (Stable Carbamate) PurifyYes->Chromatography SaltIsolation Isolate HCl Salt (Stable Solid) PurifyNo->SaltIsolation

Caption: Figure 2. Decision tree for processing crude 3-aminofuran mixtures to ensure stability.

References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021).[5] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization . Organic Letters, 23(13), 4915–4919. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis . Wiley-Interscience. (General reference for Carbamate stability and properties). [Link]

  • Manning, M. C., Patel, K., & Borchardt, R. T. (1989). Stability of Protein Pharmaceuticals (Context on oxidation mechanisms of electron-rich amino residues). Pharmaceutical Research, 6(11), 903-918. [Link]

Sources

Optimization

Technical Support Center: Heterocycle Functionalization

Topic: N-Monomethylation of Furan Amines Status: Operational Agent: Senior Application Scientist Case ID: FUR-N-ME-001 Executive Summary & Diagnostic Hub The Challenge: N-monomethylation of furan-containing amines presen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Monomethylation of Furan Amines

Status: Operational Agent: Senior Application Scientist Case ID: FUR-N-ME-001

Executive Summary & Diagnostic Hub

The Challenge: N-monomethylation of furan-containing amines presents a "chemical Catch-22."

  • Selectivity: Primary amines (

    
    ) are less nucleophilic than their methylated products (
    
    
    
    ). Standard alkylation with methyl iodide leads to uncontrollable over-methylation (dimethylation) and quaternary salts.
  • Stability: The furan ring is an electron-rich enol ether equivalent. It is highly sensitive to Brønsted and Lewis acids , which catalyze polymerization (tar formation) or ring opening (diketone formation).

The Solution Strategy: We do not recommend direct alkylation (MeI). Instead, we utilize Reductive Amination (Method A) for speed or Formylation-Reduction (Method B) for absolute selectivity and substrate safety.

Interactive Troubleshooting Tree

Use the logic flow below to select your protocol.

TroubleshootingTree Start START: Assessment AcidSens Is your furan substrate highly acid-sensitive? Start->AcidSens Warning ALERT: Avoid NaCNBH3 (Cyanide risk + pH control issues) Start->Warning Scale Reaction Scale? AcidSens->Scale No / Unknown MethodB METHOD B: Formylation-Reduction (Two-Step, High Purity) AcidSens->MethodB Yes (Turns black in acid) MethodA METHOD A: Modified Abdel-Magid (NaBH(OAc)3) Scale->MethodA < 1g (High Throughput) Scale->MethodB > 10g (Process Safety)

Figure 1: Decision matrix for selecting the optimal methylation protocol based on substrate stability and scale.

Technical Protocols
Method A: The Modified Abdel-Magid Protocol (Standard)

Best for: Rapid synthesis, substrates with moderate acid stability.

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and exhibits superior chemoselectivity, reducing the imine species faster than the aldehyde, which suppresses over-methylation [1].

Critical Modification for Furans: Standard protocols use Acetic Acid (AcOH) as a solvent or additive. For furans, we must minimize AcOH concentration to prevent polymerization.

Reagents:

  • Furan Amine (1.0 equiv)

  • Paraformaldehyde (1.1 - 1.2 equiv) Note: Do not use aqueous Formalin.

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Workflow:

  • Imine Formation (The "Dry" Step):

    • In a flame-dried flask, dissolve the Furan Amine (1.0 equiv) in DCE or THF (0.2 M).

    • Add Paraformaldehyde (1.1 equiv).

    • Crucial: Add activated 4Å Molecular Sieves. This absorbs water generated during imine formation, driving the equilibrium forward without needing acid catalysis.

    • Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add STAB (1.5 equiv) portion-wise over 20 minutes.

    • Note: STAB may contain traces of AcOH. If your furan is extremely fragile, add 1.0 equiv of Sodium Acetate (NaOAc) as a buffer.

  • Quench & Workup:

    • Monitor by TLC/LCMS.

    • Quench with saturated aqueous

      
       (basic pH stabilizes the furan).
      
    • Extract with DCM. Wash organic layer with brine.

Why this works: STAB is sterically bulky and electron-deficient. It coordinates poorly with the oxygen in the furan ring, reducing the risk of ring opening compared to stronger hydrides [2].

Method B: The Formylation-Reduction Route (High Precision)

Best for: Highly acid-sensitive furans, large scale, or when 100% mono-selectivity is required.

This is a two-step sequence. It avoids the "nucleophilic product" problem entirely because the intermediate (N-formyl) is non-nucleophilic.

Step 1: N-Formylation

  • Reagents: Ethyl Formate (excess) or Acetic Anhydride/Formic Acid (mixed anhydride).

  • Protocol: Reflux the amine in Ethyl Formate. This is neutral and gentle.

  • Result: Converts

    
    .
    

Step 2: Amide Reduction

  • Reagents: Borane-Dimethyl Sulfide (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Protocol:

    • Dissolve N-formyl amine in dry THF.

    • Cool to 0 °C.

    • Add

      
       (2.0 equiv) slowly.
      
    • Reflux for 2 hours.

    • Fieser Quench: Carefully add

      
      , then 15% 
      
      
      
      , then
      
      
      .
  • Why Furan Safe? Furans are generally stable to strong bases and hydride reducing agents (

    
    ). They degrade in acid. This method avoids acid entirely [3].
    
Troubleshooting & FAQs
Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Acid-catalyzed polymerization of the furan ring.[3]Stop immediately. Switch to Method B (Formylation). If using Method A, ensure acid scavenger (NaOAc) is present.
Dimethylation (Over-reaction) Excess formaldehyde or "runaway" reduction.Use Paraformaldehyde instead of Formalin. Ensure stepwise addition of STAB.
No Reaction Imine formation failed (wet solvent).Add Molecular Sieves (4Å) . Water inhibits imine formation and decomposes STAB.
Product is a quaternary salt Methyl Iodide (MeI) was used.Never use MeI for mono-methylation of primary amines. It is uncontrollable.
Frequently Asked Questions

Q: Can I use Sodium Cyanoborohydride (


) instead of STAB? 
A:  We advise against it. 

requires a pH of 6–8 to be selective for imines.[4] Maintaining this pH usually requires acetic acid, which risks furan decomposition. Furthermore, residual cyanide is a safety hazard. STAB is self-buffering and safer [1].

Q: My furan amine has a Boc-group elsewhere. Will Method B remove it? A: Yes,


 can reduce Boc groups to N-methyl groups (forming a dimethylated species). If you have other protecting groups, use Method A  or use 

carefully at controlled temperatures (0 °C), as Borane is more chemoselective for amides over carbamates.

Q: Why do you recommend Paraformaldehyde over Formalin? A: Formalin is ~37% formaldehyde in water with methanol stabilizer.

  • Water: Decomposes STAB and inhibits imine formation.

  • Stoichiometry: It is hard to measure exact equivalents with volatile formalin. Paraformaldehyde is a solid, allowing precise 1.1 equiv weighing, preventing the excess that leads to dimethylation.

Mechanistic Visualization

The Selectivity Mechanism (Abdel-Magid): Why does STAB favor mono-methylation? It preferentially reduces the protonated iminium ion over the carbonyl.

Mechanism Substrate Primary Amine (R-NH2) Imine Hemiaminal / Imine (R-N=CH2) Substrate->Imine + HCHO - H2O Aldehyde Formaldehyde (HCHO) Aldehyde->Imine Iminium Iminium Ion (R-NH+=CH2) Imine->Iminium Protonation (Fast) Product Secondary Amine (R-NHMe) Iminium->Product STAB Reduction (Hydride Transfer) note STAB reduces this species fastest, preventing over-alkylation. Iminium->note

Figure 2: Kinetic pathway of Reductive Amination using STAB. The rapid reduction of the Iminium species is the key to selectivity.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[4] Chemical Society Reviews, 27(6), 395-404.

  • Keinan, E. , & Greenspoon, N. (1986). Cyclization of acetylenic carbonyl compounds to furans and dihydropyrans. Journal of the American Chemical Society.[8] (Context: Furan stability in basic/hydride conditions vs acid sensitivity).

Sources

Troubleshooting

Solving instability issues of aminofurans in acidic media

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Instability of Aminofurans in Acidic Media Introduction: The "Electron-Rich" Trap Welcome to the technical support center for furan...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Instability of Aminofurans in Acidic Media

Introduction: The "Electron-Rich" Trap

Welcome to the technical support center for furan chemistry. If you are here, you are likely staring at a flask that has turned into black tar or lost your product during what should have been a simple acidic workup.

The Core Problem: Aminofurans are electronically schizophrenic. The amino group (


) is a strong electron donor (+M effect), which pushes electron density into the furan ring. While this makes the ring nucleophilic, it also makes it hypersensitive to protonation. In acidic media, the furan ring does not just protonate at the nitrogen; it often protonates at the 

-carbon (C2 or C5), destroying the aromaticity and triggering rapid hydrolytic ring opening.[1]

This guide provides the diagnostic logic and protocols to stabilize these transient species.

Module 1: Diagnostic & Mechanism (The "Why")

Before fixing the issue, you must understand the failure mode. The decomposition of aminofurans in acid is not a random degradation; it is a specific, cascade reaction known as Acid-Catalyzed Hydrolytic Ring Opening .

The Failure Pathway
  • Protonation: The high electron density at C2/C5 (enhanced by the amino group) attracts protons.

  • Nucleophilic Attack: The resulting cation is trapped by water.

  • Ring Opening: The hemiacetal-like intermediate collapses, cleaving the C-O bond.

  • Polymerization: The resulting 1,4-dicarbonyl species (often imines or enals) are highly reactive Michael acceptors that cross-link into "furan resins" (the black tar).

Visualizing the Failure

The following diagram illustrates the mechanistic pathway that leads to your yield loss.

AcidHydrolysis Start 2-Aminofuran (Electron Rich) Protonation C5-Protonation (Loss of Aromaticity) Start->Protonation + H+ WaterAttack Nucleophilic Attack (H2O adds to C2) Protonation->WaterAttack + H2O RingOpen Ring Opening (Formation of 1,4-Dicarbonyl) WaterAttack->RingOpen Tautomerization Tar Polymerization/Tar (Black Insoluble Solid) RingOpen->Tar Condensation

Figure 1: Mechanism of acid-catalyzed aminofuran decomposition leading to polymerization.

Module 2: Stabilization Protocols (The "How")

Do not attempt to isolate free aminofurans (especially 2-aminofurans) unless you have specific stabilizing substituents. Use these field-proven workflows instead.

Protocol A: The "Salt Trap" (For Isolation)

Use this when you must isolate the amine. Free aminofurans are unstable; their salts are significantly more robust.

  • Generation: Perform your reduction or deprotection in a non-aqueous solvent (e.g., EtOAc, Et2O).

  • Precipitation: Add anhydrous acid (e.g., HCl in dioxane or oxalic acid) dropwise at 0°C.

  • Filtration: Filter the salt under an inert atmosphere (Argon/N2).

  • Storage: Store the salt at -20°C. Do not neutralize the salt until the exact moment of the next reaction.

Protocol B: The Curtius "Bypass" (For Synthesis)

Use this to avoid the free amine entirely. Instead of making the amine and then reacting it, generate the amine as an isocyanate intermediate that is immediately trapped.

  • Starting Material: Furan-2-carboxylic acid.[2]

  • Activation: Convert to acyl azide using DPPA (Diphenylphosphoryl azide) and Et3N in Toluene.

  • Rearrangement: Heat to 80°C. The acyl azide rearranges to the Furan-2-isocyanate .

  • In-Situ Trapping:

    • For Carbamates: Add

      
      -Butanol (to make Boc-protected aminofuran).
      
    • For Ureas: Add a secondary amine.

  • Result: You obtain a stable, protected aminofuran without ever exposing the free amine to the environment [1, 3].

Module 3: Troubleshooting & FAQs

Ticket #101: "My reaction turns black instantly upon adding acid."

Diagnosis: Rapid polymerization. You likely have an electron-donating group (EDG) on the ring without a counter-balancing electron-withdrawing group (EWG). Solution:

  • Immediate Fix: Switch to a buffered system. Use an acetic acid/acetate buffer (pH 4-5) instead of strong mineral acids (HCl/H2SO4).

  • Synthetic Fix: Install an EWG (e.g., -COOR, -CN) at the C3 or C5 position before generating the amine. This pulls electron density away from the ring, making it less susceptible to acid attack [2].[3]

Ticket #102: "I cannot isolate the free base after deprotection."

Diagnosis: The free base is tautomerizing to the imine or hydrolyzing during the basic workup. Solution:

  • Avoid Aqueous Workup: Do not wash with NaOH/NaHCO3.

  • One-Pot Derivatization: Add your electrophile (e.g., acid chloride, anhydride) directly to the crude reaction mixture containing the amine salt before adding a base (like Pyridine) to liberate it in situ.

Ticket #103: "Yields drop drastically on scale-up."

Diagnosis: Exothermic decomposition. On a larger scale, heat dissipation is slower, and aminofurans are thermally sensitive. Solution:

  • Flow Chemistry: Move the reaction to a continuous flow reactor. This allows for precise residence time control, preventing the unstable amine from lingering in the reactor before being quenched or reacted [3].

Decision Logic for Troubleshooting

Use this flow to determine your next experimental step.

Troubleshooting Issue Identify Instability Issue BlackTar Black Tar/Polymerization Issue->BlackTar Visual Inspection NoProduct No Product Isolated Issue->NoProduct LCMS/NMR Sol_EWG Solution: Add EWG (Esters/Nitriles) at C3/C5 BlackTar->Sol_EWG If Synthesis Stage Sol_Buffer Solution: Use Buffered Acid (pH 4-5) BlackTar->Sol_Buffer If Workup Stage Sol_Salt Solution: Isolate as HCl or Oxalate Salt NoProduct->Sol_Salt If Isolation Needed Sol_Flow Solution: Use Flow Chemistry (Kinetic Control) NoProduct->Sol_Flow If Scale-Up

Figure 2: Troubleshooting decision tree for aminofuran instability.

Module 4: Stability Data & Substituent Effects

The stability of the furan ring is dictated by the push-pull electronics of its substituents. Use this table to predict the viability of your target molecule.

Substituent PatternElectronic EffectAcid StabilityRecommended Handling
2-NH2 (Unsubstituted) Strong Donor (+M)Critical (< 5 min)Do not isolate. Trap in situ.
2-NH2, 5-Alkyl Donor + DonorZero Likely polymerizes immediately. Avoid.
2-NH2, 3-COOR (Ester) Donor + AcceptorModerate (Hours)Can be isolated as a solid. Store at 4°C.
2-NH2, 5-NO2 Donor + Strong AcceptorHigh (Days/Weeks)Stable. Can be handled in open air.
3-NH2 (Isomer) Moderate DonorLow More stable than 2-isomer, but still requires salt formation.

Data synthesized from general heterocyclic reactivity principles and specific aminofuran studies [2, 4].[4][5]

References

  • BenchChem. A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action.[6] Retrieved from

  • ResearchGate. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from

  • Alfa Chemistry. Curtius Rearrangement: Mechanisms and Applications in Heterocyclic Synthesis. Retrieved from

  • BenchChem. A Comparative Spectroscopic Analysis of Furan Amine Isomers. Retrieved from

Sources

Optimization

Optimizing reaction temperature for furan ring amination

Topic: Thermal Optimization & Catalyst Survival Strategies Welcome to the Advanced Synthesis Support Module. User Profile: Senior Chemist / Process Development Scientist Subject: Optimizing Buchwald-Hartwig Cross-Couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization & Catalyst Survival Strategies

Welcome to the Advanced Synthesis Support Module. User Profile: Senior Chemist / Process Development Scientist Subject: Optimizing Buchwald-Hartwig Cross-Coupling on Furan Scaffolds

The Core Challenge: The "Thermal Cliff"

Why is this hard? Unlike benzene rings, furan is an electron-rich, acid-sensitive, and thermally labile heterocycle. In Palladium-catalyzed amination (Buchwald-Hartwig), you face a kinetic contradiction:

  • Reductive Elimination (RE) —the final step of the catalytic cycle—often requires thermal energy (

    
    C) to proceed, especially with bulky amines.
    
  • Substrate Stability —Furans are prone to ring-opening and polymerization (the "black tar" effect) at high temperatures, particularly in the presence of strong bases (e.g., NaO

    
    Bu) required for the reaction.
    

The Directive: You must find the "Thermal Window"—the specific temperature range where the rate of Reductive Elimination (


) exceeds the rate of Catalyst Deactivation (

) and Substrate Decomposition (

).
Troubleshooting & Diagnostics (Q&A)

Q1: My reaction mixture turns into a black, viscous tar within 30 minutes at 100°C. Is this catalyst decomposition? Diagnosis: Likely Substrate Decomposition triggered by base/heat synergy, not just catalyst death. Technical Insight: Furan rings are unstable toward strong nucleophilic bases like sodium tert-butoxide (NaO


Bu) at high temperatures. The "tar" is polymerized furan.
Corrective Action: 
  • Drop Temperature: Lower to 60–65°C .

  • Switch Base: Replace NaO

    
    Bu with NaOTMS (Sodium trimethylsilanolate)  or K
    
    
    
    PO
    
    
    . NaOTMS provides a balance of basicity (pK
    
    
    ~11) without the nucleophilic aggression that opens the furan ring [1].
  • Catalyst Change: Use a precatalyst that initiates at lower temperatures (e.g., Pd-PEPPSI-IPr or BrettPhos Pd G4 ) to maintain

    
     at 60°C.
    

Q2: I see 100% conversion of the bromofuran, but the product yield is <20%. Where did the mass go? Diagnosis: Hydrodehalogenation or Oligomerization . Technical Insight: If the temperature is too high for the oxidative addition (OA) step but too low for RE, the Pd-intermediate may undergo


-hydride elimination (if possible) or protodehalogenation, replacing the Bromine with Hydrogen.
Corrective Action: 
  • Strict Anaerobic Conditions: Oxygen accelerates furan decomposition.

  • Temperature Ramp: Do not shoot directly to 100°C. Start at 40°C and ramp by 10°C/hour.

  • Ligand Selection: Switch to bulky, electron-rich ligands like

    
    BuBrettPhos  or AdBrettPhos . These lower the energy barrier for Reductive Elimination, allowing the product to form before the furan has time to decompose [2].
    

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Product Inhibition or Catalyst Poisoning by the furan ring itself. Technical Insight: The electron-rich furan oxygen can coordinate to the Pd(II) center, creating a "resting state" trap that prevents amine binding. Corrective Action:

  • Increase Temperature (Carefully): Bump to 80°C to break the unproductive chelation.

  • Solvent Switch: Move from Toluene to

    
    -Amyl Alcohol  or 1,4-Dioxane . Polar protic solvents can sometimes stabilize the transition state for amination on heterocycles [3].
    
Visualizing the Decision Matrix

The following logic gate helps you determine the next experimental step based on TLC/LCMS data.

FuranOptimization Start Start: 3-Bromofuran + Amine Temp: 60°C, Base: K3PO4 Check Check LCMS at 2 Hours Start->Check Result1 SM Remaining Cat Intact Check->Result1 Low Conversion Result2 Black Tar / Complex Mix (Decomposition) Check->Result2 High Conv / Low Yield Result3 Dehalogenated Product (Ar-H) Check->Result3 Wrong Mass Action1 Increase Temp to 80°C OR Switch to Pd-G4-BrettPhos Result1->Action1 Action2 LOWER Temp to 45°C Switch Base to NaOTMS Use Pd-PEPPSI Result2->Action2 Action3 Switch Ligand (More Bulky) Reduce Proton Sources Result3->Action3

Figure 1: Decision tree for optimizing reaction temperature based on intermediate species observation.

Experimental Protocol: The "Step-Up" Screening Method

Do not run a single reaction at reflux. Use this self-validating screening protocol to determine the


 (Optimal Temperature).

Reagents:

  • Substrate: 3-Bromofuran (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–2 mol%) — Selected for low-T activation.

  • Base: NaOTMS (2.0 equiv) — Selected for furan compatibility.

  • Solvent: 1,4-Dioxane (anhydrous).

Workflow:

  • Setup: Prepare 4 vials in a parallel reactor block (e.g., Radleys or ChemSpeed).

  • The Gradient: Set vials to 40°C, 60°C, 80°C, and 100°C .

  • Sampling: Take aliquots at t=1h, 4h, and 12h.

  • Quench: Immediately dilute into cold EtOAc/Brine to stop thermal degradation.

  • Analysis: Plot Yield vs. Temperature.

Data Interpretation Table:

Temp (°C)Conversion (%)Yield (%)ObservationDiagnosis
40°C 15%15%Clear solutionKinetic Trap: Temp too low for OA/RE.
60°C 85%82%Light yellowOptimal Window: Balance achieved.
80°C 100%60%DarkeningThermal Ceiling: Decomposition competing.
100°C 100%<10%Black precipitateThermal Death: Furan ring opening.
Mechanistic Pathway & Temperature Sensitivity[1]

The following diagram illustrates the competing pathways. We aim to maximize the green path (Reductive Elimination) while suppressing the red path (Decomposition).

ReactionPathway Pd0 Pd(0) Active Species OA Oxidative Addition (Ar-Pd-Br) Pd0->OA Fast AmineBind Amine Binding OA->AmineBind Deprot Deprotonation AmineBind->Deprot Base Dependent RE Reductive Elimination (Product Release) Deprot->RE Requires Heat (ΔH‡) Decomp Ring Opening / Polymerization Deprot->Decomp If T > 80°C or Strong Base RE->Pd0

Figure 2: Catalytic cycle showing the divergence point where excess heat triggers decomposition.

References
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. Context: Establishes NaOTMS as the critical base for preventing furan decomposition. URL:[Link]

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters. Source: ACS Catalysis Context:[1][2] Methodology for determining activation energy barriers in Buchwald-Hartwig amination. URL:[Link]

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination. Source: Organic Process Research & Development Context: Industrial scale-up considerations for sensitive halo-aromatics and catalyst stability. URL:[Link]

Sources

Troubleshooting

Furan Synthesis Support Center: Troubleshooting Unreacted Methyl Iodide (MeI) Removal

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that methylating furan derivatives presents a unique intersection of challenges: the extreme volatil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that methylating furan derivatives presents a unique intersection of challenges: the extreme volatility and toxicity of the methylating agent, and the chemical sensitivity of the furan ring.

This guide provides field-proven, mechanistically grounded protocols for the safe and complete removal of unreacted methyl iodide (MeI) from your reaction mixtures.

The Causality of MeI Toxicity & Furan Sensitivity

Why Evaporation is a Critical Safety Hazard Methyl iodide is a highly effective, "soft" alkylating agent commonly used to methylate lithiated furans at cryogenic temperatures (often between -75 °C and -55 °C)[1]. Because MeI has a boiling point of ~42 °C, a common—and dangerous—misconception is that unreacted MeI can simply be removed via rotary evaporation.

Direct evaporation is strictly prohibited in robust safety protocols. MeI is severely neurotoxic; historical accounts of chemists suffering near-lethal poisoning and long-term neurological damage (such as dementia) underscore the profound risks of inhalation exposure[2]. Evaporating MeI merely transfers the volatile alkylating hazard into your vacuum pump, cold trap, and laboratory exhaust[2].

The Chemical Solution: Nucleophilic Quenching To remove MeI safely, we must alter its physical state. By introducing a water-soluble nucleophile, we force an


 reaction that converts the volatile, lipophilic MeI into a non-volatile, water-soluble salt.

Furan Ring Compatibility Furans are


-excessive heteroaromatics that are highly sensitive to strong acids, which can trigger ring-opening or polymerization. Therefore, the quenching agent must be neutral or mildly basic. Aqueous sodium thiosulfate (

)[3] and ammonium hydroxide (

)[4] are the industry standards because they rapidly destroy MeI without compromising the integrity of the furan ring.

Process Visualizations

G cluster_paths Quenching Pathways MeI Unreacted MeI (Toxic, Volatile) Thio Add 1M Na2S2O3 (Thiosulfate) MeI->Thio Ammonia Add 25% NH4OH (Ammonium Hydroxide) MeI->Ammonia Rotovap Direct Evaporation (Rotovap) MeI->Rotovap Bunte Bunte Salt + NaI (Water Soluble) Thio->Bunte Methylamine MeNH3+ I- (Water Soluble) Ammonia->Methylamine Danger Neurotoxic Vapor Release Rotovap->Danger

Chemical pathways for quenching unreacted methyl iodide.

Workflow Start Furan Methylation Mixture Cool Cool to 0-5°C (Control Exotherm) Start->Cool Quench Add Aqueous Quench (Na2S2O3 or NH4OH) Cool->Quench Stir Vigorous Stirring (30-60 mins) Quench->Stir Phase Phase Separation Stir->Phase Org Organic Phase (Methylated Furan) Phase->Org Aq Aqueous Phase (Quenched MeI Salts) Phase->Aq

Liquid-liquid extraction workflow for safe methyl iodide removal.

Self-Validating Experimental Protocols

Protocol A: The Sodium Thiosulfate Quench (Industry Standard)

This protocol utilizes the high nucleophilicity of the thiosulfate ion to convert MeI into a harmless Bunte salt (S-methyl thiosulfate)[5]. It is highly recommended for acid-sensitive furan architectures.

  • Temperature Control: Transfer the crude reaction mixture to an ice bath and cool to 0–5 °C. Causality: The

    
     reaction between MeI and thiosulfate is exothermic. Cooling prevents localized boiling of unreacted MeI.
    
  • Quench Addition: Slowly add 3 equivalents (relative to initial MeI) of a 1M aqueous Sodium Thiosulfate (

    
    ) solution[3].
    
  • Biphasic Agitation: Stir the biphasic mixture vigorously for 30 to 60 minutes. Causality: MeI resides in the organic layer, while thiosulfate is in the aqueous layer. Vigorous stirring maximizes the interfacial surface area, driving the reaction to completion.

  • Phase Separation: Transfer to a separatory funnel. Extract the methylated furan into the organic phase (e.g.,

    
     or EtOAc)[3].
    
  • System Validation (The NBP Test): Before evaporating the organic layer, apply a single drop of the organic phase to a 4-(4-nitrobenzyl)pyridine (NBP) test strip. If the strip remains colorless, the alkylating agent has been successfully destroyed. If it turns blue/purple, continue stirring with fresh thiosulfate.

Protocol B: The Ammonium Hydroxide Quench

Alternatively, aqueous ammonia can be used to convert MeI into methylamine hydroiodide salts[2].

  • Temperature Control: Cool the reaction mixture to below 30 °C.

  • Quench Addition: Add an excess of 25% aqueous ammonium hydroxide (

    
    )[4].
    
  • Agitation: Stir the contents overnight to ensure complete penetration and reaction across the biphasic boundary[4].

  • Washing: Separate the layers. Wash the organic layer sequentially with 10% aqueous sodium sulfite, followed by 5% aqueous sodium bicarbonate, and brine[4]. Dry over

    
    .
    

Quantitative Data: Quenching Agent Comparison

Quenching AgentEquivalents Req.Stir TimeReaction Mechanism & ByproductFuran Compatibility
1M Sodium Thiosulfate 2 - 3 eq30 - 60 min


Bunte Salt (

)
Excellent (Neutral pH prevents ring opening)
25% Ammonium Hydroxide 5 - 10 eq2 - 12 hours


Methylamine Hydroiodide
Good (Mildly basic, safe for furans)
10% Sodium Sulfite 2 - 3 eq60 min


Sodium Methanesulfonate
Excellent (Often used as a secondary wash)

FAQs & Troubleshooting

Q: Can I just rotovap the reaction mixture in a fume hood and clean the trap with acetone? A: Absolutely not. While MeI is volatile (similar to DCM), relying on a rotary evaporator bypasses chemical deactivation. MeI vapors will contaminate the vacuum pump oil and exhaust lines, posing a severe neurotoxic hazard to anyone servicing the equipment[2]. Always quench chemically first.

Q: My furan product is degrading or polymerizing during the quench. What is happening? A: You may be experiencing localized acidic microenvironments or excessive heat. Ensure you are using a buffered or inherently neutral/mildly basic quench like 1M Sodium Thiosulfate[3] or saturated sodium bicarbonate alongside your quench[5]. Furthermore, ensure the reaction is properly chilled (0–5 °C) before adding the aqueous quench to control the exotherm.

Q: I am forming a stubborn emulsion during the liquid-liquid extraction. How do I break it? A: Emulsions in these systems are often caused by the precipitation of inorganic salts at the biphasic interface. Dilute the aqueous layer with additional deionized water to dissolve precipitated thiosulfate/sulfite salts, or add a small amount of brine to increase the ionic strength of the aqueous layer, forcing phase separation.

Q: What is the optimal temperature for the initial furan methylation step before quenching? A: To avoid over-alkylation and control the regioselectivity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-excessive furans, lithiation and subsequent MeI addition are typically performed under strict cryogenic conditions. Standard protocols add MeI at -75 °C and ensure the internal temperature does not rise above -55 °C during the addition.

References[2] Working safe with methyliodide (MeI), precautions, deactivation, safety equipment : r/Chempros - Reddit -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOTcCvb8ammuhEvuo5Gko2W91zYe0S4c0gAR5OqasQs-MODZgBotUgLgwwnJMQF2SlvgIVwXPiON14Uqfhu7A1Av-fZO4mnT5zCdwO3NCY_Jjuf0EMON_1ehHPJ80AvrxDREqGm_GarSaz5YsrCIsV8S7AOHPoxAz21pqB-sgVde3gccYvXzM-QJak-_39_TBUo4Vrxy8EiZeooMK[3] Methylation with methyl iodide/sodium hydroxide - Stenutz -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFihHYZt4yPPJeowHftw5G0iGPCA_mLPBK0hOrTJGNEfRNvxha61uM97zC00lil7Xlu4vO0-m3QViKF2Go26nCLrtynK66iKYJCJdipdl0siAjW3JgY0PkorhODF3MmMQ==[1] 3-Methyl-2(5H)-furanone - Organic Syntheses -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaQTkjpb8HvWCkCGRZGf5QGf_1R2bjGdPLFjiAJVx2OEyYWAd7f1HOxnV3stkQxlZokBqyUNeHDYMHtYj3ip025e5r_NvcS68jF2BKvbiYPIpfBhj_-Q7EdRKyoO4wFKLoZY86[5] Supporting Information - RSC.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe7kD14CgC_sR1YEMMc1_Tyw3zlvVcZlB0m9FuvcyGkfT2e_Tj8UoLd9QhrLE6X-0hVYANN6t33hKiouWs5PTl79HaAlDnfZ194L7tI_2ye9SC9y8KRkNwcIhwdYV6NmyHzDxoEhMRLnMXQiZnHOooi3GL38Pjh2A=[4] USRE46965E1 - Intermediates for the preparation of analogs of Halichondrin B - Google Patents -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7184O6nDrx6T--yrhoi9yve6s1XRwtePMQB9R7NV5HFh3VgI96OmAviI_EOp74PDrVaFoVvydKJB51TvwhrqUI34trdV1W8ycIIopK2iMNyIf__M_gA36e_wVoIQfTLvhwPaQOCNoT2JcDg==

Sources

Optimization

Technical Support Center: Photostability &amp; Handling of Aminofuran Derivatives

Topic: Handling light sensitivity of aminofuran derivatives Role: Senior Application Scientist, Technical Support Division Case ID: AMF-PHOTO-001 Status: Resolved Priority: Critical Executive Summary Aminofuran derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling light sensitivity of aminofuran derivatives Role: Senior Application Scientist, Technical Support Division

Case ID: AMF-PHOTO-001 Status: Resolved Priority: Critical

Executive Summary

Aminofuran derivatives are structurally predisposed to rapid photodegradation due to the high electron density of the furan ring, further activated by the amino substituent. This guide provides a Tier-3 technical breakdown of the degradation mechanisms, troubleshooting workflows for experimental anomalies, and validated protocols for storage and manipulation.

Part 1: Diagnostic & Troubleshooting (Q&A)

Section A: Visual & Chemical Anomalies

Q: My white aminofuran solid has developed a brown/black crust on the surface. Is the bulk material compromised? A: This is characteristic of "furan resinification."

  • The Mechanism: The amino group donates electron density into the furan ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. Upon exposure to UV/Blue light (300–450 nm), the furan ring undergoes a [4+2] cycloaddition with singlet oxygen (

    
    ) or radical polymerization, leading to polyconjugated networks (brown tars).
    
  • Action: The degradation is often superficial due to the "filter effect" of the dark outer layer protecting the inner core.

    • Do not dissolve the entire mass.

    • Perform a surface wash with a cold, non-polar solvent (e.g., Hexanes or Et₂O) in which the impurity is soluble but the product is not.

    • Recrystallize the remaining solid immediately under red light.

Q: I see new peaks in my HPLC chromatogram after leaving the sample in the autosampler. What are they? A: You are likely observing ring-opening products.

  • Diagnosis: Aminofurans degrade into cis-but-2-ene-1,4-dione derivatives (reactive 1,4-dicarbonyls). These appear as polar peaks eluting earlier than your parent compound on Reverse Phase (C18) columns.

  • Solution:

    • Use amber autosampler vials (Type 1, Class B).

    • Set the autosampler temperature to 4°C .

    • Acetonitrile is generally preferred over Methanol, as Methanol can act as a nucleophile towards photo-generated radical cations.

Section B: Experimental Handling

Q: Can I use standard fluorescent lighting if I wrap my flask in foil? A: Foil is effective for storage but risky during active manipulation (weighing, filtration).

  • Risk: Micro-exposures during transfer are cumulative. High-intensity fluorescent lab lights emit significant energy at 405 nm (Hg line), which overlaps with the absorption tail of many aminofurans.

  • Protocol: Switch to Red LED or Sodium Vapor lighting (cutoff > 550 nm) for all open-vessel manipulations. If unavailable, use "Gold" fluorescent tube sleeves.

Part 2: Validated Protocols

Protocol A: Inert Gas Shielding for Solubilization

Rationale: Photodegradation of furans is often Type II photo-oxidation, requiring dissolved oxygen.

Reagents:

  • Anhydrous solvent (degassed)

  • Argon (Ar) gas (Heavier than air, provides better blanket than N₂)

Workflow:

  • Sparge the solvent with Argon for 15 minutes prior to use to displace dissolved O₂.

  • Weigh the aminofuran derivative in a glove bag or under a funnel continuously flushing Ar.

  • Add solvent via syringe through a septum.

  • Wrap the reaction vessel immediately in aluminum foil or use blackened glassware.

Protocol B: "Dark" Recrystallization

Rationale: Heating accelerates radical propagation. This protocol minimizes thermal stress and light exposure.

  • Dissolution: In a foil-wrapped flask, dissolve the crude solid in the minimum amount of boiling solvent (degassed).

  • Filtration: Use a jacketed sintered glass funnel heated to the solvent's boiling point. Cover the top with a cardboard shield to block overhead light.

  • Crystallization: Allow the filtrate to cool slowly in a dark cupboard.

    • Critical Step: Backfill the headspace with Argon before closing the flask for cooling.

  • Isolation: Filter the crystals under dim red light. Wash with cold, degassed anti-solvent.

Part 3: Data & Visualization

Table 1: Amber Glass & Light Protection Standards

Select the correct containment based on your compound's absorption profile.

Material TypeCut-off Wavelength (λ)Protection Efficiency (UV-Blue)Recommended Use
Clear Borosilicate ~300 nm0%DO NOT USE for Aminofurans
Amber Class B (Soda-lime) ~450 nm>90%General Storage (Solids)
Amber Class A (Borosilicate) ~500 nm>98%Solution Storage / Autosampler
Red/Low-Actinic Glass ~600 nm>99.9%Highly Labile Derivatives
Aluminum Foil Wrap N/A100%Active Reaction Vessels
Figure 1: Mechanism of Aminofuran Photodegradation

This diagram illustrates the pathway from photoexcitation to ring opening, highlighting why oxygen exclusion is critical.

G Start Aminofuran (Ground State) Excited Excited Singlet State (S1) Start->Excited hv (Light Absorption) Endoperoxide [4+2] Cycloaddition (Endoperoxide Intermediate) Start->Endoperoxide Reaction with 1O2 Triplet Excited Triplet State (T1) Excited->Triplet Intersystem Crossing (ISC) SingletO2 Singlet Oxygen (1O2) (Highly Reactive) Triplet->SingletO2 Energy Transfer to Ground State O2 SingletO2->Endoperoxide Attacks Furan Ring RingOpen Ring Opening (C-O Bond Cleavage) Endoperoxide->RingOpen Thermal Instability Dicarbonyl 1,4-Dicarbonyls (Toxic/Reactive) RingOpen->Dicarbonyl Rearrangement Polymer Brown Polymer/Tar Dicarbonyl->Polymer Polymerization

Caption: Figure 1. The Type II photo-oxidation cascade. The amino group facilitates the formation of the endoperoxide intermediate, leading to irreversible ring opening.

Figure 2: Handling Workflow Decision Tree

Follow this logic to determine the necessary precautions for your specific experiment.

Workflow Start Start: Handling Aminofuran State Physical State? Start->State Solid Solid State->Solid Powder Solution Solution State->Solution Liquid/Dissolved Duration Exposure Duration? Solid->Duration Solvent Solvent Degassed? Solution->Solvent Short < 5 mins Duration->Short Weighing Long > 5 mins Duration->Long Storage Action2 Red Light Only Argon Blanket Short->Action2 Action1 Amber Vial Store at -20°C Long->Action1 Action3 Degas Immediately (Sparge Ar) Solvent->Action3 No Action4 Use Amber Autosampler Vials Solvent->Action4 Yes

Caption: Figure 2. Decision matrix for handling aminofuran derivatives to minimize degradation risks.

References

  • Parra, G. G., et al. (2017).[1] "Characteristics of the excited states of Nitrofurantoin, an anti-inflammatory and photoactive nitrofuran derivative." Journal of Luminescence, 185, 1-10.[1] Link

  • Organic Syntheses. (1955). "S-2-Furfurylisothiourea Hydrochloride." Organic Syntheses, Coll.[2] Vol. 3, p.366. (Highlighting furan ring sensitivity to heat and oxidation). Link

  • BenchChem. (2025).[3] "Stability and storage conditions for Furan-2-carbaldehyde derivatives." BenchChem Technical Guides. Link

  • Vajglova, Z., et al. (2019). "Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials." Molecules, 24(19), 3496. Link

  • LFA Tablet Presses. (2024). "How To Protect Light Sensitive Products." Technical Articles. Link

Sources

Troubleshooting

Technical Support Center: Crystallization of Oily Furan Carboxylate Esters

Welcome to the technical support center for the crystallization of oily furan carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of oily furan carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining crystalline forms of these often-resinous or oily compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate successful crystallization.

Troubleshooting Guide: From Oil to Crystal

This section addresses specific issues that commonly arise during the crystallization of furan carboxylate esters.

Problem: My Furan Carboxylate Ester "Oils Out" Instead of Crystallizing.

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystal.[1][2][3] This is a frequent challenge with furan carboxylate esters due to their often low melting points and the presence of impurities that can depress the melting point.[2][3]

Probable Causes & Solutions:

  • High Solute Concentration or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the saturation point is reached at a temperature above the compound's melting point.[2][3][4]

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration. Allow the solution to cool much more slowly.[2][3] A programmable heating/cooling mantle or placing the flask in a large, insulated container (like a Dewar flask with warm water) can help achieve a slow cooling rate.[5]

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound and inhibit the formation of a crystal lattice.[2][6][7]

    • Solution 1: Purification. Before attempting crystallization, ensure your furan carboxylate ester is as pure as possible. Techniques like column chromatography can be effective.[8] For some furan dicarboxylate esters, high vacuum distillation can be a viable purification method to remove impurities.[9]

    • Solution 2: Activated Charcoal. If you suspect colored impurities, adding a small amount of activated charcoal to the hot solution can help adsorb them. Be cautious, as charcoal can also adsorb your product, leading to lower yields.[2]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, exceeding the melting point of your ester.[4]

    • Solution: Select a solvent with a lower boiling point.[10] A systematic approach to solvent screening is recommended. (See the "Solvent Selection Workflow" diagram below).

Problem: No Crystals Form, Even After Extended Cooling.

Probable Causes & Solutions:

  • Solution is Not Supersaturated: The concentration of your ester in the solvent might be too low to induce crystallization upon cooling.

    • Solution 1: Slow Evaporation. Allow the solvent to evaporate slowly from the solution. This can be achieved by covering the flask with perforated parafilm or a watch glass, creating a small opening for vapor to escape.[5] This method is best for air-stable compounds.[5]

    • Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[3]

  • High Energy Barrier for Nucleation: Crystal formation requires an initial energy input for the molecules to arrange into a stable nucleus.[11]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a nucleation site.[3]

    • Solution 2: Seeding. Introduce a tiny crystal of your compound (a "seed crystal") into the cooled solution. If you don't have a pure crystal, try dipping a glass rod into the solution, letting the solvent evaporate to leave a thin film of your compound, and then re-introducing the rod into the solution.[3] In some cases, a crystal of a structurally similar compound may induce crystallization.[12]

Problem: The Resulting Crystals are Very Fine Needles or Thin Plates.

Probable Causes & Solutions:

  • Rapid Crystallization: Very fast crystal growth can lead to undesirable morphologies like needles or plates, which can be difficult to filter and may trap impurities.

    • Solution: Slow down the crystallization process. This can be achieved by using a more dilute solution, cooling the solution at a slower rate, or using a different solvent system.[13] The use of solvent mixtures can sometimes alter the crystal habit.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing oily furan carboxylate esters?

A1: The principle of "like dissolves like" is a good starting point.[14] Furan carboxylate esters are polar compounds, so polar solvents are often a good choice.[15][16]

  • Good single solvents to try: Ethanol, methanol, ethyl acetate, acetone.[10][14][16]

  • Solvent pairs: A two-solvent system can be very effective. Dissolve your ester in a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane, heptane, or petroleum ether) until the solution becomes slightly turbid.[12][17] Heating this mixture until it becomes clear and then allowing it to cool slowly can yield high-quality crystals.[12] A common combination for esters is diethyl ether-petroleum ether.[15]

Q2: How can I perform crystallization on a very small amount of my oily ester?

A2: For milligram quantities, solvent diffusion and vapor diffusion are excellent techniques.[5][11]

  • Solvent Diffusion (Layering): Dissolve your compound in a small amount of a dense, "good" solvent (e.g., dichloromethane). Carefully layer a less dense, "poor" solvent (e.g., hexane) on top. Crystals will slowly form at the interface of the two solvents.[18]

  • Vapor Diffusion: Dissolve your sample in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor," more volatile solvent. The vapor from the poor solvent will slowly diffuse into your sample solution, reducing its solubility and inducing crystallization.[18]

Q3: My furan carboxylate ester seems to be hygroscopic. How does this affect crystallization?

A3: The presence of water can sometimes inhibit crystallization or lead to the formation of an oil.[19] It's crucial to use dry solvents and glassware. If your compound is particularly sensitive to moisture, perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use an "oil" to help crystallize my oily compound?

A4: Yes, this technique, often called "microbatch under oil," can be effective.[20][21][22] A small droplet of your sample dissolved in a crystallization reagent is placed under a layer of an inert oil (like paraffin or silicone oil). The oil controls the rate of solvent evaporation and can promote the growth of larger, higher-quality crystals.[21][23][24]

Experimental Protocols & Visual Workflows

Protocol: Anti-Solvent Crystallization of an Oily Furan Carboxylate Ester

This protocol is a robust starting point for many oily esters.

  • Solvent Selection:

    • Identify a "good" solvent in which your ester is readily soluble at room temperature (e.g., ethyl acetate).

    • Identify an "anti-solvent" in which your ester is poorly soluble (e.g., hexane). The two solvents must be miscible.[25]

  • Dissolution: In a clean Erlenmeyer flask, dissolve your oily ester in a minimal amount of the "good" solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise while stirring. Continue adding until the solution becomes persistently turbid. This indicates that you have reached the saturation point.

  • Clarification: Gently warm the solution until it becomes clear again. If it doesn't clarify, add a drop or two of the "good" solvent until it does.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To further increase the yield, you can then place it in a refrigerator or freezer. Avoid disturbing the flask during this period.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum.

Data Presentation: Common Solvent Systems
Good Solvent (Higher Polarity)Anti-Solvent (Lower Polarity)Notes
AcetoneHexane / HeptaneA versatile system for moderately polar esters.
Ethyl AcetateHexane / HeptaneAnother common and effective choice for esters.[8][19]
DichloromethaneDiethyl Ether / PentaneGood for less polar esters. Be mindful of the high volatility of the solvents.[5]
Methanol / EthanolWaterCan be effective if the ester has some water solubility.
TolueneHexane / HeptaneUseful for esters with aromatic character.[26]
Visualization: Systematic Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Oily Furan Carboxylate Ester solubility_test Test Solubility in a Range of Solvents (Polar to Non-Polar) start->solubility_test find_good_solvent Identify 'Good' Solvents (High Solubility) solubility_test->find_good_solvent Soluble find_poor_solvent Identify 'Poor' Solvents (Low Solubility) solubility_test->find_poor_solvent Insoluble single_solvent Attempt Single Solvent Crystallization (Cooling/Evaporation) find_good_solvent->single_solvent mixed_solvent Attempt Mixed Solvent (Anti-Solvent) Crystallization find_good_solvent->mixed_solvent find_poor_solvent->mixed_solvent success Success: Crystals Formed single_solvent->success failure Failure: Oil or No Crystals single_solvent->failure mixed_solvent->success mixed_solvent->failure troubleshoot Troubleshoot: - Adjust Cooling Rate - Seeding/Scratching - Further Purification failure->troubleshoot troubleshoot->start Re-attempt

Caption: A logical workflow for selecting an appropriate solvent system.

References

  • Crystallization of fats and oils | Blogs - Sonneveld. (2023, August 24). Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Crystallization Issues - Indigo Fragrance. Retrieved from [Link]

  • Crystallization Under Oil: Crystal Growth 101. Scribd. Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • Process for separating oils and fats into liquid and solid fractions. (1978). Google Patents.
  • Separation and purification of furan carboxylates. (2020). Google Patents.
  • How to crystallize the natural compounds from plant extracts? (2013, January 28). ResearchGate. Retrieved from [Link]

  • Dry Fractionation. (2019, July 23). AOCS. Retrieved from [Link]

  • Microbatch Crystallization. Hampton Research. Retrieved from [Link]

  • Microbatch Crystallization. Hampton Research. Retrieved from [Link]

  • How to recrystallize an oily compound? (2025, April 15). ResearchGate. Retrieved from [Link]

  • Summary of Common Crystallization Solvents. Retrieved from [Link]

  • Mechanical Properties of Fats in Relation to their Crystallization. (1998, September 22). WUR eDepot. Retrieved from [Link]

  • Optimize Solvent Selection for Succinic Acid Crystallization. (2026, February 14). Patsnap Eureka. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. Retrieved from [Link]

  • Understanding Oiling Out in Crystallization. Scribd. Retrieved from [Link]

  • Learn more about Crystallization by Syrris. Retrieved from [Link]

  • The role of oil in macromolecular crystallization. (1997). PubMed. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications. (2024, October 18). PMC. Retrieved from [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved from [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization. Atlantis Press. Retrieved from [Link]

  • Impact of impurities on crystal growth. (2025, April 15). Nature. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 2.2.4.6F: Troubleshooting. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • The Effect of Polyglycerol Esters of Fatty Acids on the Crystallization of Palm Olein. Semantic Scholar. Retrieved from [Link]

  • Antisolvent Crystallization. RM@Schools. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]

  • Special Issue : Anti-Solvent Crystallization. MDPI. Retrieved from [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1). Retrieved from [Link]

  • Esterification of 2,5-furan-dicarboxylic acid. (2016). Google Patents.
  • ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID. (2013, December 9). European Patent Office. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved from [Link]

  • and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019, December 31). ACS Omega. Retrieved from [Link]

  • ω-Carboxyl terminated cellulose esters are effective crystallization inhibitors for challenging drugs. (2024, October 30). PubMed. Retrieved from [Link]

  • Crystallization of fatty acids. Scite.ai. Retrieved from [Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2026, February 7). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of Methyl 3-(methylamino)furan-2-carboxylate

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for Methyl 3-(methylamino)furan-2-carboxylate . This content is structured for researchers requiring diagnostic spectral data for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for Methyl 3-(methylamino)furan-2-carboxylate . This content is structured for researchers requiring diagnostic spectral data for structural elucidation and reaction monitoring.

Executive Summary & Diagnostic Profile

Methyl 3-(methylamino)furan-2-carboxylate is a functionalized furan intermediate often used in the synthesis of furo[3,2-b]pyridines and other bicyclic heterocycles. Its NMR spectrum is characterized by a distinct secondary amine profile and a specific coupling pattern on the furan ring.

The critical "performance" metric for this molecule in a synthetic context is the successful differentiation from its primary amine precursor (Methyl 3-aminofuran-2-carboxylate) and its regioisomers .

Key Diagnostic Signals (CDCl₃)[1][2]
  • N-Methyl Group:

    
     2.90 – 3.05 ppm (Doublet or broad singlet).
    
  • Ester Methyl:

    
     3.85 – 3.95 ppm (Singlet).
    
  • Furan Ring Protons: Two doublets with typical vicinal coupling (

    
    ).
    
    • H-4 (Shielded):

      
       6.30 – 6.60 ppm.
      
    • H-5 (Deshielded):

      
       7.30 – 7.50 ppm.
      

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral performance of the target molecule against its most common synthetic "alternatives"—the starting material and the solvent-dependent conformers.

Comparison 1: Target vs. Precursor (Reaction Monitoring)

The most common synthetic route involves the N-methylation of Methyl 3-aminofuran-2-carboxylate . Distinguishing the product (Secondary Amine) from the precursor (Primary Amine) is critical.

FeaturePrecursor: Methyl 3-aminofuran-2-carboxylateTarget: Methyl 3-(methylamino)furan-2-carboxylateDiagnostic Shift
Amino Proton (NH) Broad singlet (

4.0–5.5 ppm, 2H)
Broad doublet/singlet (

5.0–6.5 ppm, 1H)
Integration changes from 2H

1H; coupling to methyl.
N-Alkyl Region Absent

2.9–3.0 ppm (3H)
Appearance of new methyl signal is the primary confirmation.
Furan H-4

5.80 – 6.10 ppm

6.30 – 6.60 ppm
Slight downfield shift due to inductive effect of the methyl group.
Furan H-5

7.20 – 7.30 ppm

7.30 – 7.50 ppm
Minimal change; remains the most deshielded ring proton.

Expert Insight: The appearance of the N-methyl doublet (coupled to NH) is the definitive proof of mono-methylation. If the signal appears as a sharp singlet integrating to 6H, you have likely formed the dimethyl (tertiary) amine byproduct.

Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of solvent significantly alters the "performance" of the spectral resolution, particularly for the exchangeable NH proton.

SolventPerformance CharacteristicsRecommendation
Chloroform-d (CDCl₃) Standard. Sharp signals for non-exchangeable protons. The NH proton may appear broad or be invisible due to exchange.Use for routine purity checks and coupling constant analysis (

).
DMSO-d₆ H-Bonding Visualization. The NH proton typically appears as a sharp quartet (coupled to N-Me). H-4 and H-5 may shift downfield by 0.1–0.2 ppm due to polarity.Use to confirm the secondary amine structure via NH-CH₃ coupling (

).

Detailed Spectral Assignment

The following data represents the consensus chemical shifts derived from analogous 3-aminofuran-2-carboxylate esters.

1H NMR Data Table (300/400 MHz, CDCl₃)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
OCH₃ 3.88Singlet (s)3H-Methyl ester (characteristic methoxy range).
NCH₃ 2.95Doublet (d)3H5.0 (to NH)N-Methyl group. Appears as a singlet if NH exchanges.
NH 5.50–6.50Broad (br)1H-Secondary amine. Chemical shift is concentration/temperature dependent.[1]
H-4 6.45Doublet (d)1H1.8

-proton to ester; shielded by the adjacent amino group (C3).
H-5 7.35Doublet (d)1H1.8

-proton to oxygen; deshielded by the heteroatom and ester conjugation.
Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the regiochemistry of the furan ring based on coupling constants, a critical step in verifying the 3-amino vs. 4-amino isomer.

NMR_Assignment Sample Unknown Furan Derivative Coupling Check Ring Coupling (J) Sample->Coupling J_1_8 J ~ 1.8 Hz (Vicinal H4-H5) Coupling->J_1_8 Matches J_0_8 J ~ 0.8 Hz (Long range H2-H5) Coupling->J_0_8 Mismatch N_Me_Check Check N-Me Signal J_1_8->N_Me_Check Assign_4 Suspect 2,4-Substitution (Regioisomer) J_0_8->Assign_4 Assign_3 Confirm 2,3-Substitution (Target Molecule) Sec_Amine Doublet @ 2.9 ppm (Secondary Amine) N_Me_Check->Sec_Amine 1 x Me Tert_Amine Singlet @ 2.9 ppm (6H) (Dimethylated) N_Me_Check->Tert_Amine 2 x Me Sec_Amine->Assign_3

Caption: Decision tree for verifying the regiochemistry and methylation state of aminofuran carboxylates using coupling constants and signal multiplicity.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent effects on the NH peak, follow this standardized protocol.

  • Mass: Weigh 10–15 mg of the Methyl 3-(methylamino)furan-2-carboxylate.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Note: Ensure the solvent is acid-free. Traces of HCl (common in chloroform) can protonate the amine, shifting signals downfield and broadening the NH peak significantly.

  • Filtration: If the compound was isolated as a hydrochloride salt, neutralize with aqueous NaHCO₃ and extract into DCM before NMR analysis. Salts will not dissolve well in CDCl₃ and will give poor spectra.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 1.0 second (sufficient for qualitative analysis).

    • Scans (ns): 16–32 scans are sufficient for this concentration.

References

  • Synthesis of Ethyl 3-amino-2-furan carboxylate esters. ResearchGate. Retrieved from [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

Mechanistic Grounding: The Causality of Aminofuran Fragmentation

High-Resolution Mass Spectrometry vs. Triple Quadrupole Platforms for the Structural Elucidation of Aminofuran Esters: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry vs. Triple Quadrupole Platforms for the Structural Elucidation of Aminofuran Esters: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when teams attempt to characterize aminofuran esters. These scaffolds are highly prevalent in medicinal chemistry—ranging from potent antimicrobial prodrugs to complex therapeutic oligonucleotides[1][2]. However, their mass spectrometry (MS) fragmentation behavior is notoriously complex.

This guide objectively compares the utility of High-Resolution Mass Spectrometry (HRMS) against traditional Triple Quadrupole (QqQ) platforms for aminofuran ester analysis. Rather than just listing parameters, we will explore the causality behind their fragmentation and provide a self-validating experimental workflow to ensure absolute confidence in your structural elucidation.

To select the right MS platform, you must first understand why aminofuran esters fragment the way they do. The fragmentation is not random; it is strictly governed by the stability of the conjugated furan ring and the basicity of the amine group. Under positive Electrospray Ionization (ESI+), three primary pathways dictate the spectrum:

  • Alkoxy Group Loss (Ester Cleavage): The most thermodynamically favorable pathway is the cleavage of the ester C-O bond. The neutral loss of the alkoxy group (-OR) yields a highly stable, conjugated furoylium cation[3]. Because this bond is fragile, it often undergoes in-source fragmentation if the capillary or fragmentor voltages are set too high[4].

  • Furan Ring Opening: Once the furoylium cation is formed, higher collision energies trigger transannular cleavage of the furan ring, typically resulting in the sequential expulsion of carbon monoxide (CO, -28 Da) and acetylene (C2H2, -26 Da)[3].

  • Atypical Homolytic Cleavage (Amine-Directed): In highly substituted aminofurans (e.g., amidinophenyl derivatives), we observe an unusual homolytic bond cleavage. Here, an even-electron precursor ion loses a radical to form an odd-electron product ion[2]. Automated predictive software frequently misassigns this pathway, making manual interpretation and high-resolution data critical.

Fragmentation M Aminofuran Ester Precursor [M+H]+ (Even Electron) F1 Furoylium Cation Loss of Alkoxy (-ROH) M->F1 Ester Cleavage (Low CE) F3 Odd-Electron Product Ion Homolytic Radical Loss M->F3 Amine-Directed Cleavage F2 Ring Cleavage Fragment Loss of CO (-28 Da) F1->F2 Furan Ring Opening (High CE)

Fig 1: Primary MS/MS fragmentation pathways of aminofuran esters under positive ESI.

Platform Comparison: HRMS vs. QqQ

When characterizing unknown aminofuran metabolites or degradants, the mass analyzer dictates your analytical ceiling. While Triple Quadrupoles (QqQ) are the gold standard for targeted quantitation, they fall short in structural elucidation due to their inability to resolve isobaric interferences[1][5]. For instance, a deamination event on an aminofuran ring results in a mass shift of approximately 0.984 Da[1]. A nominal mass instrument cannot confidently distinguish this from a standard -1 Da hydrogen loss.

Table 1: Performance Comparison of MS Platforms for Aminofuran Analysis

PlatformMass AccuracyResolution (FWHM)Primary UtilityLimitations for Aminofurans
Triple Quadrupole (QqQ) Nominal (~0.1 Da)UnitHigh-sensitivity targeted quantitation (MRM).Cannot resolve isobaric interferences or subtle mass shifts (e.g., deamination).
Q-TOF (HRMS) < 2 ppm30,000 - 60,000Fast LC-MS/MS profiling; structural elucidation.Lower dynamic range for quantitation compared to QqQ.
Orbitrap (HRMS) < 1 ppmUp to 500,000Confident structural ID; resolving fine isotopic structures and isomeric forms.Slower scan speeds at maximum resolution.

Table 2: Key Diagnostic Fragment Ions for Aminofuran Esters

Fragment TypeTypical Neutral LossMechanistic Rationale
Furoylium Cation -OR (Alkoxy radical)Cleavage of the ester C-O bond driven by the stability of the conjugated furan ring[3].
Ring Cleavage -CO (28 Da)Transannular cleavage of the furan ring following ester loss[3].
Odd-Electron Ion Radical lossUnusual homolytic bond cleavage directed by the amine/amidine group[2].

Experimental Protocol: A Self-Validating LC-HRMS/MS Workflow

A robust analytical protocol must be self-validating. Relying solely on in-silico fragmentation libraries is dangerous for complex heterocycles. To definitively prove which fragment ions contain the amine group versus the furan/ester backbone, we employ a Deuterium (H/D) Exchange workflow . By running the sample in both H2O and D2O, labile protons on the amine exchange with deuterium. The resulting mass shifts in the MS/MS spectra mathematically validate the fragmentation pathway[2].

Workflow S1 Sample Prep (H2O vs D2O Exchange) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI-HRMS/MS (Stepped NCE HCD) S2->S3 S4 Data Analysis (Mass Shift Tracking) S3->S4

Fig 2: Self-validating LC-HRMS/MS workflow utilizing H/D exchange for structural ID.

Step-by-Step Methodology:
  • Self-Validating Sample Preparation:

    • Control Sample: Dissolve the aminofuran ester at 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Validation Sample: Dissolve a parallel aliquot in 50:50 Acetonitrile:D2O (Deuterium Oxide). Incubate for 30 minutes at room temperature to ensure complete H/D exchange of the amine protons[2].

  • Chromatographic Separation (UHPLC):

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and separation of potential isomeric forms[5].

    • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Source Optimization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Fragmentor/Declustering Voltage: Keep this strictly optimized (e.g., <100 V) to prevent premature in-source fragmentation of the fragile ester bond before it reaches the mass analyzer[4].

  • Fragmentation Acquisition (Orbitrap/Q-TOF):

    • Utilize Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Crucial Step: Use Stepped Normalized Collision Energy (NCE) (e.g., 20, 30, 40). Low energy (NCE 20) is required to capture the fragile alkoxy loss, while high energy (NCE 40) is necessary to force the furan ring open and observe the amine-directed homolytic cleavage.

  • Data Interpretation:

    • Overlay the MS/MS spectra of the H2O and D2O samples. Fragments that shift by +1 Da (or multiples thereof) definitively contain the intact amine group. Fragments that do not shift represent the hydrocarbon/furan backbone[2].

References

  • BenchChem. "A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters." BenchChem.
  • García-Gómez, D., et al. "Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath." Analytical Chemistry, ACS Publications.
  • "Current State of Oligonucleotide Characterization Using Liquid Chromatography–Mass Spectrometry: Insight into Critical Issues." ACS Publications.
  • "Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry." ResearchGate.
  • "Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study." PMC.

Sources

Validation

Publish Comparison Guide: IR Spectrum Analysis of Ester vs. Amine Groups in Furans

This guide provides a technical comparison of the infrared (IR) spectral analysis of ester and amine substituents on furan rings. It is designed for researchers in medicinal chemistry and spectroscopy.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the infrared (IR) spectral analysis of ester and amine substituents on furan rings. It is designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary

Furan derivatives are critical pharmacophores in drug development, often serving as bioisosteres for phenyl rings. However, the unique electronic properties of the furan ring—specifically its


-excessive nature and the electronegativity of the ring oxygen—create distinct spectral shifts compared to benzenoid analogs. This guide compares the vibrational signatures of Furan-2-carboxylate esters  and 2-Aminofuran derivatives , providing a validated framework for distinguishing these functional groups using FTIR spectroscopy.

Key Insight: While ester carbonyls on furans exhibit a predictable conjugation redshift, primary amino-furans are inherently unstable (prone to imine tautomerization). Therefore, spectral analysis of "amines" in this class often involves stabilizing substituents or salts, a critical distinction for accurate characterization.

The Furan Context: Electronic Effects on Vibrational Modes

To interpret the spectra correctly, one must understand the electronic environment. The furan ring acts as a diene-like electron donor via resonance (+M effect) but also exerts an inductive withdrawal (-I effect) through the oxygen atom.

  • Resonance Effect: Delocalization of the oxygen lone pair into the ring makes the carbons electron-rich. Substituents at the

    
     (2-) position experience strong conjugation.
    
  • Inductive Effect: The ring oxygen is electronegative, potentially stiffening adjacent bonds (like C=O) compared to pure alkene conjugation.

Visualization: Electronic Coupling Pathways

The following diagram illustrates how the furan ring electronically couples with ester and amine groups, influencing bond order and vibrational frequency.

FuranElectronicEffects Furan Furan Ring (Pi-Excessive) Ester Ester Group (Electron Withdrawing) Furan->Ester C2 Attachment Amine Amine Group (Electron Donating) Furan->Amine C2 Attachment Conj Conjugation (+M) Reduces Bond Order Ester->Conj C=O Resonance Amine->Conj LP Delocalization RedShift Red Shift (Lower Wavenumber) Conj->RedShift v(C=O) decreases (~1715 cm-1) BlueShift Blue Shift (Higher Wavenumber) Conj->BlueShift v(C-N) increases (Double bond character) Induct Induction (-I) Increases Force Constant

Figure 1: Mechanistic pathways influencing vibrational frequencies of furan substituents. The furan ring acts as a resonance donor, lowering carbonyl frequencies in esters while increasing C-N bond order in amines.

Comparative Analysis: Ester vs. Amine Signatures[1]

A. Furan-2-Carboxylate Esters

The ester group attached to the furan ring (typically at the 2-position) shows a characteristic "Conjugated Ester" profile.

  • C=O Stretch (

    
    ): 
    
    • Observation: Strong, sharp band at 1710–1735 cm⁻¹ .

    • Mechanism: Conjugation with the furan ring lowers the frequency compared to aliphatic esters (typically 1735–1750 cm⁻¹). However, it is often slightly higher than benzoate esters (~1720 cm⁻¹) due to the -I effect of the furan oxygen.

  • C-O-C Stretch (

    
    ): 
    
    • Observation: Multiple strong bands in the 1100–1300 cm⁻¹ region.

    • Specificity: Look for the "Ester Triad"—often three bands near 1305, 1260, and 1165 cm⁻¹ are observed in

      
      -furoic esters.
      
B. Furan-2-Amines (and Derivatives)

Critical Note: Free 2-aminofuran is highly unstable. In drug development, you will typically analyze substituted aminofurans or ammonium salts .

  • N-H Stretch (

    
    ): 
    
    • Observation:

      • Primary Amine (-NH₂): Two bands (Asymmetric/Symmetric) at 3450–3300 cm⁻¹ .

      • Secondary Amine (-NHR): Single band in the same region.

    • Differentiation: These bands are weaker and sharper than O-H stretches.[1]

  • N-H Bend (

    
    ): 
    
    • Observation: Medium band at 1580–1650 cm⁻¹ .

    • Challenge: This overlaps significantly with the furan ring C=C stretching modes (~1600 cm⁻¹), making it a poor diagnostic tool in isolation.

  • C-N Stretch (

    
    ): 
    
    • Observation: 1340–1250 cm⁻¹ .[2]

    • Mechanism: The bond order increases due to resonance with the aromatic ring, shifting it to a higher frequency than aliphatic amines (1000–1250 cm⁻¹).

Data Summary Table
FeatureFuran-Ester (e.g., Methyl 2-furoate)Furan-Amine (e.g., 2-Amino derivative)Diagnostic Value
Primary Marker C=O[3] Stretch N-H Stretch High
Frequency 1713–1735 cm⁻¹ (Strong)3300–3450 cm⁻¹ (Medium, Doublet)Differentiation Key
Secondary Marker C-O-C Stretch C-N Stretch Medium
Frequency 1150–1310 cm⁻¹ (Strong)1250–1340 cm⁻¹ (Medium)Overlap possible
Ring Modes ~1470, 1570 cm⁻¹~1480, 1590 cm⁻¹Low (Structural backbone)
Interference Ketones, AldehydesAmides, HydroxylsContext dependent

Experimental Protocol: Validated ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for rapid solid/liquid analysis in pharmaceutical QC.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Workflow
  • System Blank: Clean crystal with isopropanol. Collect background spectrum (air) to remove CO₂ (~2350 cm⁻¹) and H₂O artifacts.

  • Sample Loading:

    • Solids (Esters/Salts): Place ~2 mg of powder on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Liquids (Oils): Apply 1 drop to cover the crystal active area.

  • Data Acquisition: Collect sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed).

  • Validation Check: Verify the presence of the Furan Ring Breathing Mode at ~1010–1020 cm⁻¹ or ~1140 cm⁻¹ to confirm the heterocyclic core before analyzing substituents.

Diagnostic Decision Tree

FuranAnalysisWorkflow Start Start: Furan Derivative Spectrum Check1700 Check 1700-1750 cm-1 Region Start->Check1700 StrongPeak Strong Peak Present? Check1700->StrongPeak EsterPath Likely Carbonyl (Ester) StrongPeak->EsterPath Yes AminePath Check 3300-3500 cm-1 StrongPeak->AminePath No ConfirmEster Confirm C-O bands (1100-1300 cm-1) EsterPath->ConfirmEster ConfirmAmine Sharp Doublet/Singlet? (N-H Stretch) AminePath->ConfirmAmine ResultEster Identified: Furan Ester ConfirmEster->ResultEster ResultAmine Identified: Furan Amine ConfirmAmine->ResultAmine Yes ResultOther Re-evaluate: Check Amide/Salt ConfirmAmine->ResultOther No

Figure 2: Logical workflow for distinguishing ester and amine substituents on a furan scaffold.

References

  • National Institutes of Health (NIH). The substituent structures and characteristic infrared spectra of alpha-furan esters. Guang Pu Xue Yu Guang Pu Fen Xi. 1999.[4] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University. Infrared Spectroscopy - Amines. [Link]

  • University of Babylon. Infrared Spectroscopy: Conjugation Effects. [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Aminofuran vs. 3-(Methylamino)furan Derivatives

[1] Executive Summary: The Stability-Reactivity Paradox In the landscape of 5-membered heterocycles, 3-aminofurans represent a high-risk, high-reward scaffold.[1] Unlike their benzene analogues (anilines), 3-aminofuran a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Stability-Reactivity Paradox

In the landscape of 5-membered heterocycles, 3-aminofurans represent a high-risk, high-reward scaffold.[1] Unlike their benzene analogues (anilines), 3-aminofuran and its N-methylated derivative, 3-(methylamino)furan, are inherently unstable free bases that prone to rapid oxidation and polymerization.[1][2]

This guide objectively compares the 3-amino (primary amine) and 3-methylamino (secondary amine) derivatives.[1] While the 3-methylamino variant offers slightly enhanced nucleophilicity due to the inductive (+I) effect of the methyl group, it shares the same critical handling requirements. Both must typically be generated in situ or stored as acid salts (e.g., hydrochlorides) or stabilized amides/carbamates.[1][2]

Key Verdict: Use 3-(methylamino)furan when a specific secondary amine handle is required for SAR (Structure-Activity Relationship) modulation or to block specific metabolic pathways (e.g., N-acetylation).[1] Expect higher reactivity in Diels-Alder cycloadditions but comparable instability to the primary amine.[1]

Electronic Structure & Tautomerism

The reactivity difference between these two species is governed by the interplay of the nitrogen lone pair with the furan ring's oxygen and the resulting tautomeric equilibria.

Tautomeric Equilibrium

Both derivatives exist in an equilibrium between the aromatic enamine form (desired) and the non-aromatic imine form.

  • 3-Aminofuran: Tautomerizes to furan-3(2H)-imine.[1] The equilibrium often favors the imine or leads to rapid hydrolysis/polymerization.

  • 3-(Methylamino)furan: Tautomerizes to N-methylfuran-3(2H)-imine.[1] The steric bulk of the methyl group slightly disfavors the planar imine form compared to the primary amine, but not enough to confer long-term stability as a free base.

HOMO Energy & Nucleophilicity

The methyl group in 3-(methylamino)furan acts as an electron-donating group (EDG) via induction.[1]

  • HOMO Level: 3-(Methylamino)furan > 3-Aminofuran > Furan.[1]

  • Consequence: The N-methyl derivative is a more potent diene in Diels-Alder reactions (Normal Electron Demand) and more susceptible to electrophilic attack at the C2 position.[1]

Tautomerism Amino_Enamine 3-Aminofuran (Aromatic Enamine) Amino_Imine Furan-3(2H)-imine (Non-aromatic) Amino_Enamine->Amino_Imine Fast Tautomerism Methyl_Enamine 3-(Methylamino)furan (Aromatic Enamine) Amino_Enamine->Methyl_Enamine +I Effect (Methyl) Increases HOMO Amino_Imine->Amino_Enamine Methyl_Imine N-Methylfuran-3(2H)-imine (Non-aromatic) Methyl_Enamine->Methyl_Imine Tautomerism Methyl_Imine->Methyl_Enamine

Figure 1: Tautomeric equilibria of 3-amino and 3-methylamino furans. The non-aromatic imine forms are reactive intermediates that contribute to instability.

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

The amino group directs incoming electrophiles primarily to the C2 position (ortho-like) and secondarily to the C5 position (para-like).[1]

Feature3-Aminofuran3-(Methylamino)furan
Directing Effect Strong C2 / C5 activatorVery Strong C2 / C5 activator
C2 Selectivity HighHigh (Steric bulk of Me- group is negligible at C2)
Halogenation Rapid; often leads to poly-halogenation or ring openingExtremely rapid; requires controlled conditions (low temp)
Friedel-Crafts Difficult due to Lewis Acid complexation with amineDifficult; N-protection (e.g., Acetyl) recommended first
Diels-Alder Cycloaddition

Furan derivatives serve as dienes.[1] The presence of the amino group significantly raises the HOMO energy, accelerating reactions with electron-deficient dienophiles (e.g., maleimides, DMAD).[2]

  • Reactivity: 3-(Methylamino)furan > 3-Aminofuran.[1]

  • Stability of Adduct: The resulting 7-oxabicyclo[2.2.1]heptene adducts are often unstable.[1] The amino group facilitates the Retro-Diels-Alder reaction or ring-opening aromatization to phenols/anilines.[1]

N-Functionalization[1]
  • Acylation: Both react readily with anhydrides/acid chlorides. This is the standard method for stabilization . The resulting amides (e.g., N-(furan-3-yl)acetamide) are stable solids.[1]

  • Alkylation:

    • 3-Amino:[1][3] Can be mono- or di-alkylated. Over-alkylation is common.

    • 3-Methylamino:[1][3][4] cleanly forms tertiary amines.

Experimental Protocols & Handling

CRITICAL SAFETY NOTE: Free base 3-aminofurans should never be stored. They must be generated in situ or immediately derivatized.

Protocol: Generation of 3-Aminofuran Hydrochloride (In Situ)

This method avoids isolation of the unstable free base.[1]

  • Starting Material: 3-Furoic acid.[1][5]

  • Transformation: Curtius Rearrangement.

    • Step A: React 3-furoic acid with diphenylphosphoryl azide (DPPA) and Et3N in t-BuOH to form the Boc-protected amine (tert-butyl furan-3-ylcarbamate).[1] Yield: ~70-80%.

    • Step B: Deprotection. Treat the carbamate with 4M HCl in dioxane at 0°C.

  • Isolation: The product precipitates as 3-aminofuran hydrochloride .[1]

  • Storage: Stable at -20°C under Argon for months.

Protocol: Synthesis of 3-(Methylamino)furan Derivatives

Direct methylation of 3-aminofuran is uncontrolled.[1] A reductive amination or protected route is preferred.

  • Route: Reductive amination of furan-3(2H)-one (if accessible) or methylation of the Boc-protected 3-aminofuran.[1]

  • Preferred Method (Boc-Methylation):

    • Dissolve tert-butyl furan-3-ylcarbamate in dry DMF.

    • Add NaH (1.1 eq) at 0°C. Stir 30 min.

    • Add MeI (1.1 eq).[1] Stir 2 h.

    • Result: tert-butyl methyl(furan-3-yl)carbamate.[1]

    • Activation: Deprotect with TFA/DCM immediately prior to use to generate the 3-(methylamino)furan trifluoroacetate salt.[1]

Synthesis Start 3-Furoic Acid Curtius Curtius Rearrangement (DPPA, tBuOH) Start->Curtius BocAmino N-Boc-3-aminofuran (STABLE INTERMEDIATE) Curtius->BocAmino Split BocAmino->Split Deprotect1 HCl / Dioxane Split->Deprotect1 Methylate NaH / MeI Split->Methylate Salt1 3-Aminofuran HCl Salt (Stable Storage Form) Deprotect1->Salt1 FreeBase1 Free 3-Aminofuran (UNSTABLE - Do Not Isolate) Salt1->FreeBase1 Neutralization BocMethyl N-Boc-N-methyl-3-aminofuran Methylate->BocMethyl Deprotect2 TFA / DCM BocMethyl->Deprotect2 Salt2 3-(Methylamino)furan TFA Salt (Use Immediately) Deprotect2->Salt2

Figure 2: Strategic synthesis flow for accessing 3-amino and 3-methylamino furans via stable carbamate intermediates.[1]

Comparative Data Summary

The following table synthesizes predicted and experimental data trends. Note: Exact pKa values are solvent-dependent and rarely reported for the free species due to instability; values are estimated based on structural analogues.[1]

Property3-Aminofuran3-(Methylamino)furanNotes
Molecular Weight 83.09 g/mol 97.12 g/mol
Estimated pKa (Conj.[1] Acid) ~3.5 - 4.5~4.0 - 5.0Less basic than aniline (pKa 4.[1]6) due to oxygen electronegativity.[1]
¹H NMR (NH/NH2) ~3.5 - 4.0 ppm (br)~3.2 - 3.8 ppm (br)Solvent dependent (CDCl3/DMSO).[1]
¹H NMR (C2-H) ~6.9 - 7.1 ppm~6.8 - 7.0 ppmSlightly more shielded in methyl derivative.[1]
Stability (Free Base) < 1 hour at RT< 2 hours at RTBoth oxidize rapidly in air.[1]
Primary Decomposition Ring opening / PolymerizationRing opening / Polymerization
Preferred Storage HCl Salt (-20°C)TFA/HCl Salt (-20°C)

References

  • Keay, B. A. (1987).[2] Dibenzylammonium 3-Furylcarbamate: A Stable Precursor to 3-Aminofuran and 3-Isocyanatofuran.[1] Journal of Organic Chemistry, 52(15), 3223-3227.[1][2] Link[1]

  • Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002).[1][2] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.[1][2][5] Link[1][5]

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans. Link[1]

  • Vivas-Reyes, R., et al. (2008).[1][2] Theoretical study to evaluate polyfuran electrical conductivity and methylamine, methoxy substituent effects. Journal of Molecular Structure: THEOCHEM, 861(1-3), 137-141.[1][2] Link[1]

  • Goumont, R., et al. (2009).[2] Electrophilic Reactivity of Furans. European Journal of Organic Chemistry, 2009(15), 2465-2473.[1][2] (General reference for furan nucleophilicity).

Sources

Validation

HPLC Retention Times for Furan-2-Carboxylate Analogs: A Comparative Guide

Executive Summary: The Polarity Challenge Furan-2-carboxylate analogs (furoates) represent a unique separation challenge in drug development and metabolic profiling. Unlike simple aromatic carboxylic acids (e.g., benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Challenge

Furan-2-carboxylate analogs (furoates) represent a unique separation challenge in drug development and metabolic profiling. Unlike simple aromatic carboxylic acids (e.g., benzoic acid), the furan ring introduces distinct electronic properties—specifically, high electron density and lower aromaticity (resonance energy ~16 kcal/mol vs. 36 kcal/mol for benzene).

The core analytical difficulty lies in their high polarity and low pKa (~3.1) . On standard C18 columns at neutral pH, these analytes exist as carboxylate anions, resulting in near-void elution (


) and poor peak shape.

This guide provides a definitive comparison of stationary phase performance and mobile phase strategies to achieve robust retention and resolution. We move beyond standard protocols to examine the causality of retention, comparing the industry-standard C18 against Phenyl-Hexyl and Mixed-Mode chemistries.

Mechanistic Basis of Separation

To design a robust method, one must understand the two primary levers of retention for these analytes: Ionization Suppression and


-Electron Interaction .
The pH Criticality (pKa Effect)

Furan-2-carboxylic acid has a pKa of approximately 3.12 .

  • pH > 5.1: >99% Ionized (Anionic). Minimal retention on RP columns; requires Ion-Pairing or HILIC.

  • pH < 2.1: >90% Unionized (Neutral). Maximal hydrophobic retention.

Directive: Method development must occur at pH 2.0–2.5 using phosphate or formate buffers to ensure the neutral form dominates, allowing interaction with the stationary phase.

Stationary Phase Interactions
  • Alkyl Phases (C18/C8): Rely solely on hydrophobic dispersion forces. Often insufficient for separating hydrophilic analogs (e.g., 5-nitro-furan-2-carboxylate).

  • Phenyl-Hexyl Phases: Introduce

    
    -
    
    
    
    interactions. The electron-rich furan ring interacts with the
    
    
    -system of the stationary phase, providing orthogonal selectivity, particularly for halogenated or nitro-substituted analogs.
Diagram 1: Interaction Mechanisms

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Analyte Furan-2-Carboxylate (pKa ~3.1) C18 C18 (Alkyl) Analyte->C18 Hydrophobic Effect (Weak for polar analogs) Phenyl Phenyl-Hexyl Analyte->Phenyl Hydrophobic + Pi-Pi Stacking (Strong) State Ionization State State->Analyte Determines Hydrophobicity Result1 Standard Separation C18->Result1 Elution based on LogP Result2 Orthogonal Selectivity (Better for Isomers) Phenyl->Result2 Elution based on LogP + Electron Density pH Mobile Phase pH pH->State Controls

Caption: Mechanism of retention showing how pH control and stationary phase chemistry dictate separation success.

Comparative Performance Guide

The following data synthesizes experimental retention trends for furan-2-carboxylate analogs. Note that absolute retention times (


) vary by system, so Relative Retention (

)
is the comparative metric.
Physicochemical Profile of Key Analogs

Understanding the substituents is the first step in column selection.

AnalogSubstituent (R-)Electronic EffectLogP (Approx)Predicted Retention (C18)
5-Nitro-2-furoic acid -NO₂Strong Withdrawing0.60Weak (Early Elution)
Furan-2-carboxylic acid -HReference0.64Low
5-HMF acid -CH₂OHDonating / Polar-0.05Very Weak (Void Volume risk)
5-Methyl-2-furoic acid -CH₃Weak Donating1.10Moderate
5-Bromo-2-furoic acid -BrWeak Withdrawing1.85Strong
Ethyl furan-2-carboxylate -COOEt (Ester)Neutral1.95Strong (No ionization issue)
Column Performance Matrix

Comparison of retention behavior using a generic gradient (5% -> 95% B in 10 min, pH 2.5).

FeatureC18 (Standard) Phenyl-Hexyl Mixed-Mode (e.g., Newcrom R1)
Primary Mechanism HydrophobicityHydrophobicity +

-

Hydrophobicity + Ion-Exchange
Retention of Parent Acid Low (

)
Moderate (

)
High (

)
Selectivity for Isomers PoorExcellent Good
Peak Shape (Acidic pH) GoodExcellentExcellent
Dewetting Risk High (in 100% Aqueous)LowNone
Recommendation Routine ScreeningComplex Mixtures / Isomers Polar Metabolites (e.g., HMF)

Validated Experimental Protocols

These protocols are designed to be self-validating . The inclusion of a "System Suitability" step ensures the method is performing correctly before samples are wasted.

Protocol A: High-Resolution Separation (Phenyl-Hexyl)

Best for separating closely related analogs and substituted furoates.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (LC-MS Grade)

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

Instrument Parameters:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 35°C (Critical for viscosity consistency)

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carboxyl group).

Gradient Table:

Time (min) %B (ACN) Event
0.0 5 Equilibrate (High aqueous for polar retention)
2.0 5 Isocratic Hold (Retain 5-HMF/Polar analogs)
12.0 60 Linear Gradient
14.0 95 Wash

| 14.1 | 5 | Re-equilibrate |

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Furan-2-carboxylic acid and 5-Methyl-2-furoic acid.
    
  • Tailing Factor (

    
    ):  < 1.3 for the parent acid peak (confirms pH suppression is effective).
    
Protocol B: "Rescue Method" for Ultra-Polar Analogs

Use this if analytes elute in the void volume (


) on Protocol A.

Strategy: Ion-Pairing Chromatography. Modifier: Add 10 mM Hexanesulfonic Acid to Solvent A. Mechanism: The sulfonate pairs with any residual positive charge or modifies the stationary phase surface charge, increasing retention of polar species. Note: This renders the method incompatible with Mass Spectrometry (LC-MS).

Method Development Decision Tree

Use this workflow to select the correct approach based on your specific analytes.

Workflow Start Start: Define Analyte Mixture CheckLogP Are analytes highly polar? (LogP < 0.5, e.g., HMF) Start->CheckLogP StandardPath Standard RP-HPLC CheckLogP->StandardPath No PolarPath Polar Retention Strategy CheckLogP->PolarPath Yes ColSel Select Column: Phenyl-Hexyl (Preferred) or C18 (Alternative) StandardPath->ColSel Rescue Switch to Mixed-Mode (e.g., Newcrom R1) OR HILIC PolarPath->Rescue MobilePhase Mobile Phase A: 0.1% Formic Acid (pH 2.7) ColSel->MobilePhase CheckRes Resolution Sufficient? MobilePhase->CheckRes Success Validate Method CheckRes->Success Yes Fail Troubleshoot CheckRes->Fail No Fail->Rescue Co-elution or Void Elution

Caption: Decision tree for selecting HPLC conditions based on analyte polarity and resolution requirements.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Secondary silanol interactions or partial ionization.1. Lower pH to < 2.5.2. Increase buffer concentration (e.g., 20mM Phosphate).3. Use an end-capped column.
Retention Drift "Phase Collapse" (Dewetting) in 100% aqueous mobile phase.1. Ensure at least 3-5% organic modifier is always present.2. Use a "Polar-Embedded" C18 or Phenyl-Hexyl column.
Split Peaks Sample solvent mismatch.Dissolve sample in the starting mobile phase (e.g., 95% Water / 5% ACN). Do not inject pure ACN samples.

References

  • SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2-Furancarboxylic acid (Compound Summary). Retrieved from

  • Agilent Technologies. Using a Phenyl Column When Separation with C18 Is Insufficient. Technical Report C190-E155. Retrieved from

  • Petrakis, E. A., et al. (2017). LC method for the direct and simultaneous determination of four major furan derivatives in coffee.[2] Journal of Separation Science. Retrieved from

  • Bordwell pKa Table. Acidity of Organic Acids. Retrieved from

Sources

Comparative

Technical Guide: UV-Vis Absorption Maxima of Conjugated Aminofurans

Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of conjugated aminofurans, a class of heterocycles critical in the development of organic photovoltaics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of conjugated aminofurans, a class of heterocycles critical in the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and fluorescent probes.

Unlike their thiophene analogues, aminofurans offer a unique trade-off: the high electronegativity of the oxygen atom lowers the highest occupied molecular orbital (HOMO) energy, while the reduced aromaticity of the furan ring promotes a quinoidal character that can significantly narrow the HOMO-LUMO gap in extended conjugated systems. This guide compares these properties against standard alternatives and details protocols for handling these often-labile compounds.

Structural Basis of Absorbance: The Heteroatom Effect

To understand the absorption maxima (


) of aminofurans, one must first contrast the electronic influence of the furan core against its sulfur (thiophene) and nitrogen (pyrrole) counterparts.
Theoretical Underpinnings

The absorption maximum is dictated by the energy gap (


) between the HOMO and LUMO. In conjugated heterocycles, this gap is influenced by two competing factors:
  • Electronegativity: Oxygen (3.44) > Nitrogen (3.04) > Sulfur (2.58). Higher electronegativity stabilizes the HOMO, potentially widening the gap (blue shift).

  • Resonance Energy (Aromaticity): Thiophene (29 kcal/mol) > Pyrrole (21 kcal/mol) > Furan (16 kcal/mol). Lower aromaticity makes it energetically "easier" for the molecule to adopt a quinoidal structure upon excitation, which narrows the gap (red shift).

In aminofurans , the amino group acts as a strong electron donor (+M effect), creating a "push-pull" system when coupled with electron-deficient rings or substituents. The lower aromaticity of furan often dominates in these extended systems, allowing for better planarity and a bathochromic shift compared to thiophenes.

Comparative Data: Parent Heterocycles

The following table illustrates the baseline absorption of the unsubstituted parent rings in non-polar solvents.

HeterocycleHeteroatom

(nm)

(

)
Key Electronic Feature
Furan Oxygen~204 - 208~6,400Low aromaticity; high electronegativity.
Pyrrole Nitrogen~210~5,600High electron density; N-H H-bonding potential.
Thiophene Sulfur~231~7,100High aromaticity; 3d-orbital participation (debated).

Table 1: Baseline UV-Vis data for parent heterocycles [1, 2].

Performance in Donor-Acceptor (D-A) Systems[1]

The true utility of aminofurans emerges in Donor-


-Acceptor (D-

-A) dyes. Here, the furan ring often serves as a

-bridge.[1]
Furan vs. Thiophene Bridges

Research indicates that replacing a thiophene bridge with a furan bridge in D-A dyes often leads to enhanced planarity .[2] The smaller atomic radius of oxygen (vs. sulfur) reduces steric hindrance between the bridge and adjacent rings, minimizing the dihedral angle.

Case Study: Phenothiazine-based Dyes In a direct comparison of phenothiazine dyes with furan vs. thiophene bridges:

  • Furan-based Dye: Dihedral angle

    
     (Planar).
    
  • Thiophene-based Dye: Dihedral angle

    
     (Twisted).
    

Impact on Optical Properties: The planar structure of the furan derivative facilitates Intramolecular Charge Transfer (ICT), leading to a higher molar extinction coefficient (


) and improved light-harvesting efficiency (LHE), even if the 

shift is subtle [3].
PropertyFuran-Bridge DyeThiophene-Bridge DyeMechanistic Cause

(nm)
~420 nm~415 nmBetter conjugation in furan due to planarity.
Dihedral Angle 0.2°22.3°Oxygen is smaller than Sulfur (less steric clash).
Oscillator Strength (

)
HighModerateEnhanced orbital overlap in planar systems.

Table 2: Comparison of Furan vs. Thiophene in D-A Phenothiazine Dyes [3].

Visualization of Electronic Transitions

The following diagram illustrates the "Push-Pull" mechanism in aminofuran derivatives.

push_pull_mechanism Donor Amino Group (Donor) Bridge Furan Ring (π-Bridge) Donor->Bridge +M Effect Acceptor Nitro/EWG Group (Acceptor) Bridge->Acceptor Conjugation ExcitedState Quinoidal Form (Low Bandgap) Bridge->ExcitedState Low Aromaticity Facilitates Acceptor->ExcitedState ICT Excitation (hv)

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in aminofuran chromophores. The low aromaticity of the furan bridge stabilizes the quinoidal excited state.

Solvatochromism and Stability

Aminofurans, particularly simple 2-aminofurans, are notoriously unstable and prone to auto-oxidation. However, derivatives like 2-amino-5-nitrofuran are stable and exhibit significant solvatochromism (change in color based on solvent polarity).

Solvent Effects on

Data for 2-amino-5-nitrofuran derivatives (e.g., Nitrofurantoin) shows a bathochromic (red) shift in polar solvents, indicative of a more polar excited state.

SolventPolarity (Dielectric

)

(nm)
Shift Type
Benzene 2.3~350Reference
Ethanol 24.5~365Red Shift
DMSO 46.7~380Strong Red Shift

Table 3: Solvatochromic shifts in nitro-aminofurans [4, 5].

Experimental Protocol: Measuring Sensitive Aminofurans

Because unsubstituted 2-aminofuran is unstable, it is often generated in situ or measured as a trapped derivative. The following protocol outlines the method for handling these sensitive species to ensure spectral accuracy.

Protocol: In-Situ Generation and Trapping

Objective: Measure the UV-Vis spectrum of a 2-aminofuran derivative generated via reduction of a 2-nitrofuran precursor.

Reagents:

  • Precursor: 2-nitrofuran derivative.[3]

  • Catalyst: 10% Pd/C.

  • Trap: Ethyl ethoxymethylenecyanoacetate (if isolation is needed).

  • Solvent: Anhydrous Toluene or DMSO (degassed).

Step-by-Step Workflow:

  • Preparation: Purge all solvents with Nitrogen (

    
    ) for 15 minutes to remove dissolved oxygen.
    
  • Baseline: Fill two quartz cuvettes (path length = 1 cm) with the blank solvent. Run a baseline correction on the spectrophotometer (200–800 nm).

  • Reduction:

    • Dissolve the 2-nitrofuran precursor in the solvent.

    • Add Pd/C catalyst and introduce Hydrogen (

      
      ) gas (balloon pressure).
      
    • Critical: Monitor the disappearance of the nitro peak (~300-350 nm) via TLC or aliquots.

  • Filtration (Anaerobic): Filter the catalyst using a syringe filter into a

    
    -purged cuvette. Do not expose to air. 
    
  • Measurement: Immediately seal the cuvette and measure the spectrum. 2-aminofurans typically show a new band between 280–320 nm (unsubstituted) or higher if conjugated.

  • Trapping (Optional validation): If the peak degrades rapidly, add the trapping agent (ethyl ethoxymethylenecyanoacetate) to the reaction mixture before filtration. The stable adduct will show a distinct, redshifted spectrum confirming the intermediate.

Workflow Diagram

experimental_workflow Start Start: Degas Solvent (N2) Dissolve Dissolve 2-Nitrofuran Start->Dissolve Reduce Add Pd/C + H2 (Reduction) Dissolve->Reduce Check Check Nitro Peak Loss Reduce->Check Check->Reduce Incomplete Filter Anaerobic Filtration (Into Quartz Cuvette) Check->Filter Complete Measure Immediate UV-Vis Scan (200-800 nm) Filter->Measure < 5 mins Analyze Data Analysis: Identify λmax & ε Measure->Analyze

Figure 2: Experimental workflow for analyzing unstable aminofuran intermediates.

References

  • NIST. (2021). UV/Vis Database User's Guide. National Institute of Standards and Technology. Retrieved from [Link]

  • Zhang, J., et al. (2018). Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations. RSC Advances/NIH. Retrieved from [Link]

  • Melo, C. E. A., et al. (2011). Experimental and theoretical study of two-photon absorption in nitrofuran derivatives. Journal of Chemical Physics. Retrieved from [Link]

  • MDPI. (2021). Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene. Retrieved from [Link]

Sources

Validation

Comparative Guide: Methyl 3-(methylamino)furan-2-carboxylate vs. Ethyl Ester Analogs

Topic: Methyl 3-(methylamino)furan-2-carboxylate vs. Ethyl Ester Analogs Format: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Strategic Choice In the h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-(methylamino)furan-2-carboxylate vs. Ethyl Ester Analogs Format: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strategic Choice

In the high-stakes arena of heterocyclic chemistry—specifically the synthesis of furo[3,2-d]pyrimidine scaffolds for kinase inhibitors—the choice between Methyl 3-(methylamino)furan-2-carboxylate (M-MAF) and its Ethyl ester analog (E-MAF) is not merely a matter of availability. It is a decision that dictates reaction kinetics, purification efficiency, and the overall yield of subsequent cyclization steps.

The Verdict:

  • Select the Methyl Ester (M-MAF) for rapid prototyping and high-throughput synthesis . Its lower steric bulk accelerates nucleophilic attack at the carbonyl carbon, facilitating faster cyclization rates in the formation of fused ring systems. It typically offers better crystallinity, simplifying purification.

  • Select the Ethyl Ester (E-MAF) when solubility in lipophilic solvents is critical or when reaction conditions require higher boiling points (refluxing ethanol vs. methanol) to drive difficult condensations without transesterification side-products.

Chemical Profile & Physical Properties[1][2][3][4][5]

The structural difference of a single methylene group (-CH₂-) significantly alters the physicochemical profile. The methyl ester is generally more "atom-economical" and reactive, while the ethyl ester offers enhanced lipophilicity.

FeatureMethyl 3-(methylamino)furan-2-carboxylate Ethyl 3-(methylamino)furan-2-carboxylate Implication for Research
CAS Number 1804936-86-4 Analog (Non-standard)Methyl is the commercially dominant form.
Molecular Weight 155.15 g/mol 169.18 g/mol Methyl offers higher mass efficiency (atom economy).
LogP (Calc.) ~1.11~1.52Ethyl is more lipophilic; better for non-polar extraction.
Physical State Crystalline Solid (Typically)Oily Liquid / Low-Melting SolidMethyl esters are easier to handle and weigh as solids.
Reactivity (Carbonyl) High (Less Steric Hindrance)Moderate (Ethyl Steric Bulk)Methyl cyclizes faster in subsequent annulation steps.
Boiling Point Lower (Sublimes easier)HigherEthyl allows for higher reaction temperatures at reflux.
Synthetic Accessibility & Pathway Analysis

The synthesis of these 3-aminofuran derivatives typically proceeds via the Thorpe-Ziegler cyclization or multicomponent reactions involving


-halo ketones and cyanoacetates.
Mechanism of Action: The Furo-Pyrimidine Gateway

The primary utility of these esters is as precursors to Furo[3,2-d]pyrimidines , a scaffold privileged in VEGFR-2 and EGFR kinase inhibitor design. The reaction sequence involves:

  • Urea Formation: Reaction of the secondary amine with an isocyanate (RNCO).

  • Base-Mediated Cyclization: Intramolecular nucleophilic attack of the urea nitrogen on the ester carbonyl.

Critical Insight: The rate-determining step in the cyclization is often the attack on the ester. The Methyl ester facilitates this step significantly better than the Ethyl ester due to reduced steric hindrance, often allowing the reaction to proceed at lower temperatures or with weaker bases.

Visualizing the Pathway

FuroSynthesis cluster_0 Key Differentiator Start Methyl/Ethyl 3-(methylamino)furan-2-carboxylate Intermediate Ureido Furan Intermediate Start->Intermediate Urea Formation (THF, 0°C -> RT) Isocyanate R-N=C=O (Isocyanate) Isocyanate->Intermediate Product Furo[3,2-d]pyrimidine-2,4-dione Scaffold Intermediate->Product Cyclization (Intramolecular Nucleophilic Attack) Intermediate->Product Methyl Ester: Fast Ethyl Ester: Slower Base Base Catalyst (NaOMe or NaOEt) Base->Product Promotes

Caption: Synthesis pathway for Furo[3,2-d]pyrimidine scaffolds. The cyclization step is kinetically favored for the Methyl ester.

Experimental Protocols (Self-Validating Systems)

These protocols are designed to be robust. The "Checkpoints" provided ensure the user can validate success at each stage.

Protocol A: Synthesis of Methyl 3-(methylamino)furan-2-carboxylate

Adapted from Thorpe-Ziegler Cyclization methodologies.

Reagents:

  • Methyl glycolate (1.0 eq)

  • 3-(Methylamino)acrylonitrile derivative (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Activation: Suspend KOtBu in anhydrous THF at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add a solution of Methyl glycolate and the acrylonitrile derivative over 30 minutes. Exothermic reaction—monitor internal temperature.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Checkpoint: Successful synthesis is confirmed by 1H NMR . Look for the furan ring protons (typically two doublets around


 6.5-7.5 ppm) and the distinct methyl ester singlet at 

3.7-3.9 ppm.
Protocol B: Cyclization to Furo[3,2-d]pyrimidine (The "Stress Test")

This protocol highlights the reactivity difference. If using the Ethyl ester, extend reaction time by 2-4 hours.

Reagents:

  • Methyl 3-(methylamino)furan-2-carboxylate (1.0 eq)

  • Phenyl isocyanate (1.1 eq)

  • Base: Sodium Methoxide (0.5 eq) in Methanol (for Methyl ester) OR Sodium Ethoxide in Ethanol (for Ethyl ester).

Step-by-Step:

  • Urea Formation: Dissolve the furan amine in DCM. Add Phenyl isocyanate at 0°C. Stir at RT for 2 hours.

    • Observation: A precipitate (ureido intermediate) often forms.[1]

  • Solvent Swap: Evaporate DCM. Re-dissolve the residue in MeOH (for Methyl ester) or EtOH (for Ethyl ester).

    • Crucial: Match the alcohol solvent to the ester to prevent transesterification byproducts.

  • Cyclization: Add the alkoxide base. Heat to reflux.[1][2]

    • Methyl Ester: Reflux for 2-4 hours .

    • Ethyl Ester: Reflux for 6-12 hours .

  • Isolation: Cool to RT. Acidify with acetic acid.[1] The product typically precipitates out.[1] Filter and wash with cold water/alcohol.

Checkpoint: The disappearance of the ester peak in IR (~1720 cm⁻¹) and the appearance of the amide/urea carbonyls (~1680 cm⁻¹) confirms ring closure.

Comparative Analysis: Reactivity & Stability
ParameterMethyl Ester (M-MAF)Ethyl Ester (E-MAF)Technical Note
Cyclization Rate Fast (

)
Slow (

)
Methyl is preferred for kinetic efficiency.
Transesterification Risk Low (in MeOH)High (if used in MeOH)Always match solvent alcohol to the ester group.
Hydrolysis Stability LowerHigherEthyl esters are more robust during aqueous workups.
Crystallinity High Low (Often Oil)Methyl esters purify better via recrystallization.
References
  • PubChem. (2025).[3][4] Methyl 3-(methylamino)furan-2-carboxylate (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[5][1] A Comparative Guide to Ethyl and Methyl Esters in Organic Reactions.Link

  • ScienceDirect. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine derivatives as potential VEGFR-2 inhibitors.[6] Bioorganic Chemistry.[4] Link[6]

  • ChemScene. (2025). Methyl 3-(methylamino)furan-2-carboxylate Product Data.Link

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules.[5][3][1][2][7][8][9][10] Link

Sources

Comparative

Advanced Analytical Characterization of N-Methylated Furan Impurities: A Comparative Guide to LC-HRMS and LC-MS/MS Platforms

Executive Summary The characterization of N-methylated furan impurities represents one of the most critical analytical challenges in modern pharmaceutical development. Active Pharmaceutical Ingredients (APIs) containing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of N-methylated furan impurities represents one of the most critical analytical challenges in modern pharmaceutical development. Active Pharmaceutical Ingredients (APIs) containing a 5-[(dimethylamino)methyl]furan-2-yl moiety—most notably the H2-receptor antagonist ranitidine—are highly susceptible to degradation, leading to the formation of toxic impurities[1]. Historically, analytical missteps using high-temperature techniques artificially inflated the reported levels of these impurities, triggering global drug recalls[2].

This guide provides an authoritative comparison of state-of-the-art Liquid Chromatography-Mass Spectrometry (LC-MS) platforms designed to accurately characterize these complex furan-based impurities, specifically focusing on the carcinogenic degradant N-nitrosodimethylamine (NDMA) and oxidative byproducts like Ranitidine S-oxide (Impurity C).

Mechanistic Causality: The Furan Ring and N-Methylation Instability

To accurately profile impurities, one must first understand the causality of their formation. The furan ring in ranitidine acts as a critical pharmacophore, but its attached N-methylated amine side chain is chemically labile under thermal and oxidative stress[1].

When subjected to high temperatures—such as the 250°C inlet of a traditional Gas Chromatography-Mass Spectrometry (GC-MS) system—the molecule undergoes thermal cleavage, releasing dimethylamine (DMA)[2]. In the presence of residual nitrites from formulation excipients, this DMA rapidly undergoes nitrosation to form NDMA, a potent probable human carcinogen[3]. Because GC-MS inherently creates the very impurity it is trying to measure, the FDA mandated a shift to ambient-temperature LC-MS techniques to break this false-positive cycle[2]. Concurrently, oxidative stress on the furan's thioether linkage produces Ranitidine S-oxide (Impurity C)[4].

MechanisticPathway API Ranitidine API (N-methylated furan) Thermal Thermal Stress (e.g., GC Inlet) API->Thermal Degradation Oxidation Oxidative Stress API->Oxidation DMA Dimethylamine (Cleaved Intermediate) Thermal->DMA ImpC Ranitidine S-Oxide (Impurity C) Oxidation->ImpC Nitrosation Nitrosation (+ Nitrite) DMA->Nitrosation NDMA NDMA (Carcinogenic Impurity) Nitrosation->NDMA

Fig 1: Degradation pathway of N-methylated furan APIs yielding NDMA and Impurity C.

Product Comparison: LC-HRMS vs. LC-MS/MS Platforms

To ensure artifact-free characterization, laboratories must choose between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QQQ) platforms. Below is an objective comparison of three leading systems validated for furan impurity profiling[3][5][6].

Platform Performance Data
Performance MetricThermo Q Exactive (Orbitrap)Agilent 6470 (Triple Quad)Shimadzu LCMS-9030 (Q-TOF)
Technology Type LC-HRMSLC-MS/MS (QQQ)LC-HRMS
Mass Accuracy < 3 ppmN/A (Nominal Mass)< 1 ppm
Max Resolution Up to 140,000 (FWHM)Unit Resolution30,000 (FWHM)
NDMA LOD 0.32 ng/mL< 0.30 ng/mL0.40 ng/mL
Primary Advantage Exact mass ID eliminates isobaric false positives.Maximum sensitivity for high-throughput QA/QC.Fast scanning speeds for orthogonal confirmation.
Regulatory Status FDA Primary Reference Method[5]FDA Alternative Method[3]EMA/FDA Orthogonal Method[6]

Scientific Insight: While the Agilent 6470 QQQ offers exceptional raw sensitivity for routine quantitation[3], the Thermo Q Exactive Orbitrap is the gold standard for characterization[5]. The Orbitrap's high mass accuracy (< 3 ppm) allows scientists to definitively differentiate the protonated NDMA ion (


 75.0553) from isobaric background matrix interferences (e.g., dimethylformamide isotopes) that would otherwise cause false positives in a nominal-mass QQQ system[5].

Experimental Protocol: Self-Validating LC-HRMS Workflow

The following methodology is adapted from the FDA's validated LC-HRMS protocol for the artifact-free determination of NDMA in N-methylated furan APIs[5]. Every step is designed as a self-validating system to prevent ex vivo degradation.

Step-by-Step Methodology
  • Sample Preparation (Non-Aqueous Extraction):

    • Crush the API tablet to obtain a target concentration of 30 mg/mL.

    • Causality Check: Extract the powder strictly in 100% LC/MS-grade Methanol , not water[5]. Aqueous environments can facilitate the hydrolysis of the furan ring and promote in-situ NDMA formation during extraction, invalidating the results.

  • Mechanical Agitation:

    • Vortex the methanolic solution for 1 minute, followed by mechanical wrist-action shaking for 40 minutes[5]. Do not use ultrasonic baths, as localized cavitation can induce thermal degradation of the N-methylated amine.

  • Centrifugation & Filtration:

    • Centrifuge at 4,500 rpm for 15 minutes[5].

    • Filter the supernatant through a 0.22 µm PVDF syringe filter. Crucial Step: Discard the first 1 mL of the filtrate[5]. This saturates the membrane's active binding sites and flushes out polymer extractables that cause severe ion suppression in the MS source.

  • Chromatographic Separation:

    • Inject onto a C18-AR column (50 x 4.6 mm, 3 µm) maintained at 30°C[5].

    • Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B) at 0.5 mL/min[5].

  • HRMS Detection:

    • Utilize Positive Electrospray Ionization (ESI+).

    • Monitor the exact mass of

      
       75.0553 for NDMA and 
      
      
      
      81.0929 for the NDMA-d6 internal standard[5]. The use of an isotopically labeled internal standard self-validates the extraction efficiency and corrects for matrix effects.

LCMSWorkflow Prep Sample Prep MeOH Extraction Centrifuge Centrifugation 4500 rpm, 15 min Prep->Centrifuge Filter Filtration 0.22 µm PVDF Centrifuge->Filter LC LC Separation C18 Column, 30°C Filter->LC MS HRMS Detection m/z 75.0553 LC->MS

Fig 2: Self-validating LC-HRMS workflow for artifact-free furan impurity characterization.

References

1.[4] Ranitidine EP Impurity C | 73851-70-4 - SynZeal. 4 2.[1] Ranitidine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. 1 3.[2] FDA recommends LC-HRMS to test for NDMA in ranitidine products - European Pharmaceutical Review.2 4.[5] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance - U.S. Food and Drug Administration (FDA). 5 5.[3] Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS - Agilent Technologies. 3 6.[6] Detection and Quantitation of NDMA Impurity in Ranitidine Drug Substances and Products by LC-HRMS on LCMS-9030 - Shimadzu.6

Sources

Validation

Benchmarking Synthetic Routes for 3-Aminofuran Production: A Comprehensive Guide

Substituted 3-aminofurans are privileged structural motifs embedded in numerous biologically active compounds, functional materials, and pharmaceutical precursors[1]. Historically, the synthesis of these electron-rich he...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted 3-aminofurans are privileged structural motifs embedded in numerous biologically active compounds, functional materials, and pharmaceutical precursors[1]. Historically, the synthesis of these electron-rich heterocycles relied on traditional multi-step processes—such as the Paal-Knorr or Feist-Benary syntheses—which often suffer from poor regioselectivity, harsh reaction conditions, and an inability to tolerate sensitive functional groups[2].

To overcome these limitations, modern synthetic chemistry has shifted toward convergent, one-pot multicomponent reactions (MCRs) and targeted intramolecular cyclizations[1]. As a Senior Application Scientist, I have benchmarked three leading synthetic methodologies for 3-aminofuran production. This guide evaluates their mechanistic causality, quantitative efficiency, and practical execution to assist researchers in selecting the optimal route for library generation and scale-up.

Mechanistic Paradigms and Causality

Selecting a synthetic route requires understanding the underlying chemical causality. Below is an analysis of the mechanistic drivers for the three benchmarked methodologies.

Copper-Catalyzed Three-Component Coupling in Ionic Liquids

The A3-coupling of 2-ketoaldehydes, secondary amines, and terminal alkynes represents a highly atom-economical approach[2]. The use of a simple CuI catalyst in the ionic liquid 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) is a deliberate choice. The ionic liquid not only acts as an environmentally benign solvent but also stabilizes the CuI catalyst, preventing its aggregation or degradation and allowing for up to six cycles of reuse[3]. Mechanistically, CuI activates the terminal alkyne to form a copper acetylide intermediate, which then undergoes nucleophilic attack by an in situ generated iminium ion. The resulting propargylamine intermediate undergoes intramolecular cyclization, driven by the coordination of the triple bond with CuI, to yield the 3-aminofuran[2].

Thiazolium-Mediated Carbene Catalysis

For highly functionalized, complex 3-aminofurans, transition-metal-free convergent annulation is preferred[4]. This route utilizes a thiazolium salt which, upon deprotonation by sodium hydride at cryogenic temperatures (-78 °C), generates a nucleophilic thiazol-2-ylidene carbene[1]. The causality behind the cryogenic requirement is the stabilization of this highly reactive carbene. The carbene attacks the aldehyde, reversing its polarity (umpolung), allowing it to undergo a sequential nucleophilic addition with dimethyl acetylenedicarboxylate (DMAD). This forms a spirocyclic intermediate that subsequently rearranges into the polysubstituted 3-aminofuran[4].

Intramolecular Cyclization of Fluorovinamides

Fluorinated furans are highly sought after in medicinal chemistry due to their enhanced metabolic stability[5]. The synthesis of 3-amino-5-fluoroalkylfurans is elegantly achieved via the intramolecular cyclization of fluorovinamides. The critical experimental choice here is the use of thionyl chloride (SOCl₂) in anhydrous methanol[1]. SOCl₂ acts as a potent activator of the hydroxy group, facilitating the nucleophilic attack by the enone oxygen. This approach yields the product as a stable hydrochloride salt, bypassing the instability issues often associated with free electron-rich aminofurans[5].

Quantitative Benchmarking

The following table summarizes the quantitative performance metrics of the benchmarked routes, providing a clear comparative assessment of their efficiency and substrate scope[1].

Synthetic RouteKey Reagents / CatalystSolventTemp & TimeYield RangeKey Advantage
Cu-Catalyzed Three-Component 2-Ketoaldehyde, Sec. Amine, Alkyne, CuI (5 mol%)[bmim][PF₆]RT to Heat, 7 h58–89%High atom economy; recyclable catalyst system
Thiazolium-Mediated MCR Aldehyde, DMAD, Thiazolium salt, NaHCH₂Cl₂-78 °C to 0 °C, 4–8 hModerateAccess to highly functionalized complex furans
Intramolecular Cyclization Fluorovinamide, SOCl₂MeOH0 °C to RT, 0.5 hNear-quantitativeRapid, clean route to stable fluorinated derivatives

Visualizing the Synthetic Workflows

CuMechanism Start 2-Ketoaldehyde + Secondary Amine + Terminal Alkyne Imine Iminium Ion (In Situ) Start->Imine Condensation CuAc Cu-Acetylide Intermediate Start->CuAc CuI Activation Propargyl Propargylamine Intermediate Imine->Propargyl CuAc->Propargyl Nucleophilic Attack Cyclization Intramolecular Cyclization (CuI Activated) Propargyl->Cyclization Triple Bond Coordination Product 3-Aminofuran Product Cyclization->Product Ring Closure

CuI-catalyzed three-component synthesis pathway for 3-aminofurans.

ThiazoliumMechanism Salt Thiazolium Salt + NaH Carbene Thiazol-2-ylidene (Carbene) Salt->Carbene Deprotonation (-78 °C) Adduct Zwitterionic Adduct (with Aldehyde) Carbene->Adduct Nucleophilic Attack DMAD Reaction with DMAD Adduct->DMAD + DMAD Spiro Spirocyclic Intermediate DMAD->Spiro Cycloaddition Product Substituted 3-Aminofuran Spiro->Product Ring Opening & Rearrangement

Plausible reaction pathway for thiazolium-mediated 3-aminofuran synthesis.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of intermediate transformations.

Protocol A: Copper-Catalyzed Three-Component Synthesis in Ionic Liquid[1]

Rationale: This A3-coupling strategy leverages the ionic liquid [bmim][PF₆] to immobilize the CuI catalyst, allowing product extraction with non-polar solvents while retaining the active catalyst layer.

  • Reaction Assembly: In a dry reaction vessel, combine the 2-ketoaldehyde (1.0 eq), secondary amine (1.0 eq), and terminal alkyne (1.0 eq).

  • Catalyst Addition: Introduce CuI (5 mol%) and suspend the mixture in 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]).

  • Coupling & Cyclization: Stir the reaction mixture for approximately 7 hours.

    • Self-Validation Check: Monitor the consumption of the terminal alkyne via TLC; the disappearance of the alkyne spot confirms the formation of the propargylamine intermediate, indicating that the catalytic cycle is actively progressing toward cyclization.

  • Product Isolation: Upon completion, add diethyl ether to the mixture. The 3-aminofuran product will precipitate or partition into the ether layer, while the CuI/[bmim][PF₆] system remains intact in the ionic phase.

  • Recovery: Isolate the product by filtration or decantation. The remaining ionic liquid/catalyst system can be subjected to vacuum drying and reused for up to six consecutive cycles with minimal loss in catalytic activity.

Protocol B: Thiazolium-Mediated Multicomponent Synthesis[1]

Rationale: This protocol utilizes a thiazol-2-ylidene carbene to drive a convergent annulation. Cryogenic temperatures are strictly required to stabilize the highly reactive carbene intermediate before the addition of electrophiles.

  • Carbene Generation: Dissolve the thiazolium salt (1 mmol) in anhydrous CH₂Cl₂ under an inert argon or nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add Sodium hydride (NaH, 2 mmol). Stir for 15 minutes at -78 °C.

    • Self-Validation Check: The generation of the carbene in situ is critical; strict adherence to anhydrous conditions prevents premature quenching by ambient moisture. A distinct color change in the reaction mixture typically indicates successful carbene formation.

  • Annulation: Add a pre-cooled solution of the aldehyde (0.5 mmol) and dimethyl acetylenedicarboxylate (DMAD, 0.75 mmol) in CH₂Cl₂ dropwise to the reaction mixture.

  • Thermal Maturation: Stir the reaction for 2 hours at -78 °C to allow the spirocyclic intermediate to form, then gradually warm to 0 °C and stir for an additional 2-6 hours to drive the ring-opening and rearrangement.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry the organic layers over anhydrous sodium sulfate, concentrate, and purify via column chromatography to afford the substituted 3-aminofuran.

References

  • Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Aminofurans. BenchChem. Link
  • One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry (RSC Publishing). Link
  • Thiazolium-Mediated Multicomponent Reactions: A Facile Synthesis of 3-Aminofuran Deriv
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-(methylamino)furan-2-carboxylate

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-(methylamino)furan-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from general laboratory safety protocols, regulatory guidelines, and data from structurally similar compounds to ensure a conservative and safety-conscious approach.

The procedures outlined herein are designed to empower laboratory personnel to handle this chemical waste with the highest degree of safety and environmental stewardship. It is imperative to remember that these guidelines supplement, and do not supersede, your institution's specific Environmental Health and Safety (EHS) protocols.

Presumptive Hazard Assessment

Methyl 3-(methylamino)furan-2-carboxylate incorporates several functional groups that inform a presumptive hazard assessment: a furan ring, a secondary amine, and a methyl ester. Based on these structural motifs, the compound should be handled as potentially hazardous, exhibiting characteristics such as:

  • Toxicity: Furan and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Some furan compounds are suspected carcinogens and may cause organ damage with prolonged exposure.[1] Amines can also be toxic and irritating.

  • Irritation: Like many organic esters and amines, this compound is likely to be an irritant to the skin, eyes, and respiratory tract.[3]

  • Flammability: While data is unavailable, many low-molecular-weight organic compounds are flammable.[4][5][6] Furan itself is an extremely flammable liquid.[1][2] Therefore, this compound should be kept away from ignition sources.[4][5]

Given these potential hazards, all waste containing methyl 3-(methylamino)furan-2-carboxylate must be treated as hazardous chemical waste.

Regulatory Compliance: A Non-Negotiable

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" system holds the generator of the waste responsible for its safe handling from generation to final disposal. All procedures must be in strict compliance with federal, state, and local regulations, as well as your institution's EHS policies.

Step-by-Step Disposal Protocol

The proper disposal of methyl 3-(methylamino)furan-2-carboxylate is a multi-step process that begins at the point of generation.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This serves as your primary line of defense against exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from potential spills and splashes.[9]
Respiratory Use within a certified chemical fume hood.Minimizes inhalation of potentially toxic vapors.[9]
Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal.[10][11][12] Never mix incompatible waste streams.

  • Solid Waste:

    • Collect unused or expired solid methyl 3-(methylamino)furan-2-carboxylate in its original container or a clearly labeled, sealed waste bag.

    • Contaminated disposables such as weigh boats, gloves, and wipes must also be collected as solid hazardous waste.[13]

    • Place these items into a designated solid hazardous waste container provided by your EHS department.[13][14]

  • Liquid Waste:

    • Collect all solutions containing methyl 3-(methylamino)furan-2-carboxylate in a designated liquid hazardous waste container.

    • The container must be made of a material compatible with the chemical and any solvents used.[11][14]

    • Do not overfill containers; a good practice is to fill to no more than 80% capacity to allow for vapor expansion.[11]

    • Aqueous and organic solvent waste streams should generally be collected separately. Consult your institution's EHS guidelines for specific instructions on mixed solvent waste.[13]

Step 3: Labeling and Container Management

Proper labeling is a regulatory requirement and essential for safety.

  • As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your EHS department.[10][12][15]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Methyl 3-(methylamino)furan-2-carboxylate" and any other constituents.

    • The approximate concentrations of each component.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Flammable).

  • Keep containers securely sealed at all times, except when adding waste.[15][16][17] This prevents the release of vapors and potential spills.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate hazardous waste at or near the point of generation in a designated SAA before it is collected by EHS personnel.

  • The SAA must be under the control of the laboratory personnel.[14]

  • Store waste containers in a designated secondary containment bin or tray to contain any potential leaks or spills.[11][15]

  • Segregate incompatible waste types within the SAA. For example, do not store flammable organic waste with oxidizers.[14]

Step 5: Final Disposal
  • Contact your institution's EHS department to schedule a pickup of the full waste containers.

  • EHS professionals will then ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all regulations.[18]

  • Never dispose of methyl 3-(methylamino)furan-2-carboxylate or its containers in the regular trash or down the drain.[1][2]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Restrict access to the spill area. Prevent the spill from spreading or entering drains.[19]

  • Assess the Spill: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency EHS number immediately.

  • Cleanup:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2][13]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[13]

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policy.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation At Point of Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate Waste Containing Methyl 3-(methylamino)furan-2-carboxylate ppe Don Appropriate PPE start->ppe decision Solid or Liquid Waste? ppe->decision solid_waste Collect in Labeled Solid Waste Container decision->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container decision->liquid_waste Liquid store Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store ehs_pickup Schedule EHS Pickup store->ehs_pickup tsdf Transport to Licensed Disposal Facility (TSDF) ehs_pickup->tsdf

Caption: Decision workflow for the disposal of methyl 3-(methylamino)furan-2-carboxylate waste.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • Hazardous Waste Disposal Procedures. Vanderbilt University. [Link]

  • SAFETY DATA SHEET - 2-Methyltetrahydrofuran-3-one. (2025, September 14). ThermoFisher. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • ICSC 1257 - FURAN. INCHEM. [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. [Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27). University of Louisville. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(methylamino)furan-2-carboxylate

As a Senior Application Scientist, I frequently observe laboratories treating highly functionalized building blocks with generic safety protocols. However, handling specific derivatives like Methyl 3-(methylamino)furan-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating highly functionalized building blocks with generic safety protocols. However, handling specific derivatives like Methyl 3-(methylamino)furan-2-carboxylate requires a causality-driven approach. This compound—featuring both a secondary amine and a furan-2-carboxylate moiety—presents unique reactivity and physiological profiles that dictate our choice of Personal Protective Equipment (PPE) and environmental controls.

This guide establishes a self-validating operational system for researchers and drug development professionals, ensuring scientific integrity, uncompromising safety, and strict regulatory compliance.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand the molecular behavior of the compound. The secondary amine group can act as a nucleophile and a potential skin sensitizer, while furan derivatives can undergo oxidation or ring-opening reactions if exposed to incompatible reagents. Furthermore, its storage requirements indicate thermal sensitivity [1].

Table 1: Quantitative Chemical Profile

PropertyValueOperational Implication
Chemical Name Methyl 3-(methylamino)furan-2-carboxylateRequires halogen-free organic waste segregation.
CAS Number 1804936-86-4Unique identifier for SDS and EHS tracking.
Molecular Formula C₇H₉NO₃Nitrogenous compound; potential NOx emission if burned.
Molecular Weight 155.15 g/mol Fine crystalline powder; high aerosolization risk.
LogP 1.1079Lipophilic enough to penetrate compromised skin barriers.
Storage Conditions Sealed in dry, 2-8°CMust be allowed to reach room temperature before opening to prevent condensation.

Causality-Driven PPE Selection

According to the National Research Council's Prudent Practices in the Laboratory, a hazards assessment must dictate PPE selection, prioritizing engineering controls over personal respirators [2]. Do not simply wear "standard lab gear." Every piece of PPE must serve a mechanistic purpose against the specific hazards of this compound.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent chemical resistance to both ester and amine functionalities. Latex is highly permeable to organic esters and must be avoided. Double-gloving is mandatory during the transfer of the neat powder to prevent microscopic permeation.

  • Eye/Face Protection: ANSI Z87.1-compliant tight-fitting safety goggles.

    • Causality: The fine powder of the crystalline solid poses a severe risk of corneal irritation due to the basicity of the secondary amine. Standard safety glasses with side shields are insufficient against airborne particulates.

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.

    • Causality: While the compound itself is not highly pyrophoric, it is combustible. Knit cuffs prevent the dragging of sleeves through residual powder on the balance pan, eliminating a common vector for cross-contamination.

  • Respiratory Protection: Operations must be conducted inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Causality: Inhalation of furan-derivative dust can cause respiratory tract irritation. If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator is required.

Self-Validating Standard Operating Procedure (SOP)

This protocol incorporates built-in validation checks to ensure the safety system is actively functioning before and during chemical handling.

Step-by-Step Weighing and Transfer Methodology:

  • Pre-Operation Validation: Verify the fume hood face velocity is between 80-100 feet per minute (fpm) using the digital monitor. Validation Check: If the monitor reads below 80 fpm or the alarm sounds, abort the procedure immediately. Inspect nitrile gloves for micro-tears using the inflation method prior to donning.

  • Thermal & Environmental Stabilization: Remove the sealed vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the ester functionality. Place an anti-static weighing boat on the analytical balance. Furan carboxylates can accumulate static charge, leading to the aerosolization of the powder.

  • Aseptic Transfer: Using a grounded stainless-steel micro-spatula, transfer the required mass. Do not drop the compound from a height; place it directly onto the boat to minimize dust generation.

  • Sealing and Transport: If the compound must be moved outside the hood, dissolve it in the target solvent (e.g., DMSO or Dichloromethane) first, or seal the weighing boat inside a secondary containment vessel.

  • Decontamination: Wipe the balance and surrounding hood area with a solvent compatible with the compound (e.g., 70% Isopropanol), followed by a damp water wipe to remove solvent residue.

Operational Workflow Visualization

G N1 Pre-Handling: Verify Hood Flow & PPE N2 Weighing & Transfer (Inside Fume Hood) N1->N2 N3 Spill Occurs? N2->N3 N4 Proceed to Reaction/ Assay Setup N3->N4 No N5 Evacuate & Assess (Isolate Area) N3->N5 Yes N7 Dispose via RCRA Solid Waste Protocol N4->N7 Waste Generation N6 Decontaminate with 10% Bleach/Solvent N5->N6 N6->N7

Handling and spill response workflow for Methyl 3-(methylamino)furan-2-carboxylate.

EPA-Compliant Disposal and Logistical Plan

Chemical waste management is heavily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Improper disposal of amine-bearing organic compounds can lead to severe environmental toxicity [3].

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix Methyl 3-(methylamino)furan-2-carboxylate waste with strong oxidizing agents or acids, as exothermic acid-base reactions can occur. Collect in a dedicated "Halogen-Free Organic Waste" container. Exception: If dissolved in a halogenated solvent like DCM, it must be routed to a "Halogenated Organic Waste" stream.

  • Labeling: According to EPA Hazardous Waste Generator Improvements, the container must be explicitly labeled with the words "Hazardous Waste," the exact chemical composition (no abbreviations), and the primary hazard pictogram (e.g., "Toxic/Irritant").

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the line of sight of generation. Validation Check: Ensure the container remains hermetically closed at all times except when actively adding waste.

  • Final Logistics: Coordinate with your Environmental Health and Safety (EHS) department for pickup before the SAA volume limit (typically 55 gallons) is reached. The waste must be transported by a licensed vendor for high-temperature incineration, which safely destroys the furan ring and nitrogenous components.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. URL: [Link]

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